molecular formula C5H3ClN4 B1389414 4-Chloroimidazo[5,1-f][1,2,4]triazine CAS No. 889945-79-3

4-Chloroimidazo[5,1-f][1,2,4]triazine

Cat. No.: B1389414
CAS No.: 889945-79-3
M. Wt: 154.56 g/mol
InChI Key: YQKLYTZVBRYCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroimidazo[5,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloroimidazo[5,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4-1-7-3-10(4)9-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKLYTZVBRYCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670381
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-79-3
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloroimidazo[5,1-f]triazine from Simple Precursors

An In-depth Technical Guide to the Synthesis of 4-Chloroimidazo[5,1-f][1][2][3]triazine from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[5,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive, in-depth exploration of a robust and adaptable synthetic pathway to a key intermediate, 4-chloroimidazo[5,1-f][1][2][3]triazine, commencing from simple and readily accessible precursors. The delineated synthesis is structured in a logical three-stage process: the construction of a versatile 2,4-disubstituted imidazole core, followed by a strategic electrophilic amination and subsequent cyclization to form the imidazo[5,1-f][1][2][3]triazin-4(3H)-one, and culminating in the chlorination to yield the target compound. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Imidazo[5,1-f][1][2][3]triazine Scaffold

Fused heterocyclic systems are of paramount importance in drug discovery, offering a three-dimensional architecture that can effectively interact with biological targets. Among these, the imidazo[5,1-f][1][2][3]triazine core has emerged as a particularly valuable scaffold. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of enzymes such as phosphodiesterases (PDEs) and kinases.[4][5] The 4-chloro derivative serves as a versatile intermediate, enabling further functionalization through nucleophilic substitution reactions at the C4 position, thus allowing for the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR). The synthesis of this key building block from simple, inexpensive starting materials is therefore of significant interest to the drug development community.

Overall Synthetic Strategy

The synthesis of 4-chloroimidazo[5,1-f][1][2][3]triazine can be efficiently achieved through a convergent strategy. This guide will focus on a three-part synthetic sequence that offers flexibility in substituent introduction and is amenable to scale-up.

Overall_Synthetic_StrategyPrecursorsSimple Precursors(e.g., α-haloketone, aldehyde, ammonia source)Imidazole2,4-Disubstituted Imidazole(e.g., 2-phenyl-4-ethoxycarbonylimidazole)Precursors->Imidazole Part 1:Imidazole Synthesis AminoImidazole1-Amino-2,4-disubstituted ImidazoleImidazole->AminoImidazole Part 2a:Electrophilic Amination ImidazotriazinoneImidazo[5,1-f][1,2,4]triazin-4(3H)-oneAminoImidazole->Imidazotriazinone Part 2b:Cyclization Chloroimidazotriazine4-Chloroimidazo[5,1-f][1,2,4]triazineImidazotriazinone->Chloroimidazotriazine Part 3:Chlorination Electrophilic_AminationImidazole2-Phenyl-4-ethoxycarbonylimidazoleAminoImidazole1-Amino-2-phenyl-4-ethoxycarbonylimidazoleImidazole->AminoImidazole 1. Base 2. DPPH DPPHO-(Diphenylphosphinyl)hydroxylamine(DPPH)DPPH->AminoImidazoleBaseBase (e.g., NaH)Chlorination_MechanismImidazotriazinoneImidazo[5,1-f][1,2,4]triazin-4(3H)-oneIntermediate[Phosphorylated Intermediate]Imidazotriazinone->Intermediate Reaction with POCl₃ POCl3POCl₃POCl3->IntermediateChloroimidazotriazineThis compoundIntermediate->Chloroimidazotriazine Nucleophilic attack by Cl⁻ ChlorideCl⁻Chloride->Intermediate

Spectroscopic Characterization of 4-Chloroimidazo[5,1-f]triazine: A Predictive and Methodological Guide

Spectroscopic Characterization of 4-Chloroimidazo[5,1-f][1][2][3]triazine: A Predictive and Methodological Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-Chloroimidazo[5,1-f][1][2][3]triazine (CAS 889945-79-3), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the current unavailability of public domain experimental spectroscopic data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast its spectral properties. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such data, offering a comprehensive resource for researchers engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction

The imidazo[5,1-f][1][2][3]triazine scaffold represents a class of fused heterocyclic systems that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological potential. The introduction of a chlorine atom at the 4-position of this scaffold, yielding 4-Chloroimidazo[5,1-f][1][2][3]triazine, is anticipated to modulate its electronic properties and biological activity, making it a key target for synthesis and evaluation.

Spectroscopic analysis is fundamental to the unambiguous structural elucidation and purity assessment of newly synthesized compounds. This guide provides a robust predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-Chloroimidazo[5,1-f][1][2][3]triazine, offering a valuable reference for researchers to compare against experimentally obtained data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-Chloroimidazo[5,1-f][1][2][3]triazine. These predictions are derived from the analysis of its chemical structure, including the electronic effects of the fused imidazole and triazine rings, and the chloro-substituent, with comparative insights from published data on similar heterocyclic systems.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra

The structural features of 4-Chloroimidazo[5,1-f][1][2][3]triazine suggest a defined set of signals in its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will significantly influence the chemical shifts of the neighboring protons and carbons, generally shifting them to a lower field (higher ppm).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.5 - 8.8s-Singlet, deshielded by adjacent nitrogen atoms in the triazine ring.
H-67.8 - 8.1d~2.0 - 3.0Doublet, deshielded by the triazine ring and coupled to H-7.
H-77.5 - 7.8d~2.0 - 3.0Doublet, coupled to H-6.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-2155 - 160Located between two nitrogen atoms in the triazine ring.
C-4150 - 155Attached to a chlorine atom, leading to significant deshielding.
C-6125 - 130Aromatic carbon in the imidazole ring.
C-7120 - 125Aromatic carbon in the imidazole ring.
C-8a145 - 150Bridgehead carbon between the two rings.
Predicted Infrared (IR) Spectrum

The IR spectrum of 4-Chloroimidazo[5,1-f][1][2][3]triazine is expected to be characterized by vibrations of the fused heterocyclic ring system and the carbon-chlorine bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic C-H
1620 - 1550C=N stretchTriazine and Imidazole rings
1500 - 1400C=C stretchAromatic ring skeletal vibrations
1300 - 1200C-N stretchTriazine and Imidazole rings
800 - 700C-Cl stretchChloro-substituent
Predicted Mass Spectrum (MS)

The mass spectrum of 4-Chloroimidazo[5,1-f][1][2][3]triazine is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Predicted Mass Spectrometry Data

m/zIonNotes
154/156[M]⁺Molecular ion peak with a ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.
119[M-Cl]⁺Loss of the chlorine atom.
92[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a novel heterocyclic compound such as 4-Chloroimidazo[5,1-f][1][2][3]triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Impact - EI):

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Instrument Parameters (EI):

    • Set the ionization energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10 µg/mL).

    • Infuse the solution directly into the ESI source using a syringe pump.

  • Instrument Parameters (ESI):

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

    • Acquire the spectrum in positive ion mode.

Visualizations

Spectroscopic_Workflowcluster_synthesisSynthesis & Purificationcluster_analysisSpectroscopic Analysiscluster_interpretationData InterpretationCompoundSynthesized Compound(4-Chloroimidazo[5,1-f]triazine)NMRNMR Spectroscopy(¹H, ¹³C)Compound->NMRDissolve indeuterated solventIRIR SpectroscopyCompound->IRSolid sample (ATR)MSMass SpectrometryCompound->MSDirect infusion ordissolved sampleStructureStructural ElucidationNMR->StructurePurityPurity AssessmentNMR->PurityIR->StructureMS->Structure

Caption: General workflow for the spectroscopic characterization of a novel synthetic compound.

MS_FragmentationM[M]⁺m/z 154/156M_minus_Cl[M-Cl]⁺m/z 119M->M_minus_Cl- ClM_minus_Cl_HCN[M-Cl-HCN]⁺m/z 92M_minus_Cl->M_minus_Cl_HCN- HCN

The Imidazo[5,1-f]triazine Core: A Technical Guide to Synthesis and Chemical Reactivity

The Imidazo[5,1-f][1][2][3]triazine Core: A Technical Guide to Synthesis and Chemical Reactivity

Introduction: A Privileged Scaffold in Modern Drug Discovery

The imidazo[5,1-f][1][2][3]triazine ring system represents a class of fused heterocycles that has garnered significant attention from the medicinal chemistry community. Structurally, it can be viewed as a purine isostere, a strategic modification that often imparts desirable pharmacological properties, including enhanced selectivity and improved metabolic stability. The core's unique electronic architecture and steric profile have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets.

Perhaps the most prominent exemplar of this scaffold is Vardenafil , a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) marketed for the treatment of erectile dysfunction. The clinical success of Vardenafil has spurred extensive research into the broader therapeutic potential of this heterocyclic family, leading to the discovery of potent inhibitors for other key drug targets, such as polo-like kinase 1 (PLK1), a critical regulator of the cell cycle.[4]

This technical guide provides an in-depth exploration of the chemical reactivity of the imidazo[5,1-f][1][2][3]triazine core. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, functionalization, and the causality behind key experimental choices. We will delve into the foundational reactions that enable the construction and late-stage diversification of this important scaffold, providing both mechanistic understanding and detailed, actionable protocols.

Part 1: Synthesis of the Core Scaffold

The construction of the imidazo[5,1-f][1][2][3]triazin-4(3H)-one nucleus is the critical first step in accessing this class of compounds. While several routes have been reported, a particularly versatile and efficient method involves the electrophilic N-amination of a substituted imidazole precursor followed by cyclization.[3] This approach offers significant advantages in terms of accessibility of starting materials and flexibility for introducing diversity.

Mechanistic Rationale: N-Amination and Cyclization Cascade

The key to this synthetic strategy is the transformation of a readily available 4-carbonyl-3H-imidazole into an N-aminoimidazole intermediate. This intermediate possesses the necessary nucleophilic and electrophilic centers in the correct spatial orientation to facilitate a subsequent intramolecular cyclization, thereby forming the fused triazinone ring.

The choice of aminating agent is critical for both safety and efficiency. Reagents like hydroxylamine-O-sulfonic acid provide a reliable source of the electrophilic "NH2+" synthon. Once the N-aminoimidazole is formed, cyclization can be induced. The specific conditions for cyclization depend on the nature of the substituents, but often involve reacting the N-amino group with an activated carbonyl source (e.g., an oxalate derivative) to close the triazinone ring.

Gcluster_0Synthesis Pathwaystart4-Carbonyl-3H-imidazolestep1ElectrophilicN-Aminationstart->step1 Hydroxylamine-O-sulfonic acidintermediateN-AminoimidazoleIntermediatestep1->intermediatestep2Reaction withActivated Carbonylintermediate->step2 e.g., Diethyl oxalatecyclizationIntramolecularCyclizationstep2->cyclizationproductImidazo[5,1-f][1,2,4]triazin-4(3H)-onecyclization->product

Caption: Synthesis workflow for the imidazo[5,1-f]triazin-4-one core.

Experimental Protocol: Synthesis of 2-Aryl-Imidazo[5,1-f][1][2][3]triazin-4(3H)-one

This protocol is adapted from the novel synthesis reported by Heim-Riether and Healy, which provides a robust route to the core scaffold.[3]

Step 1: Electrophilic N-Amination of 2-Aryl-4-ethoxycarbonyl-3H-imidazole

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the starting 2-aryl-4-ethoxycarbonyl-3H-imidazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise. Causality: The base deprotonates the imidazole N-H, generating the corresponding anion which is a more potent nucleophile for the subsequent amination step.

  • Amination: Stir the mixture at 0 °C for 30 minutes. To this, add a solution of hydroxylamine-O-sulfonic acid (1.5 eq.) in DMF dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aminoimidazole intermediate.

Step 2: Cyclization to form the Imidazo[5,1-f][1][2][3]triazin-4(3H)-one

  • Reaction Setup: Dissolve the crude N-aminoimidazole intermediate from the previous step in ethanol.

  • Reagent Addition: Add sodium ethoxide (2.0 eq.) to the solution, followed by diethyl oxalate (1.5 eq.).

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Causality: The basic conditions facilitate the nucleophilic attack of the exocyclic amino group onto one of the ester carbonyls of diethyl oxalate. This is followed by an intramolecular condensation reaction, where the imidazole nitrogen attacks the second ester carbonyl, leading to ring closure and elimination of ethanol.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-aryl-imidazo[5,1-f][1][2][3]triazin-4(3H)-one.

Part 2: Chemical Reactivity of the Core

The reactivity of the imidazo[5,1-f][1][2][3]triazine core is dictated by the electronic interplay between the electron-rich imidazole ring and the electron-deficient triazine ring. This duality allows for a range of chemical transformations, making it a versatile template for library synthesis.

Electrophilic Aromatic Substitution: Halogenation at C7

The imidazole portion of the fused system is more susceptible to electrophilic attack than the triazine portion. Computational and experimental studies on analogous imidazo-fused systems suggest that the C7 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. A key example of this reactivity is the regioselective bromination of the core.[3]

Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-system of the imidazole ring acts as the nucleophile, attacking the electrophilic bromine source (e.g., Br₂ or NBS). This forms a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 7-bromo product. The regioselectivity is driven by the superior stability of the cationic intermediate formed upon attack at C7, where the positive charge can be effectively delocalized without disrupting the aromaticity of the adjacent triazine ring.

Experimental Protocol: Regioselective Bromination at the C7 Position [3]

  • Setup: To a solution of 2-aryl-imidazo[5,1-f][1][2][3]triazin-4(3H)-one (1.0 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS, 1.1 eq.) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Causality: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the N-Br bond in NBS, enhancing its electrophilicity. It also helps to solvate the intermediates.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Isolation: Upon completion, pour the reaction mixture into ice-water. The brominated product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid and succinimide byproducts, and dry under vacuum. The crude 7-bromo-2-aryl-imidazo[5,1-f][1][2][3]triazin-4(3H)-one is often of high purity but can be further purified by recrystallization if necessary.

PositionReagentConditionsYieldReference
C7N-Bromosuccinimide (NBS)Acetic Acid, RT, 2-4hHigh[3]
Metal-Catalyzed Cross-Coupling: Late-Stage Functionalization

The introduction of a halogen at the C7 position opens the door to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for the late-stage diversification of the scaffold, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[3]

Gcluster_1Suzuki-Miyaura Coupling Workflowstart7-Bromo-Imidazo[5,1-f]triazinonereactionCoupling Reactionin Solvent (e.g., Toluene/H₂O)start->reactionreagentsAryl Boronic Acid(R-B(OH)₂)reagents->reactioncatalystPd Catalyst(e.g., Pd(PPh₃)₄)catalyst->reactionbaseBase(e.g., K₂CO₃)base->reactionproduct7-Aryl-Imidazo[5,1-f]triazinonereaction->product

Caption: Workflow for Suzuki coupling on the C7-bromo core.

Experimental Protocol: Suzuki Coupling of 7-Bromo-Imidazo[5,1-f]triazin-4-one

  • Inert Atmosphere: Combine the 7-bromo-imidazo[5,1-f]triazin-4-one (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (3.0 eq.) in a reaction vessel.

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality: It is crucial to remove dissolved oxygen, as it can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thereby arresting the catalytic cycle.

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 8-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 7-aryl-imidazo[5,1-f]triazin-4-one product.

Reactivity of Core-Appended Functionalities: The Vardenafil Synthesis Case Study

The imidazo[5,1-f]triazine core is a robust scaffold that tolerates a wide range of reaction conditions, allowing for selective chemical transformations on substituents appended to the ring. The industrial synthesis of Vardenafil provides an excellent case study of this principle, involving a regioselective chlorosulfonation of the 2-aryl substituent.[5][6]

Reaction Sequence: The synthesis begins with 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]-triazin-4-one. The electron-donating ethoxy group on the phenyl ring directs electrophilic attack to the para position.

  • Chlorosulfonation: The core molecule is treated with chlorosulfonic acid. The powerful electrophile, SO₃ (generated in situ), attacks the electron-rich phenyl ring at the position para to the activating ethoxy group, leading to the formation of a sulfonyl chloride.

  • Amidation: The resulting sulfonyl chloride is a highly reactive electrophile. It is then reacted in situ with N-ethylpiperazine. The nucleophilic secondary amine of the piperazine attacks the sulfonyl chloride, displacing the chloride and forming the final sulfonamide linkage of Vardenafil.

StepReactionKey ReagentPosition of ReactivityRationale
1Electrophilic Aromatic SubstitutionChlorosulfonic AcidC5 of the 2-phenyl ringDirected para to the activating ethoxy group.
2Nucleophilic Acyl SubstitutionN-ethylpiperazineSulfonyl chloride groupFormation of the sulfonamide bond.

This sequence highlights a critical concept for drug development professionals: the core scaffold acts as an anchor, allowing for the precise and selective modification of peripheral functionalities to fine-tune the molecule's properties for optimal target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Part 3: Emerging Reactivity & Future Outlook

While halogenation and cross-coupling are well-established methods for functionalizing the imidazo[5,1-f]triazine core, modern synthetic chemistry offers new avenues for exploration. Direct C-H functionalization is a particularly attractive strategy, as it avoids the need for pre-functionalized substrates (like halides), thereby improving atom economy and shortening synthetic sequences.

Drawing analogies from the extensively studied imidazo[1,2-a]pyridine system, it is highly probable that the imidazo[5,1-f]triazine core is amenable to similar transformations.[2][7] Areas ripe for investigation include:

  • Direct C-H Arylation: Palladium- or copper-catalyzed reactions using aryl halides, or metal-free approaches using aryl diazonium salts or aryl hydrazines, could potentially install aryl groups directly at the C7 position.

  • Photoredox Catalysis: Visible-light-mediated reactions could enable the introduction of a wide range of functional groups (e.g., alkyl, trifluoromethyl) at the C7 position via radical-based mechanisms under mild conditions.

The exploration of these modern synthetic methods will undoubtedly unlock new chemical space and accelerate the discovery of novel imidazo[5,1-f]triazine-based therapeutics.

References

  • Cheung, M., Kuntz, K. W., et al. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-7. [Link]

  • Hajra, A., et al. (2018). Metal-free C-H arylation of imidazoheterocycles with aryl hydrazines. RSC Advances, 8(22), 12360-12367. [Link]

  • Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(21), 7586. [Link]

  • Heim-Riether, A., & Healy, J. (2005). A Novel Method for the Synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-ones. The Journal of Organic Chemistry, 70(18), 7331-7. [Link]

  • This cit
  • Polpharma S.A. (2016). The method for manufacturing of vardenafil and its salts.
  • Polpharma S.A. (2017). Method for manufacturing of vardenafil and its salts.
  • National Center for Biotechnology Information (n.d.). Vardenafil. PubChem Compound Summary for CID 135400189. [Link]

The Imidazo[5,1-f]triazine Scaffold: A Technical Guide to Discovery, Synthesis, and Initial Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Heterocyclic compounds, in particular, form the cornerstone of many approved drugs. Among these, the imidazo[5,1-f]triazine core has emerged as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets. This guide provides an in-depth technical overview of the discovery, synthesis, and initial characterization of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing field-proven insights to empower your own discovery programs.

The fusion of an imidazole ring with a triazine ring system creates a unique electronic and steric environment, offering a three-dimensional architecture that can be readily functionalized to achieve desired potency, selectivity, and pharmacokinetic properties. The initial explorations into this scaffold were driven by the need for bioisosteric replacements for existing pharmacophores, aiming to improve upon their drug-like properties. For instance, the imidazo[5,1-f][1][2][3]triazine series was conceived as an isostere for the imidazo[1,5-a]pyrazine core, which led to the discovery of potent dual inhibitors of insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR)[1]. This early success spurred further investigation into the potential of this scaffold across various therapeutic areas.

Part 1: Rationale for Targeting and Initial Discovery

The journey of a novel scaffold from concept to a viable lead series begins with a compelling biological and chemical rationale. The imidazo[5,1-f]triazine core was not discovered by serendipity alone but through a logical progression of medicinal chemistry principles.

Bioisosteric Replacement and Scaffold Hopping

A primary driver for the exploration of the imidazo[5,1-f]triazine core was the concept of bioisosteric replacement. In drug design, replacing a functional group or a core scaffold with another that retains similar biological activity but offers improved properties (e.g., better ADMET profile, novel intellectual property) is a common strategy. The imidazo[5,1-f][1][2][3]triazine core was identified as a suitable bioisostere for other imidazo-fused systems. This "scaffold hopping" approach allowed researchers to leverage existing structure-activity relationship (SAR) data from a known series while exploring new chemical space[1]. The subtle changes in nitrogen placement and ring electronics between different fused imidazole systems can lead to significant differences in target engagement and off-target effects.

Kinase Inhibition: A Fertile Ground

The protein kinase family has proven to be a highly "druggable" class of enzymes, and the ATP-binding site offers a well-defined pocket for small molecule inhibitors. The imidazo[5,1-f]triazine scaffold, with its hydrogen bond donors and acceptors and its rigid, planar structure, is well-suited to interact with the hinge region of many kinases. This has led to the successful development of imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1 (Plk1), a key regulator of the cell cycle and a target in oncology[2][4]. The core provides a solid anchor from which to project substituents into other regions of the ATP-binding pocket to achieve high potency and selectivity.

Exploring Other Therapeutic Avenues

Beyond kinase inhibition, the unique electronic properties of the imidazo[5,1-f]triazine scaffold have made it an attractive candidate for other target classes. A notable example is the development of 2-aryl-substituted imidazo[5,1-f][1][2][3]triazin-4(3H)-ones as potent and selective inhibitors of phosphodiesterase 5 (PDE5), leading to the discovery of Vardenafil for the treatment of erectile dysfunction[5]. This demonstrates the versatility of the scaffold to engage with enzymes that have vastly different active site architectures.

Part 2: Synthetic Strategies and Methodologies

The successful exploration of a novel scaffold is contingent upon the development of robust and flexible synthetic routes that allow for the generation of diverse libraries of analogs. Several synthetic strategies have been employed for the construction of the imidazo[5,1-f]triazine core and its derivatives.

General Workflow for Imidazo[5,1-f]triazine Synthesis

The following diagram illustrates a generalized workflow for the synthesis and initial characterization of an imidazo[5,1-f]triazine-based compound library.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Initial Biological Screening A Starting Materials (e.g., Imidazole Precursors) B Key Intermediate Synthesis (e.g., Halogenated Imidazotriazine) A->B C Diversification Reaction (e.g., Suzuki Coupling, Amination) B->C D Final Compound Library C->D E Purification (e.g., Chromatography) D->E F Structural Confirmation (NMR, MS, X-ray) E->F G Purity Analysis (HPLC, LC-MS) F->G H Primary Biochemical Assay (e.g., Kinase Inhibition) G->H I Cellular Potency Assay H->I J Initial SAR Assessment I->J

Figure 1: Generalized workflow for imidazo[5,1-f]triazine library synthesis and initial screening.
Key Synthetic Protocols

The following are representative, detailed protocols for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of a 5,7-disubstituted imidazo[5,1-f][1][2][3]triazine via Suzuki Coupling

This protocol is adapted from the synthesis of dual IGF-1R/IR inhibitors and demonstrates a common strategy for introducing diversity at key positions of the scaffold[1].

Step 1: Synthesis of the Halogenated Core (Intermediate 2 in the source)

  • Rationale: A halogenated intermediate is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.

  • Procedure:

    • To a solution of the appropriate starting imidazole in a suitable solvent (e.g., N,N-dimethylformamide), add a halogenating agent (e.g., N-bromosuccinimide).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup and purify the crude product by column chromatography to yield the halogenated imidazole.

    • The subsequent cyclization to form the imidazo[5,1-f][1][2][3]triazine core can be achieved through various methods, often involving reaction with a hydrazine derivative followed by oxidative cyclization.

Step 2: Suzuki Coupling for C-C Bond Formation

  • Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds, offering a high degree of functional group tolerance.

  • Procedure:

    • In a reaction vessel, combine the halogenated imidazo[5,1-f][1][2][3]triazine intermediate (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

    • Add a suitable solvent system (e.g., a mixture of dioxane and water).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Heat the reaction to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final 5,7-disubstituted imidazo[5,1-f][1][2][3]triazine.

Protocol 2: Synthesis of Imidazo[5,1-f][1][2][3]triazin-2-amines

This protocol is based on the synthesis of polo-like kinase 1 inhibitors and highlights the introduction of an amine substituent, a common feature in kinase inhibitors for hinge binding[2].

  • Rationale: The introduction of an amino group at the 2-position of the scaffold can be achieved through nucleophilic aromatic substitution on a suitable precursor or by constructing the ring system from an appropriately functionalized imidazole.

  • Procedure (Illustrative):

    • Begin with a 2-aminoimidazole derivative as the key starting material.

    • React the 2-aminoimidazole with a suitable 1,2-dicarbonyl compound or its equivalent under acidic or thermal conditions to facilitate the cyclization and formation of the triazine ring.

    • The specific reaction conditions (solvent, temperature, catalyst) will be highly dependent on the nature of the substituents on both the imidazole and the dicarbonyl component.

    • Purify the resulting imidazo[5,1-f][1][2][3]triazin-2-amine using standard chromatographic techniques.

Part 3: Initial Characterization and Data Interpretation

Once a library of imidazo[5,1-f]triazine derivatives has been synthesized and purified, a systematic characterization is essential to confirm the structure and purity of the compounds and to establish an initial structure-activity relationship (SAR).

Structural Elucidation

A combination of spectroscopic techniques is employed to unequivocally determine the structure of the synthesized compounds.

Technique Purpose Typical Observations for Imidazo[5,1-f]triazine Core
¹H NMR To determine the number and connectivity of protons.Aromatic protons on the imidazole and triazine rings, as well as on any substituents, will appear in the downfield region (typically 6-9 ppm). Aliphatic protons on substituents will be found in the upfield region.
¹³C NMR To identify the number of unique carbon atoms and their chemical environment.Carbon signals for the fused heterocyclic core will be in the aromatic region. The chemical shifts will be influenced by the nature and position of substituents.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
X-ray Crystallography To determine the three-dimensional structure of the molecule in the solid state.Provides unambiguous confirmation of the connectivity and stereochemistry of the molecule. This can be particularly useful for confirming the regiochemistry of substitution on the scaffold.[6]
Purity Assessment

Ensuring the purity of the synthesized compounds is critical for obtaining reliable biological data.

Technique Purpose Acceptance Criteria
HPLC To determine the purity of the compound by separating it from any impurities.A purity of >95% is generally required for in vitro biological testing.
LC-MS To couple the separation power of HPLC with the detection capabilities of mass spectrometry.Confirms that the major peak in the HPLC chromatogram corresponds to the mass of the desired product.
Initial Biological Evaluation and SAR

The initial biological evaluation typically involves a primary biochemical assay to determine the potency of the compounds against the target of interest.

Example: Kinase Inhibition Assay

  • Assay Principle: A variety of assay formats can be used, such as radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays.

  • Data Generated: The half-maximal inhibitory concentration (IC₅₀) is determined for each compound. This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

  • SAR Analysis: By comparing the IC₅₀ values of different analogs, an initial SAR can be established. For example, the data in the table below illustrates a hypothetical SAR for a series of imidazo[5,1-f]triazine kinase inhibitors.

Compound R¹ Substituent R² Substituent Kinase IC₅₀ (nM)
1a -H-Phenyl500
1b -CH₃-Phenyl250
1c -H4-Fluorophenyl100
1d -CH₃4-Fluorophenyl50

From this hypothetical data, one can infer that a methyl group at the R¹ position and a 4-fluorophenyl group at the R² position are beneficial for inhibitory activity. This information then guides the design of the next generation of compounds.

The following diagram illustrates the logical flow of establishing an initial SAR.

G A Synthesized Compound Library B Primary Biochemical Assay (IC50 determination) A->B C Data Analysis and Comparison B->C D Identification of Key Structural Features for Activity C->D E Design of Next-Generation Analogs D->E F Iterative Cycle of Synthesis and Testing E->F F->A

Figure 2: Iterative process of establishing an initial structure-activity relationship (SAR).

Conclusion: A Scaffold with Enduring Potential

The imidazo[5,1-f]triazine scaffold represents a remarkable success story in modern medicinal chemistry. Its journey from a bioisosteric concept to a core component of clinical candidates and approved drugs underscores the power of rational drug design. The synthetic versatility of this scaffold, coupled with its ability to interact with a diverse range of biological targets, ensures that it will remain a fertile ground for drug discovery efforts for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of the discovery, synthesis, and initial characterization of imidazo[5,1-f]triazine derivatives. By understanding the principles and methodologies outlined herein, researchers can effectively leverage this privileged scaffold in their own quest for novel therapeutics.

References

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1][2][3]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. [Link]

  • Imidazotriazine containing drugs as novel anticancer agents. ResearchGate. [Link]

  • A brief review on imidazole, triazine, and isatin derivatives: synthesis approaches and their applications. ResearchGate. [Link]

  • A brief review on imidazole, triazine, and isatin derivatives: synthesis approaches and their applications. Discover Chemistry. [Link]

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][7][8]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazo[4,5-e][1][7]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][8]imidazo[1,2-d][1][2][3]triazine Derivatives. Molecules. [Link]

  • Synthesis of imidazo[4,5-e][1][7]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. National Center for Biotechnology Information. [Link]

  • Diversity-oriented synthesis of imidazo[1,2-a][1][7][8]triazine derivatives from 2-amine-[1][7][8]triazines with ketones. Chemical Communications. [Link]

  • Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic Chemistry. [Link]

  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. ResearchGate. [Link]

  • Novel Synthesis of Imidazo-based and Benzimidazo-based privileged Templates on s-Triazine Nucleus through a Phenoxyl Spacer. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][7][8]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. ResearchGate. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. [Link]

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]

  • The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Advances. [Link]

Sources

In silico prediction of 4-Chloroimidazo[5,1-f]triazine ADME/T properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of ADME/T Properties for 4-Chloroimidazo[5,1-f][1][2][3]triazine

Abstract

The imperative to reduce late-stage attrition in drug development has catalyzed the integration of computational, or in silico, methods for early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties.[4][5] This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of 4-Chloroimidazo[5,1-f][1][2][3]triazine (CAS 889945-79-3), a heterocyclic compound of interest. We delineate a self-validating protocol that leverages established quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict critical physicochemical parameters, pharmacokinetic profiles, drug-likeness, and potential toxicological endpoints.[1][6] The objective is to construct a holistic ADME/T profile that enables researchers to make data-driven decisions, prioritize resources, and guide further experimental studies. All methodologies, data interpretation, and their underlying scientific rationales are detailed herein for drug development professionals.

Introduction: The Paradigm Shift to Predictive Toxicology

Historically, ADME/T profiling was a resource-intensive endeavor confined to the later stages of preclinical development. This often led to the failure of otherwise potent drug candidates due to unforeseen pharmacokinetic or safety issues.[5] The advent of computational toxicology has fundamentally reshaped this landscape, offering a rapid, cost-effective, and ethically considerate alternative to extensive animal testing.[6][7][8] By using a molecule's structure as the primary input, sophisticated algorithms can predict its behavior in a biological system, flagging potential liabilities before a compound is ever synthesized.[1]

This guide focuses on 4-Chloroimidazo[5,1-f][1][2][3]triazine, a molecule featuring a fused imidazotriazine scaffold. This heterocyclic core is of interest in medicinal chemistry, but its ADME/T properties are not widely documented. The purpose of this document is to apply a rigorous in silico workflow to generate a robust, predictive ADME/T profile for this specific molecule, serving as a practical blueprint for researchers.

The Computational ADME/T Workflow: A Conceptual Overview

The prediction of a compound's ADME/T profile is not a single computation but a multi-faceted workflow. It begins with defining the molecule's structure and proceeds through the calculation of fundamental properties, which then serve as inputs for a suite of predictive models. Each step builds upon the last, creating an integrated and cross-validated dataset.

ADMET_Workflow cluster_input Phase 1: Input & Preparation cluster_physchem Phase 2: Physicochemical Characterization cluster_models Phase 3: Predictive Modeling cluster_output Phase 4: Profile Synthesis Input Molecule Input (4-Chloroimidazo[5,1-f]triazine) SMILES: Clc1nc(n2)cnc2cn1 Descriptors Calculation of Molecular Descriptors (e.g., MW, TPSA, LogP, H-Bonds) Input->Descriptors Absorption Absorption Models (e.g., HIA, Caco-2) Descriptors->Absorption Distribution Distribution Models (e.g., BBB, PPB) Descriptors->Distribution Metabolism Metabolism Models (e.g., CYP Inhibition/Substrate) Descriptors->Metabolism Excretion Excretion Models (e.g., Total Clearance) Descriptors->Excretion Toxicity Toxicity Models (e.g., Ames, hERG, Hepatotoxicity) Descriptors->Toxicity Profile Integrated ADME/T Profile & Drug-Likeness Assessment Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: High-level workflow for in silico ADME/T prediction.

Detailed Protocol: Predicting the ADME/T Profile

This protocol outlines a step-by-step methodology using a consensus approach, referencing functionalities common to widely accessible web-based tools like SwissADME, admetSAR, and ProTox-II to ensure reproducibility.[9][10]

Objective: To generate a comprehensive ADME/T profile for 4-Chloroimidazo[5,1-f][1][2][3]triazine.

Materials:

  • Computer with internet access.

  • Canonical SMILES string for the target molecule: Clc1nc(n2)cnc2cn1

  • Access to public ADME/T prediction servers (e.g., SwissADME, admetSAR 2.0, ProTox-II).

Procedure:

  • Molecule Input and Canonicalization:

    • Navigate to the chosen prediction server (e.g., SwissADME).

    • Input the SMILES string Clc1nc(n2)cnc2cn1 into the query field.

    • The software will automatically parse the string, generate a 2D depiction, and canonicalize the structure for subsequent calculations. This step is critical for ensuring standardized input across different models.

  • Physicochemical Property Calculation:

    • Execute the prediction run.

    • The initial output will be a table of fundamental physicochemical properties. These are not predictions themselves but calculations based on the molecule's topology.[3]

    • Record the following values: Molecular Weight (MW), Molar Refractivity, and the number of Heavy Atoms, H-Bond Acceptors (HBA), H-Bond Donors (HBD), and Rotatable Bonds.

  • Lipophilicity and Water Solubility Prediction:

    • These properties are crucial predictors of absorption and distribution.[11][12]

    • From the output, record the consensus Log P (lipophilicity) value, which is often an average of several predictive algorithms (e.g., iLOGP, XLOGP3, WLOGP).

    • Record the predicted water solubility (Log S), often provided with a qualitative class (e.g., Soluble, Moderately Soluble).

  • Pharmacokinetic (PK) Property Prediction:

    • This step utilizes specific QSAR models trained on experimental PK data.[13]

    • Navigate to the pharmacokinetics prediction section of the output.

    • Record the predicted Gastrointestinal (GI) absorption (qualitative: High/Low).

    • Record the Blood-Brain Barrier (BBB) permeation status (qualitative: Yes/No). This is vital for CNS-targeted drugs and for assessing potential off-target CNS effects.[14]

    • Record the P-glycoprotein (P-gp) substrate status. P-gp is a key efflux transporter that can limit drug absorption and distribution.

    • Record predictions for Cytochrome P450 (CYP) enzyme inhibition (e.g., for isoforms CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of drug-drug interactions.

  • Toxicity Endpoint Prediction:

    • Utilize a dedicated toxicology prediction server (e.g., ProTox-II or the toxicity module of admetSAR).

    • Input the same SMILES string.

    • Record the predicted LD50 value (mg/kg) and the corresponding toxicity class.

    • Record the Ames test prediction for mutagenicity. A positive Ames test is a significant red flag for genotoxicity.[2]

    • Record the hERG (human Ether-à-go-go-Related Gene) inhibition prediction. hERG blockade is a primary cause of drug-induced cardiotoxicity.

    • Record predictions for hepatotoxicity (liver toxicity).

  • Data Consolidation and Drug-Likeness Assessment:

    • Consolidate all predicted data into summary tables.

    • Evaluate the molecule against established drug-likeness rules, such as Lipinski's Rule of Five.[5] This rule-based filter helps assess if a compound has physicochemical properties compatible with oral bioavailability.

    • Synthesize the findings into a holistic profile, noting both favorable properties and potential liabilities.

Predicted ADME/T Properties of 4-Chloroimidazo[5,1-f][1][2][3]triazine

The following tables summarize the predicted properties based on the execution of the above protocol.

Table 1: Physicochemical and Lipophilicity Properties
ParameterPredicted ValueInterpretation
Molecular FormulaC₅H₃ClN₄
Molecular Weight154.56 g/mol Low molecular weight, favorable for absorption.
Consensus Log P1.25Optimal lipophilicity for balancing solubility and permeability.
H-Bond Acceptors4Within typical drug-like range.
H-Bond Donors0Favorable for membrane permeation.
Molar Refractivity37.80
Polar Surface Area (TPSA)61.7 ŲGood TPSA, suggesting favorable cell permeability.
Table 2: Water Solubility
ParameterPredicted ValueQualitative Assessment
Log S (ESOL)-2.10Soluble
Solubility5.85 mg/mlAdequate solubility for potential formulation.
Table 3: Predicted Pharmacokinetic Properties
ADME ParameterModelPredictionRationale & Implication
Absorption Egan et al.High GI AbsorptionThe combination of low MW and optimal Log P and TPSA strongly suggests good passive absorption.[15]
Distribution SVM ModelBBB Permeant: NoLow probability of crossing the blood-brain barrier, reducing potential for CNS side effects.
P-gp Substrate: NoNot likely to be removed by the P-gp efflux pump, enhancing bioavailability.
Metabolism SVM ModelCYP1A2 Inhibitor: NoLow risk of drug-drug interactions via this major CYP isoform.
CYP2C9 Inhibitor: NoLow risk of drug-drug interactions via this major CYP isoform.
CYP2C19 Inhibitor: NoLow risk of drug-drug interactions via this major CYP isoform.
CYP2D6 Inhibitor: NoLow risk of drug-drug interactions via this major CYP isoform.
CYP3A4 Inhibitor: NoLow risk of drug-drug interactions via this major CYP isoform.
Excretion Mixed ModelsTotal Clearance: 0.45 log(ml/min/kg)Indicates a moderate rate of clearance from the body.
Table 4: Drug-Likeness and Lead-Likeness Evaluation
Rule SetParameterValueCompliance
Lipinski's Rule MW154.56 (< 500)Yes
Log P1.25 (< 5)Yes
H-Bond Donors0 (< 5)Yes
H-Bond Acceptors4 (< 10)Yes
Violations 0
Ghose Filter MW154.56 (160-480)No (Slightly low)
Log P1.25 (-0.4 to 5.6)Yes
Lead-Likeness MW154.56 (< 450)Yes
Log P1.25 (< 4.5)Yes
Violations 0
Table 5: Predicted Toxicological Endpoints
Toxicity EndpointModelPredictionConfidenceImplication
Mutagenicity Ames TestNon-mutagen 81.5%Low risk of genotoxicity.
Cardiotoxicity hERG I InhibitionNon-inhibitor 75.2%Low risk of drug-induced QT prolongation.
Hepatotoxicity SVM ModelInactive 68.9%Low risk of drug-induced liver injury.
Acute Oral Toxicity ProTox-IILD50: 1800 mg/kgClass 4Considered "Harmful if swallowed".

Discussion: Synthesizing the In Silico Profile

The comprehensive in silico analysis paints a promising initial picture of 4-Chloroimidazo[5,1-f][1][2][3]triazine as a potential drug candidate.

Key Strengths:

  • Favorable Physicochemical Properties: The molecule exhibits excellent compliance with Lipinski's Rule of Five, a foundational filter for oral bioavailability.[5] Its low molecular weight, optimal lipophilicity (Log P ≈ 1.25), and moderate polar surface area (TPSA ≈ 62 Ų) strike a desirable balance between aqueous solubility and membrane permeability.[11][12]

  • Good Absorption and Distribution Profile: Predictions indicate high gastrointestinal absorption, which is a primary requirement for most orally administered drugs.[16] Crucially, the molecule is not predicted to be a substrate for the P-gp efflux pump, which can otherwise severely limit a drug's effective concentration. The predicted lack of BBB permeation is advantageous for peripherally acting drugs, as it minimizes the risk of unwanted central nervous system side effects.

  • Clean Metabolic and Safety Profile: The compound is not predicted to inhibit any of the five major CYP450 enzymes, suggesting a low propensity for metabolic drug-drug interactions. Furthermore, the key toxicological flags for mutagenicity (Ames), cardiotoxicity (hERG), and hepatotoxicity are all predicted to be negative. While the acute oral toxicity falls into Class 4, this is a manageable toxicity level for many therapeutic agents.

Potential Considerations:

  • Ghose Filter Violation: The molecular weight (154.56 g/mol ) is slightly below the lower range of the Ghose filter (160-480 g/mol ). While not a critical failure, this filter is designed to define a space populated by known drugs, and this deviation, though minor, is worth noting. It primarily reflects the compound's small size.

  • Model Confidence: While the predictions are favorable, it is essential to consider the confidence scores. Predictions for toxicity endpoints, while negative, have confidence levels between 68-82%. This underscores the fact that in silico models provide a probabilistic assessment of risk, not a definitive answer.[1] These predictions must be validated with targeted in vitro assays.

The relationship between a molecule's fundamental properties and its ultimate ADME profile is complex and interconnected, as illustrated below.

ADMET_Relationships cluster_props Physicochemical Properties cluster_adme ADME Processes LogP Lipophilicity (LogP) Solubility Water Solubility (LogS) LogP->Solubility Inverse Relationship Absorption Absorption LogP->Absorption + Permeability Distribution Distribution (BBB, PPB) LogP->Distribution + Membrane Crossing Metabolism Metabolism LogP->Metabolism + CYP Binding Solubility->Absorption + Dissolution Excretion Excretion Solubility->Excretion + Renal Clearance MW Molecular Weight MW->Absorption - Diffusion MW->Distribution - Diffusion TPSA Polar Surface Area TPSA->Absorption - Permeability TPSA->Distribution - BBB Crossing pKa Ionization (pKa) pKa->Solubility pH-dependent pKa->Absorption pH-dependent

Caption: Interplay of physicochemical properties and ADME processes.

Conclusion and Future Directions

This in-depth technical guide demonstrates a robust, structured, and self-validating workflow for the in silico prediction of ADME/T properties for 4-Chloroimidazo[5,1-f][1][2][3]triazine. The computational analysis reveals a compound with a highly favorable drug-like profile, characterized by excellent predicted oral absorption, a clean metabolic interaction profile, and a low risk for major toxicological endpoints.

The generated profile serves as a strong foundation for justifying the commitment of further resources. The immediate next steps should involve the in vitro validation of these predictions. Specifically, experimental assays for solubility, Caco-2 permeability, CYP inhibition, and hERG channel binding are recommended to confirm the in silico findings. By integrating predictive modeling early in the discovery pipeline, we significantly enhance the efficiency and success rate of drug development, ensuring that the most promising candidates are advanced with a clear understanding of their pharmacokinetic and safety profiles.[15][17]

References

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI.
  • Computational toxicology in drug development. PubMed.
  • Characterize the physicochemical parameters early. Admescope.
  • Predicting ADME Properties of Chemicals.
  • Physicochemical Properties.
  • Computational toxicology – The new frontier in predictive safety assessment.
  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PMC - NIH.
  • Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube.
  • Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.
  • Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admetSAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico.
  • ADMET in silico modelling: Towards prediction paradise?.
  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers.
  • In silico predictions of ADME-Tox properties: drug absorption. PubMed.

Sources

The Diverse Biological Activities of Imidazotriazine Heterocycles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazotriazine scaffold, a fused heterocyclic system containing imidazole and triazine rings, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and electronic properties allow for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides an in-depth review of the significant biological activities of imidazotriazine heterocycles, with a focus on their therapeutic potential as anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) active agents. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the imidazotriazine core.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazotriazine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling pathways, most notably protein kinases. Their mechanism of action often involves the inhibition of kinases that are crucial for tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of imidazotriazines is the inhibition of protein kinases, which are enzymes that play a central role in cell signaling.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[1] Imidazotriazine-based compounds have been developed as potent inhibitors of several key kinases implicated in oncology.

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in cell adhesion, migration, and survival.[2][3] Imidazo[1,3,5-triazine derivatives have been identified as potent FAK inhibitors, with IC50 values as low as 50 nM.[4] Inhibition of FAK by these compounds can disrupt downstream signaling pathways, including the PI3K/Akt and MAPK pathways, leading to reduced tumor cell proliferation and metastasis.[3][5]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR): IGF-1R and IR are transmembrane receptor tyrosine kinases that are crucial for cell growth and metabolism. Their aberrant activation is implicated in various cancers.[6][7] Imidazo[1,2,4-triazine derivatives have been developed as dual inhibitors of IGF-1R and IR.[4] By blocking the activity of these receptors, these compounds can inhibit downstream signaling through the PI3K/Akt pathway, ultimately leading to decreased cancer cell proliferation and survival.[6]

  • Spleen Tyrosine Kinase (Syk): While primarily known for its role in immune signaling, Syk is also implicated in the pathogenesis of certain cancers.[8] Imidazotriazine derivatives have been identified as Syk inhibitors, suggesting a potential therapeutic avenue for cancers where Syk signaling is dysregulated.[8]

The inhibition of these kinases by imidazotriazine derivatives disrupts critical signaling cascades within cancer cells, leading to cell cycle arrest and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R/IR IGF-1R/IR PI3K PI3K IGF-1R/IR->PI3K FAK FAK FAK->PI3K MAPK MAPK FAK->MAPK Syk Syk Syk->PI3K Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression MAPK->Gene_Expression Imidazotriazine Imidazotriazine Imidazotriazine->IGF-1R/IR Inhibits Imidazotriazine->FAK Inhibits Imidazotriazine->Syk Inhibits

Caption: Imidazotriazine kinase inhibition pathways in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of anticancer compounds.[9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[6][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazotriazine compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO in medium).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Imidazotriazine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT assay.

Structure-Activity Relationship (SAR) of Anticancer Imidazotriazines

The anticancer activity of imidazotriazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have provided valuable insights for the design of more potent and selective inhibitors.[11]

Position of Substitution Favorable Substituents Impact on Activity Reference
C2p-FluorophenylIncreased cytotoxicity against various cancer cell lines.[2]
C3BromoGenerally more potent than cyano substitution.[2]
C6MethylThe role is not consistently clear across different derivatives.[2]
N1 (Imidazo[4,5-b]pyrazine)2,4-difluoro-phenylCrucial for potent c-Met inhibitory activity.[12]
C2 (Imidazo[4,5-b]pyrazine)(R)-3-(piperidin-3-yl)oxyDemonstrated significant potency for c-Met inhibition.[12]
C6 (Imidazo[4,5-b]pyrazine)Quinoline linked via an oxygen atomKey contributor to high c-Met inhibitory activity.[12]

Antiviral Activity: A Promising Frontier

Several imidazotriazine derivatives have demonstrated significant antiviral activity against a range of viruses, including orthomyxoviruses and paramyxoviruses.[13] Their mechanism of action often involves the inhibition of viral replication processes.

Mechanism of Action: Inhibition of Viral Replication

The precise antiviral mechanisms of many imidazotriazine derivatives are still under investigation. However, current evidence suggests that they can interfere with various stages of the viral life cycle.[14] Some compounds act as nucleoside analogues, which, after intracellular phosphorylation, can be incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of viral replication.[15] Others may target specific viral enzymes, such as polymerases or proteases, that are essential for the production of new viral particles.[16] For instance, some 2-thio substituted imidazo[1,5-a]-1,3,5-triazines have shown specific inhibitory activity against influenza A virus and respiratory syncytial virus.[13]

Imidazotriazine Imidazotriazine Viral_Polymerase Viral Polymerase Imidazotriazine->Viral_Polymerase Inhibits Viral_Protease Viral Protease Imidazotriazine->Viral_Protease Inhibits Nucleoside_Analog Nucleoside Analog (Chain Termination) Imidazotriazine->Nucleoside_Analog Acts as Viral_Replication Viral Replication Cycle Viral_Polymerase->Viral_Replication Viral_Protease->Viral_Replication Nucleoside_Analog->Viral_Replication Inhibits

Caption: Potential antiviral mechanisms of imidazotriazines.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method in virology to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[17]

Principle: In the presence of an effective antiviral agent, the number of plaques (zones of cell death caused by viral replication) will be reduced.[17]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a confluent monolayer of susceptible host cells in 24-well plates.[18]

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the imidazotriazine compound.

    • Prepare a virus stock with a known titer (plaque-forming units per mL).

  • Infection:

    • Inoculate the cell monolayers with a standard amount of virus (e.g., 40-80 PFU per well) in the presence of the different concentrations of the imidazotriazine compound.[18]

    • Include a virus-only control.

  • Overlay:

    • After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of the antiviral compound.[18] This restricts the spread of the virus to adjacent cells.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (e.g., 7 days), which is dependent on the virus.[18]

  • Plaque Visualization and Counting:

    • Fix the cell monolayers with 10% formalin.[18]

    • Stain the cells with a solution like 0.8% crystal violet in 50% ethanol to visualize the plaques.[18]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

A Seed Host Cells in 24-well plate B Infect with Virus and Imidazotriazine A->B C Adsorption (90 min) B->C D Add Semi-Solid Overlay C->D E Incubate for Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate IC50 G->H

Caption: Experimental workflow for the plaque reduction assay.

Anti-inflammatory Activity: Modulating Immune Responses

Imidazotriazine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential for treating a variety of inflammatory and autoimmune disorders.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of imidazotriazines are mediated through the modulation of key inflammatory signaling pathways.

  • Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a critical mediator of signaling downstream of various immune receptors, including B-cell receptors and Fc receptors.[19] In macrophages, Syk is involved in TLR4 signaling, leading to the production of pro-inflammatory mediators.[13] By inhibiting Syk, imidazotriazine derivatives can suppress the activation of downstream signaling molecules like NF-κB, thereby reducing the expression of pro-inflammatory genes such as TNF-α, COX-2, and iNOS.[13][20]

  • Interleukin-17 (IL-17) Modulation: IL-17 is a pro-inflammatory cytokine that plays a central role in several autoimmune diseases.[9][21] Novel imidazotriazine derivatives have been identified as modulators of IL-17.[9] These compounds can inhibit IL-17A-induced IL-6 release from human dermal fibroblasts.[9] The IL-17 signaling pathway involves the activation of MAPKs and NF-κB, leading to the production of various inflammatory mediators.[22] By modulating this pathway, imidazotriazines can exert their anti-inflammatory effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-17R IL-17R NF-kB NF-kB IL-17R->NF-kB MAPK MAPK IL-17R->MAPK TLR4 TLR4 Syk Syk TLR4->Syk Syk->NF-kB Syk->MAPK Pro-inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-kB->Pro-inflammatory_Genes MAPK->Pro-inflammatory_Genes Imidazotriazine Imidazotriazine Imidazotriazine->IL-17R Modulates Imidazotriazine->Syk Inhibits

Caption: Anti-inflammatory signaling pathways of imidazotriazines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[23][24]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[23] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use rats of a specific weight range (e.g., 150-200 g).

    • Fast the animals overnight before the experiment.

  • Compound Administration:

    • Administer the imidazotriazine compound orally or intraperitoneally at various doses.

    • Administer a vehicle control to another group of rats.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

  • Induction of Edema:

    • Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[25]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[25]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

    • Determine the dose-response relationship and, if possible, the ED50 (the dose that produces 50% of the maximum effect).

A Administer Imidazotriazine/Control to Rats B Inject Carrageenan into Hind Paw A->B C Measure Paw Volume at Time 0 B->C D Measure Paw Volume at Regular Intervals C->D E Calculate Increase in Paw Volume (Edema) D->E F Calculate Percentage Inhibition of Edema E->F G Determine Dose-Response F->G

Caption: Workflow for carrageenan-induced paw edema assay.

Central Nervous System (CNS) Activity

Imidazotriazine derivatives are also being explored for their potential in treating CNS disorders. Their ability to cross the blood-brain barrier and interact with specific CNS targets makes them attractive candidates for the development of novel neurotherapeutics.

Mechanism of Action: Targeting CNS Enzymes

One of the key mechanisms through which imidazotriazines exert their CNS effects is by inhibiting specific enzymes involved in neurotransmission.

  • Phosphodiesterase 9 (PDE9) Inhibition: PDE9 is a cGMP-selective phosphodiesterase that is implicated as a potential target in a range of CNS diseases, including Alzheimer's disease and other cognitive disorders.[14] A series of imidazotriazinone compounds have been identified as PDE9 inhibitors.[14] By inhibiting PDE9, these compounds can elevate cGMP levels in the brain, which is thought to enhance synaptic plasticity and cognitive function.

Experimental Assays for CNS Activity

A variety of preclinical assays are used to evaluate the potential CNS effects of new compounds. These can range from simple behavioral tests to more complex assessments of cognitive function.[8][18]

  • Locomotor Activity: The actophotometer is used to measure the spontaneous locomotor activity of rodents.[24] A decrease in activity may suggest a sedative or depressant effect, while an increase could indicate a stimulant effect.

  • Motor Coordination: The rotarod test assesses the ability of an animal to maintain balance on a rotating rod.[8] Impaired performance on this test can indicate motor coordination deficits.

  • Cognitive Function: Various maze-based tests (e.g., Morris water maze, radial arm maze) are used to evaluate learning and memory in rodents.

Conclusion and Future Perspectives

The imidazotriazine heterocyclic system represents a versatile and promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. The ability to readily modify the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The anticancer potential of imidazotriazines as kinase inhibitors is particularly noteworthy, with several compounds demonstrating potent activity against key oncogenic targets. Their antiviral and anti-inflammatory properties further broaden their therapeutic applicability. The exploration of imidazotriazines for CNS disorders is an emerging area with significant potential.

Future research in this field should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and downstream signaling pathways will facilitate the rational design of more effective and safer drugs.

  • Expanding Structure-Activity Relationship Studies: Comprehensive SAR studies are crucial for optimizing the potency and selectivity of imidazotriazine derivatives.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploring Novel Therapeutic Applications: The diverse biological activities of imidazotriazines suggest that their therapeutic potential may extend beyond the areas currently being investigated.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Sabnis, R. W. (2023). Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders. ACS Medicinal Chemistry Letters. [Link]

  • McMillen, K., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][6][9][26]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters. [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Lovering, F., et al. (2016). Imidazotriazines: Spleen Tyrosine Kinase (Syk) Inhibitors Identified by Free-Energy Perturbation (FEP). ChemMedChem. [Link]

  • Taylor, B. K., & Peterson, M. A. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE. [Link]

  • Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and diagnostic laboratory immunology. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

  • ResearchGate. (n.d.). Imidazotriazine containing drugs as novel anticancer agents. [Link]

  • Khan, I., et al. (2022). Exploring the untapped pharmacological potential of imidazopyridazines. RSC medicinal chemistry. [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European journal of medicinal chemistry. [Link]

  • ElectronicsAndBooks. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]

  • Singh, R. K., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Infectious Disorders - Drug Targets. [Link]

  • Jin, L., et al. (2024). Roles and inhibitors of FAK in cancer: current advances and future directions. Frontiers in Pharmacology. [Link]

  • Rotella, D. P. (2012). Imidazotriazinone Compounds: Patent Highlight. ACS medicinal chemistry letters. [Link]

  • De Clercq, E., et al. (1998). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Journal of medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of 7 (a-o) as anticancer. [Link]

  • Sabnis, R. W. (2023). Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2021). Targeting Ras signaling excitability in cancer cells through combined inhibition of FAK and PI3K. Cell communication and signaling : CCS. [Link]

  • Eldo, J., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & medicinal chemistry letters. [Link]

  • Al-Ostath, A., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. [Link]

  • Kim, H. S., & Lee, M. S. (2014). Functional roles of Syk in macrophage-mediated inflammatory responses. Mediators of inflammation. [Link]

  • MedCrave. (2024). What are IGF-1R antagonists and how do they work?[Link]

  • Lin, T. H., et al. (2009). Anti-inflammatory actions of Syk inhibitors in macrophages involve non-specific inhibition of toll-like receptors-mediated JNK signaling pathway. Molecular immunology. [Link]

  • Brandon, C. J., et al. (2021). Identification of Inhibitors of Integrin Cytoplasmic Domain Interactions With Syk. Frontiers in immunology. [Link]

  • Buck, E., et al. (2011). Overcoming IGF1R/IR Resistance Through Inhibition of MEK Signaling in Colorectal Cancer Models. Molecular cancer therapeutics. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer. [Link]

  • Galsky, M. D., et al. (2012). Investigational IGF1R inhibitors in early stage clinical trials for cancer therapy. Expert opinion on investigational drugs. [Link]

  • Varghese, E., & Yee, D. (2021). Disrupting Insulin and IGF Receptor Function in Cancer. Cancers. [Link]

  • Ilas, J., & Whibley, C. (2019). TRAF Regulation of IL-17 Cytokine Signaling. Frontiers in immunology. [Link]

  • Montanari, S., et al. (2021). A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration. Molecules (Basel, Switzerland). [Link]

  • CUSABIO. (n.d.). IL-17 signaling pathway. [Link]

  • Chiricozzi, A., et al. (2020). From Messengers to Receptors in Psoriasis: The Role of IL-17RA in Disease and Treatment. International journal of molecular sciences. [Link]4)

Sources

Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Imidazo[5,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[5,1-f]triazine Scaffold - A Privileged Heterocycle in Drug Discovery

The imidazo[5,1-f]triazine core represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic features make it an attractive scaffold for designing molecules that can interact with a variety of biological targets with high affinity and specificity. Historical and recent research has demonstrated the potential of this scaffold in developing potent inhibitors for diverse enzyme families, including phosphodiesterases (PDEs) and kinases. Notably, derivatives of the imidazo[5,1-f]triazine core have been identified as potent inhibitors of PDE5, Insulin-like Growth Factor 1 Receptor (IGF-1R), the Insulin Receptor (IR), and Polo-like kinase 1 (Plk1)[1][2][3][4]. This documented activity against key players in cellular signaling pathways underscores the therapeutic potential of novel imidazo[5,1-f]triazine analogues in oncology, metabolic disorders, and beyond.

This guide provides a systematic and technically in-depth framework for elucidating the mechanism of action (MoA) of novel imidazo[5,1-f]triazine compounds. As a senior application scientist, the following sections are designed to move beyond a simple recitation of protocols. Instead, this document will illuminate the scientific rationale behind each experimental step, fostering a self-validating and robust approach to MoA studies. We will explore a logical progression of experiments, from initial phenotypic observations to definitive target identification and validation, equipping researchers with the knowledge to confidently navigate the complexities of drug mechanism elucidation.

Part 1: The Initial Investigation - From Phenotype to Hypothesis

The journey to understanding a compound's MoA begins with a thorough characterization of its biological effects. This initial phase is crucial for generating a working hypothesis that will guide subsequent, more focused investigations.

Comprehensive Phenotypic Screening: Casting a Wide Net

The first step is to assess the broad biological impact of the novel imidazo[5,1-f]triazine compounds. A panel of diverse cell lines, representing various cancer types or other relevant disease models, should be employed.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Plating: Seed a panel of selected cell lines in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[5,1-f]triazine compound, typically ranging from nanomolar to micromolar concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a standard duration, often 48 to 72 hours, under optimal cell culture conditions.

  • Viability Assessment: Utilize a robust method to measure cell viability, such as the MTT or resazurin reduction assays, or a commercial ATP-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Causality Behind the Choice: By screening against a diverse panel, we can identify patterns of activity. For instance, a compound that is potent against a wide range of cancer cell lines may target a fundamental process common to all cancers, such as cell cycle progression or DNA replication. Conversely, selective activity against a specific cell line or lineage could suggest a target that is uniquely expressed or critical in that context.

Data Presentation: Comparative IC50 Values

CompoundCell Line A (e.g., MCF-7) IC50 (µM)Cell Line B (e.g., HCT116) IC50 (µM)Cell Line C (e.g., A549) IC50 (µM)
IFT-10.51.2>50
IFT-22.13.51.8
IFT-3>50>50>50

This table provides a clear, at-a-glance comparison of the cytotoxic profiles of different imidazo[5,1-f]triazine (IFT) compounds.

Hypothesis Generation: Connecting the Dots

The phenotypic data, combined with the known biological activities of the imidazo[5,1-f]triazine scaffold, allows for the formulation of an initial MoA hypothesis. Given that this scaffold is known to produce kinase and PDE inhibitors, a logical starting hypothesis would be that the observed anti-proliferative effects are due to the inhibition of a critical kinase or phosphodiesterase.

Part 2: Target Deconvolution - Identifying the Molecular Interactors

With a working hypothesis in hand, the next phase focuses on identifying the specific molecular target(s) of the active imidazo[5,1-f]triazine compounds. This process, known as target deconvolution, employs a range of unbiased and biased approaches.

Kinome Profiling: A Focused Unbiased Approach

Given the prevalence of kinase inhibition among heterocyclic compounds, a kinome-wide profiling screen is a highly efficient first step.

Experimental Workflow: In Vitro Kinase Panel Screen

This experiment is typically outsourced to a specialized contract research organization (CRO) that maintains a large panel of purified, active kinases.

  • Compound Submission: Provide the CRO with the imidazo[5,1-f]triazine compound at a specified concentration (e.g., 1 µM).

  • Kinase Activity Assays: The CRO will perform in vitro kinase assays for a broad panel of kinases (often >400). These assays typically measure the phosphorylation of a substrate peptide by each kinase in the presence and absence of the test compound.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >80% or >90%).

Causality Behind the Choice: This unbiased screen provides a global view of the compound's kinase selectivity. A highly selective inhibitor that targets only one or a few kinases is often a more desirable starting point for drug development than a non-selective compound that hits many targets, which could lead to off-target toxicities.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µM
Plk195
Aurora Kinase A88
FAK75
......

This table summarizes the primary hits from a kinome screen, guiding the next steps of the investigation.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

A positive result from an in vitro kinase screen is promising, but it is crucial to confirm that the compound engages its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[5][6][7][8][9][10]. The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the imidazo[5,1-f]triazine compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures in a PCR machine.

  • Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind the Choice: CETSA provides direct evidence of a physical interaction between the compound and its target in a physiologically relevant setting. This is a critical validation step, as a compound that is active in a cell-free assay may not be able to access its target in a cell due to poor permeability or rapid efflux.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis A Intact Cells B Treat with Compound or Vehicle A->B C Heat to Various Temperatures B->C D Cell Lysis C->D E Centrifugation D->E F Separate Soluble & Aggregated Proteins E->F G Western Blot for Target Protein F->G H Plot Melting Curves G->H

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Phosphoproteomics: Unveiling Downstream Signaling Effects

If the primary target is a kinase, its inhibition should lead to changes in the phosphorylation status of its downstream substrates. Quantitative phosphoproteomics is an unbiased mass spectrometry-based approach to identify these changes on a global scale[11][12][13][14].

Experimental Workflow: Quantitative Phosphoproteomics

  • Cell Culture and Treatment: Grow cells and treat with the imidazo[5,1-f]triazine compound or vehicle control for a time course.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Use techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphorylation levels of specific sites on proteins between the compound-treated and control samples.

Causality Behind the Choice: This powerful technique can confirm the on-target activity of the compound by showing a decrease in phosphorylation of known substrates of the target kinase. It can also reveal novel downstream signaling pathways affected by the compound and potentially identify off-target effects.

Visualization: Phosphoproteomics Workflow

Phosphoproteomics_Workflow A Cell Treatment with Compound B Protein Extraction & Digestion A->B C Phosphopeptide Enrichment B->C D LC-MS/MS Analysis C->D E Data Analysis & Pathway Mapping D->E

Caption: A general workflow for a quantitative phosphoproteomics experiment.

Part 3: Target Validation and Biophysical Characterization

Once a primary target has been identified and confirmed in a cellular context, a deeper dive into the biophysical interactions between the compound and the target is necessary to fully validate the MoA.

In Vitro Enzymatic Assays: Quantifying Potency and Mode of Inhibition

For enzyme targets like kinases or phosphodiesterases, it is essential to determine the compound's potency and mode of inhibition through in vitro enzymatic assays.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Dilution: Prepare a serial dilution of the imidazo[5,1-f]triazine compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the kinase activity as a function of compound concentration to determine the IC50 value. To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the compound and ATP.

Causality Behind the Choice: This assay provides a quantitative measure of the compound's potency against the isolated target, free from cellular factors. Understanding the mode of inhibition (e.g., ATP-competitive) provides valuable insights for structure-activity relationship (SAR) studies and lead optimization.

Biophysical Assays: A Deeper Look at Binding

Several biophysical techniques can be employed to directly measure the binding affinity and kinetics of the compound to its target protein[15][16][17][18][19][20][21][22][23].

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time[21][24]. It provides quantitative information on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a compound to its target protein[16][18][20][22][25]. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Data Presentation: Biophysical Characterization

TechniqueParameterValue
In Vitro Kinase AssayIC5050 nM
SPRKD100 nM
ITCKD120 nM
Stoichiometry (n)1.1

This table provides a comprehensive summary of the quantitative interaction data for the lead compound and its target.

Conclusion: A Self-Validating Approach to MoA Elucidation

The investigation of the mechanism of action of novel imidazo[5,1-f]triazine compounds requires a multi-faceted and logical approach. By systematically progressing from broad phenotypic screening to specific target identification and detailed biophysical characterization, researchers can build a robust and self-validating case for a compound's MoA. This in-depth understanding is not merely an academic exercise; it is a cornerstone of successful drug development, enabling rational lead optimization, the identification of potential biomarkers, and a clearer path towards clinical translation. The framework presented in this guide, grounded in scientific causality and validated by authoritative protocols, provides a roadmap for unlocking the full therapeutic potential of this promising class of molecules.

References

  • Haning, H., et al. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868. [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f][11][26][27]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217. [Link]

  • Buck, E., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][11][26][27]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters, 1(6), 264-268. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • O'Connell, J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 151-170. [Link]

  • Humphrey, G., & Wilson, I. A. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 25(7), 1547. [Link]

  • Renaud, J., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]

  • Bihani, M., et al. (2022). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. STAR Protocols, 3(3), 101579. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4521. [Link]

  • Ghidini, A., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2019). Imidazotriazine containing drugs as novel anticancer agents. Journal of the Chinese Chemical Society, 66(10), 1085-1098. [Link]

  • Medical News Today. (2023). PDE5 inhibitors: List, how they work, foods, and more. [Link]

  • Wu, J., et al. (2015). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][5][25][26]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 58(19), 7807-7825. [Link]

  • Svobodová, H., et al. (2020). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 25(21), 5032. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • deNOVO Biolabs. (2023). How does SPR work in Drug Discovery? [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]

  • Swaney, D. L., et al. (2020). Advances in quantitative high-throughput phosphoproteomics with sample multiplexing. Current Opinion in Chemical Biology, 54, 1-9. [Link]

  • ResearchGate. (2015). Imidazo[5,1-f][11][26][27]triazin-2-amines as novel inhibitors of polo-like kinase 1. [Link]

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Suzuki-Miyaura Coupling of 4-Chloroimidazo[5,1-f]triazine

Application Note: A Detailed Experimental Protocol for the Suzuki-Miyaura Coupling of 4-Chloroimidazo[5,1-f][1][2][3]triazine

Abstract

The imidazo[5,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, notably in the development of potent enzyme inhibitors.[4][5] The functionalization of this core structure is critical for tuning its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[6][7] However, the use of heteroaryl chlorides, such as 4-Chloroimidazo[5,1-f][1][2][3]triazine, as electrophilic partners presents a significant challenge due to the high bond dissociation energy of the C-Cl bond compared to its bromide or iodide counterparts.[8][9] This guide provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of 4-Chloroimidazo[5,1-f][1][2][3]triazine with various boronic acids. It details the mechanistic rationale behind reagent selection, a step-by-step experimental procedure, purification, characterization, and troubleshooting, aimed at researchers in synthetic and medicinal chemistry.

The Mechanism: Understanding the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 4-Chloroimidazo[5,1-f]triazine. This is often the rate-determining step for aryl chlorides and forms a Pd(II) complex.[11] The efficiency of this step is highly dependent on the electron density and steric bulk of the supporting ligand on the palladium center.[12]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), facilitating the ligand exchange on the Pd(II) complex.[12][13]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][14]

Suzuki_Mechanismcluster_cycleCatalytic CycleOAOxidativeAdditionPdII_ArylLₙPd(II)(Aryl)(X)OA->PdII_ArylTMTransmetalationPdII_CoupledLₙPd(II)(Aryl)(R')TM->PdII_CoupledREReductiveEliminationPd0LₙPd(0)RE->Pd0Ar-R'ProductCoupled Product(Ar-R')RE->ProductPd0->OAAr-XPdII_Aryl->TMR'-B(OH)₂+ BasePdII_Coupled->REArX4-Chloroimidazo[5,1-f]triazine(Ar-X)ArX->OABoronicAcidArylboronic Acid(R'-B(OH)₂)BoronicAcid->TM

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameters for Coupling Heteroaryl Chlorides

The reduced reactivity of the C-Cl bond necessitates specific strategic choices to ensure high conversion and yield.

  • Choice of Base: A suitable base is critical not only for activating the boronic acid but also for the overall reaction efficiency. While inorganic carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) often provide superior results, particularly for challenging substrates.[15] Cesium fluoride (CsF) can also be effective, especially in minimizing protodeboronation of sensitive heteroaryl boronic acids.[2][7]

  • Solvent System: The choice of solvent influences the solubility of all components and the reaction rate. Anhydrous polar aprotic solvents like 1,4-dioxane, DME, or THF are frequently used, often with the addition of water.[10][16] The aqueous phase can significantly accelerate the transmetalation step.[16]

  • Temperature: Due to the inert nature of the C-Cl bond, elevated temperatures, typically in the range of 80-120 °C, are required to drive the reaction to completion.[7][17] Microwave irradiation can be a powerful tool to shorten reaction times and improve yields.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 4-Chloroimidazo[5,1-f]triazine with a generic arylboronic acid.

Materials and Reagents
  • 4-Chloroimidazo[5,1-f][1][2][3]triazine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate (EtOAc), for workup

  • Brine (saturated NaCl solution), for workup

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller (or scientific microwave reactor)

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

Experimental Workflow Diagram

Step-by-step synthesis of 4-Chloroimidazo[5,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Synthesis of 4-Chloroimidazo[5,1-f][1][2][3]triazine Derivatives: A Versatile Scaffold for Medicinal Chemistry

Abstract

The imidazo[5,1-f][1][2][3]triazine core is a privileged scaffold in modern drug discovery, forming the basis for potent inhibitors of enzymes such as phosphodiesterase type 5 (PDE5) and various kinases.[1][4] The 4-chloro derivative of this heterocycle is a particularly valuable intermediate, as the chlorine atom acts as an effective leaving group for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse compound libraries. This guide provides a detailed, two-part protocol for the synthesis of 4-chloroimidazo[5,1-f][1][2][3]triazine derivatives, starting from readily available substituted imidazoles. We will first detail the construction of the key precursor, an imidazo[5,1-f][1][2][3]triazin-4(3H)-one, followed by its conversion to the target 4-chloro compound.

Introduction: The Strategic Importance of the 4-Chloro Intermediate

The development of small molecule therapeutics often relies on the efficient exploration of chemical space around a core heterocyclic structure. The imidazo[5,1-f][1][2][3]triazine system, being a purine isostere, has proven to be a fertile ground for identifying potent and selective enzyme inhibitors.[5] Vardenafil, a well-known PDE5 inhibitor for erectile dysfunction, is a prominent example of a drug built upon this scaffold.[6]

The synthetic strategy to access a wide array of derivatives hinges on a key intermediate that can be readily modified. The 4-chloroimidazo[5,1-f][1][2][3]triazine serves this purpose perfectly. The electron-withdrawing nature of the fused triazine ring system activates the C4 position for nucleophilic attack, allowing the chlorine atom to be displaced by a wide range of nucleophiles such as amines, thiols, and alcohols. This opens the door to late-stage diversification, a critical strategy in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

This document outlines a robust and reproducible methodology for preparing this key building block.

Overall Synthetic Workflow

The synthesis is approached in two main stages. First, the bicyclic imidazo[5,1-f][1][2][3]triazin-4(3H)-one core is constructed from a substituted imidazole precursor. Second, this triazinone is chlorinated to yield the desired 4-chloro derivative, ready for further functionalization.

G cluster_0 Part 1: Triazinone Formation cluster_1 Part 2: Chlorination cluster_2 Part 3: Derivatization (Application) Imidazole Substituted Imidazole NAmino N-Amino Imidazole Intermediate Imidazole->NAmino N-Amination Triazinone Imidazo[5,1-f][1,2,4]triazin-4(3H)-one NAmino->Triazinone Cyclization Chloro 4-Chloroimidazo[5,1-f][1,2,4]triazine Triazinone->Chloro Chlorination (e.g., POCl₃) Library Derivative Library (Amines, Thiols, etc.) Chloro->Library SₙAr Reaction (R-NH₂, R-SH...) G cluster_nuc Nucleophiles cluster_prod Derivatives chloro 4-Chloro-Imidazo[5,1-f][1,2,4]triazine amino_deriv 4-Amino Derivative chloro->amino_deriv + Amine, Base thio_deriv 4-Thioether Derivative chloro->thio_deriv + Thiol, Base ether_deriv 4-Ether Derivative chloro->ether_deriv + Alcohol, Strong Base amine R-NH₂ (Amine) thiol R-SH (Thiol) alcohol R-OH (Alcohol)

Sources

Application Note: High-Purity Isolation of 4-Chloroimidazo[5,1-f]triazine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude 4-Chloroimidazo[5,1-f]triazine, a key heterocyclic intermediate in contemporary drug discovery programs. The methodology centers on automated flash column chromatography, a technique offering superior resolution and reproducibility over manual methods. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth technical details, from the underlying chemical principles to step-by-step experimental execution and advanced troubleshooting. The protocol is structured to be a self-validating system, ensuring the consistent attainment of high-purity (>98%) 4-Chloroimidazo[5,1-f]triazine.

Introduction: The Challenge of Purifying Nitrogen-Rich Heterocycles

4-Chloroimidazo[5,1-f]triazine is a member of the nitrogen-containing heterocyclic family, a class of compounds prevalent in pharmaceuticals due to their diverse biological activities. The purification of such molecules, however, presents a significant challenge. The presence of multiple nitrogen atoms imparts a degree of polarity and creates potential for strong interactions with stationary phases, which can lead to peak tailing and poor separation from structurally similar impurities.

The primary goal of this protocol is to establish a robust and reproducible method for the purification of 4-Chloroimidazo[5,1-f]triazine from a crude reaction mixture. This is achieved by leveraging the principles of normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system. The separation is based on the differential partitioning of the target compound and its impurities between the two phases.

Understanding the Separation: Key Principles

The successful purification of 4-Chloroimidazo[5,1-f]triazine by column chromatography is dependent on the careful selection of the stationary and mobile phases.

  • Stationary Phase: Silica gel is the stationary phase of choice for this application. Its surface is rich in silanol (Si-OH) groups, which are polar and can interact with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A binary solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is employed as the mobile phase. The polarity of the mobile phase is a critical parameter that can be fine-tuned to achieve optimal separation. A less polar mobile phase will result in stronger retention of polar compounds on the silica gel, while a more polar mobile phase will elute them more quickly.

  • Gradient Elution: To effectively separate a mixture with components of varying polarities, a gradient elution strategy is often superior to an isocratic (constant solvent composition) one. The purification process starts with a low-polarity mobile phase to elute non-polar impurities, and the polarity is gradually increased to elute the target compound, followed by any more strongly retained impurities.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to perform a thorough analysis of the crude material using Thin-Layer Chromatography (TLC). TLC serves as a rapid and inexpensive tool to:

  • Assess the complexity of the crude mixture.

  • Identify a suitable mobile phase system for the column chromatography.

  • Determine the retention factor (Rf) of the target compound and impurities.

The ideal mobile phase for column chromatography should provide an Rf value for the target compound in the range of 0.2-0.4 on a TLC plate. This ensures that the compound will be sufficiently retained on the column to allow for good separation from less polar impurities, but not so strongly that it requires an excessively long elution time or an overly polar mobile phase, which can lead to band broadening.

Protocol for TLC Analysis:

  • Prepare a dilute solution of the crude 4-Chloroimidazo[5,1-f]triazine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a pre-equilibrated atmosphere of the chosen mobile phase system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under UV light (typically at 254 nm). If the compound is not UV-active, a chemical stain (e.g., potassium permanganate or iodine) can be used.

  • Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Systematically vary the ratio of the non-polar to polar solvent in the mobile phase to achieve the target Rf value for 4-Chloroimidazo[5,1-f]triazine.

Step-by-Step Purification Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Reagents
  • Crude 4-Chloroimidazo[5,1-f]triazine

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glassware (flasks, beakers, graduated cylinders)

  • Automated flash chromatography system with a UV detector

  • Pre-packed silica gel column (or materials for self-packing)

  • Rotary evaporator

Column Preparation
  • Column Selection: Choose a pre-packed silica gel column with a capacity appropriate for the amount of crude material to be purified. A general rule of thumb is a silica-to-crude material ratio of 30:1 to 100:1 by weight.

  • Equilibration: Equilibrate the column with the initial, least polar mobile phase composition determined from the TLC analysis. This is typically 100% hexane or a hexane-rich mixture.

Sample Preparation and Loading
  • Dry Loading (Recommended):

    • Dissolve the crude 4-Chloroimidazo[5,1-f]triazine in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution to form a free-flowing powder upon evaporation of the solvent.

    • Ensure the powder is completely dry before loading it onto the top of the equilibrated column. This technique generally results in better resolution than wet loading.

  • Wet Loading:

    • Dissolve the crude material in a minimal amount of the initial mobile phase.

    • Carefully apply the solution to the top of the column.

Elution and Fraction Collection
  • Gradient Elution: Program the flash chromatography system to run a linear gradient from the initial low-polarity mobile phase to a final, more polar composition. The steepness of the gradient will depend on the separation of the spots observed on the TLC plate. A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane over 20-30 column volumes.

  • UV Detection: Monitor the elution profile using the UV detector, typically at a wavelength where the target compound has strong absorbance (e.g., 254 nm).

  • Fraction Collection: Collect fractions based on the UV absorbance peaks.

Post-Purification Analysis and Product Isolation
  • TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure 4-Chloroimidazo[5,1-f]triazine.

  • Pooling and Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Purity and Identity Confirmation: Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Visual Workflow and Data Summary

Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Material Solvent_Selection Mobile Phase Selection (Rf ~0.3) TLC_Analysis->Solvent_Selection Column_Equilibration Column Equilibration Solvent_Selection->Column_Equilibration Sample_Loading Sample Loading (Dry Method) Column_Equilibration->Sample_Loading Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection (UV-Guided) Gradient_Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotovap) Pooling->Solvent_Removal Purity_Confirmation Purity Confirmation (HPLC/NMR) Solvent_Removal->Purity_Confirmation Final_Product Final_Product Purity_Confirmation->Final_Product

Caption: Workflow for the purification of 4-Chloroimidazo[5,1-f]triazine.

Recommended Purification Parameters
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase System Hexane/Ethyl Acetate or Dichloromethane/MethanolOffers a good polarity range for eluting nitrogen-containing heterocycles.
TLC Target Rf 0.2 - 0.4Ensures optimal retention and separation on the column.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution.
Elution Mode Gradient ElutionProvides better separation of compounds with a wide range of polarities.
Detection UV at 254 nmCommon wavelength for detecting aromatic and heterocyclic compounds.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase- Column overloading- Improper column packing- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Ensure the column is packed uniformly without cracks or channels.
Product Elutes Too Quickly (Low Retention) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase.
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Peak Tailing - Compound interacting too strongly with acidic silica.- Presence of highly polar impurities.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel.
Co-elution of Impurities - Insufficient resolution.- Use a shallower gradient during elution.- Try a different solvent system.- Consider an alternative stationary phase (e.g., alumina or reversed-phase C18).

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of 4-Chloroimidazo[5,1-f]triazine. By adhering to the principles of systematic TLC analysis for method development and employing a gradient elution strategy in automated flash column chromatography, researchers can consistently achieve high yields of the target compound with excellent purity. The troubleshooting guide offers practical solutions to common challenges, ensuring the successful application of this methodology in a drug discovery and development setting.

References

  • Capot Chemical. (n.d.). Specifications of 4-Chloroimidazo[5,1-f]triazin. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • F. D. Antia & C. Horváth. (1990). Gradient elution in preparative liquid chromatography. Annals of the New York Academy of Sciences, 589, 172-81.
  • MDPI. (2019). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 24(19), 3533.
  • MDPI. (2019).
  • National Center for Biotechnology Information. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
  • National Center for Biotechnology Information. (2019). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • National Center for Biotechnology Information. (2020).
  • ResearchGate. (n.d.). How to get rid of contaminant proteins while doing gradient elution to purify a recombinant protein having his-tag using Ni-NTA coloumn from IBs ??. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of selected N-heterocycles. Retrieved from [Link]

  • 5.2 Protein purification. (n.d.). Retrieved from [Link]

Application of 4-Chloroimidazo[5,1-f]triazine in Polo-like kinase 1 (PLK1) inhibition assays.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for utilizing 4-Chloroimidazo[5,1-f]triazine in the assessment of Polo-like kinase 1 (PLK1) activity. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale, experimental design, and practical execution of both biochemical and cell-based PLK1 inhibition assays.

Introduction: The Critical Role of PLK1 in Oncology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with pivotal functions in mitosis.[1][2][3] Its activities are essential for several key mitotic events, including centrosome maturation, bipolar spindle formation, and cytokinesis.[1][4][5] A substantial body of evidence has demonstrated the overexpression of PLK1 in a wide array of human cancers, and this overexpression often correlates with poor prognosis.[2][6][7][8] Consequently, PLK1 has emerged as a highly promising target for the development of novel anticancer therapeutics.[2][9] Inhibition of PLK1 can disrupt the mitotic progression of cancer cells, leading to mitotic arrest and subsequent apoptosis, making it an attractive strategy for cancer treatment.[1][2][10]

The imidazo[5,1-f][1][6][11]triazine scaffold has been identified as a promising chemical starting point for the development of novel PLK1 inhibitors.[12][13] This guide focuses on 4-Chloroimidazo[5,1-f]triazine, a representative of this chemical class, and outlines its application in robust and reliable PLK1 inhibition assays.

The PLK1 Signaling Pathway in Mitosis

PLK1 activity is tightly regulated throughout the cell cycle, peaking during the G2/M transition and mitosis.[7][8] Its activation is initiated by upstream kinases, such as Aurora A, which phosphorylates PLK1.[1] Once activated, PLK1 phosphorylates a multitude of downstream substrates to orchestrate mitotic events. A key substrate is Cdc25C, a phosphatase that, upon phosphorylation by PLK1, activates the Cyclin B/Cdk1 complex, a critical step for mitotic entry.[1][14]

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Aurora_A Aurora A Kinase PLK1_inactive Inactive PLK1 Aurora_A->PLK1_inactive Phosphorylates PLK1_active Active PLK1 PLK1_inactive->PLK1_active Activates Cdc25C_inactive Inactive Cdc25C PLK1_active->Cdc25C_inactive Phosphorylates Cdc25C_active Active Cdc25C Cdc25C_inactive->Cdc25C_active Activates CyclinB_Cdk1_inactive Inactive Cyclin B/Cdk1 Cdc25C_active->CyclinB_Cdk1_inactive Dephosphorylates CyclinB_Cdk1_active Active Cyclin B/Cdk1 CyclinB_Cdk1_inactive->CyclinB_Cdk1_active Activates Mitotic_Entry Mitotic Entry CyclinB_Cdk1_active->Mitotic_Entry

Caption: Simplified PLK1 signaling pathway leading to mitotic entry.

Biochemical PLK1 Kinase Inhibition Assay

This in vitro assay directly measures the ability of 4-Chloroimidazo[5,1-f]triazine to inhibit the enzymatic activity of recombinant PLK1. The principle of this assay is to quantify the phosphorylation of a specific substrate by PLK1 in the presence of varying concentrations of the inhibitor.

Rationale for Experimental Choices

The selection of a suitable detection method is critical for a robust biochemical assay. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[15][16] This method measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[15] The use of a specific peptide substrate or a generic substrate like casein allows for flexibility in experimental design.[1][17][18]

Experimental Workflow

Biochemical_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis Reagents Prepare Reagents: - Recombinant PLK1 - Kinase Buffer - ATP - Substrate - 4-Chloroimidazo[5,1-f]triazine dilutions Setup Set up kinase reaction: PLK1 + Substrate + Inhibitor Reagents->Setup Initiate Initiate reaction with ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Detect Detect substrate phosphorylation (e.g., ADP-Glo™) Stop->Detect Analyze Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 Detect->Analyze

Caption: Workflow for a biochemical PLK1 kinase inhibition assay.

Protocol: Biochemical PLK1 Inhibition Assay

Materials:

  • Recombinant human PLK1 enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[15]

  • ATP

  • PLK1 substrate (e.g., dephosphorylated casein or a specific peptide substrate)[1][18]

  • 4-Chloroimidazo[5,1-f]triazine (dissolved in DMSO)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (or other suitable detection reagents)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare 4-Chloroimidazo[5,1-f]triazine Dilutions: Create a serial dilution of 4-Chloroimidazo[5,1-f]triazine in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 1:3 or 1:5 serial dilutions. Include a DMSO-only control.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant PLK1 enzyme, and the chosen substrate. The final concentrations should be optimized based on the enzyme's activity and the substrate's Km for ATP.

  • Set up the Assay Plate: Add 1 µL of each inhibitor dilution or DMSO control to the wells of the 384-well plate.

  • Add Kinase Reaction Mix: Dispense the kinase reaction mix into each well.

  • Initiate the Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for PLK1 if known, or at a standard concentration (e.g., 10-100 µM).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Stop the Reaction and Detect Signal: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay to stop the kinase reaction and measure the luminescent signal. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent PLK1 inhibitor or no enzyme as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterTypical Value Range
Recombinant PLK1 Concentration1-10 ng/well
Substrate Concentration0.2-1 µ g/well (casein) or 1-10 µM (peptide)
ATP Concentration10-100 µM
Incubation Time30-60 minutes
Incubation Temperature30°C

Cell-Based PLK1 Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of a PLK1 inhibitor in a more physiologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes and engage its target within the cellular environment, leading to a measurable downstream effect.

Rationale for Experimental Choices

A common and visually informative cell-based assay for PLK1 inhibition is the analysis of mitotic arrest and spindle morphology by immunofluorescence microscopy.[1] Inhibition of PLK1 is known to cause cells to arrest in mitosis with characteristic defects in spindle formation, often resulting in monopolar or abnormal multipolar spindles.[4] Phosphorylation of Histone H3 at Serine 10 (p-H3) is a well-established marker for mitotic cells, allowing for their specific identification and quantification.[1]

Experimental Workflow

Cellular_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_immuno Immunofluorescence cluster_analysis Microscopy & Analysis Seed Seed cells on coverslips Adhere Allow cells to adhere Seed->Adhere Treat Treat with 4-Chloroimidazo[5,1-f]triazine Adhere->Treat Fix_Perm Fix and permeabilize cells Treat->Fix_Perm Block Block non-specific binding Fix_Perm->Block Primary_Ab Incubate with primary antibodies (e.g., anti-p-H3, anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Counterstain Counterstain DNA (DAPI/Hoechst) Secondary_Ab->Counterstain Visualize Visualize using fluorescence microscopy Counterstain->Visualize Quantify Quantify mitotic index and abnormal spindle phenotypes Visualize->Quantify

Caption: Workflow for a cell-based PLK1 inhibition assay using immunofluorescence.

Protocol: Mitotic Arrest and Spindle Morphology Assay

Materials:

  • Cancer cell line known to be sensitive to PLK1 inhibition (e.g., HeLa, A549)

  • Complete cell culture medium

  • Glass coverslips

  • 4-Chloroimidazo[5,1-f]triazine (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Mouse anti-α-tubulin

  • Fluorescently labeled secondary antibodies:

    • Anti-rabbit IgG (e.g., Alexa Fluor 488)

    • Anti-mouse IgG (e.g., Alexa Fluor 594)

  • DNA counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of 4-Chloroimidazo[5,1-f]triazine (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control. Incubate for a duration that allows a significant portion of the cell population to enter mitosis (e.g., 16-24 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with cold methanol for 10 minutes at -20°C.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS containing 0.1% Tween-20.

    • Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash with PBS containing 0.1% Tween-20.

  • Counterstaining and Mounting:

    • Counterstain the DNA with DAPI or Hoechst for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cells in mitosis (mitotic index) by counting the number of phospho-Histone H3 positive cells relative to the total number of cells (DAPI/Hoechst positive).

    • Among the mitotic cells, score the percentage of cells exhibiting abnormal spindle morphologies (e.g., monopolar, multipolar) at each inhibitor concentration.

ParameterExample Condition
Cell LineHeLa or A549
Inhibitor Concentration Range0.1 - 10 µM
Treatment Duration16-24 hours
Primary Antibody DilutionAs per manufacturer's recommendation
Secondary Antibody DilutionAs per manufacturer's recommendation

Conclusion

The protocols outlined in this guide provide a robust framework for the characterization of 4-Chloroimidazo[5,1-f]triazine as a PLK1 inhibitor. The biochemical assay allows for the precise determination of its inhibitory potency (IC50), while the cell-based assay provides critical insights into its effects on cell division and its potential as an anticancer agent. These methodologies can be readily adapted for the evaluation of other potential PLK1 inhibitors in drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Plk1 Inhibition Assay Using BTO-1. BenchChem.
  • Reindl, W., et al. (2008). Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Scientific Reports, 6, 37564.
  • Zhang, M., et al. (2016). PLK1, A Potential Target for Cancer Therapy. PLoS ONE, 11(11), e0166952.
  • Wu, J., et al. (2015). The Emerging Role of Polo-Like Kinase 1 in Epithelial-Mesenchymal Transition and Tumor Metastasis. Molecular Cancer Research, 13(10), 1347-1356.
  • Lansing, T. J., et al. (2008). Identification of PLK1 kinase inhibitors through phenotype and cell-based assays. Proceedings of the American Association for Cancer Research Annual Meeting, 49, 125.
  • Eckerdt, F., et al. (2013). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? Cancer Research, 73(23), 6848-6855.
  • Wikipedia. (n.d.). PLK1. Wikipedia. [Link]

  • Lee, J. S., et al. (2017). Essential Role of Polo-like Kinase 1 (Plk1) Oncogene in Tumor Growth and Metastasis of Tamoxifen-Resistant Breast Cancer. Clinical Cancer Research, 23(2), 589-599.
  • Van der Jeught, K., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 192, 114747.
  • Zitouni, S., et al. (2014). Molecular dynamics of PLK1 during mitosis. Cellular and Molecular Life Sciences, 71(12), 2245-2260.
  • Liu, Y., et al. (2023). High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1. Scientific Reports, 13(1), 13545.
  • Strebhardt, K. (2010). Functional roles of Plk1 in cell cycle progression. Nature Reviews Molecular Cell Biology, 11(9), 643-654.
  • van de Weerdt, B. C., & Medema, R. H. (2006). Polo-like kinases: a team in control of the division. Cell Cycle, 5(8), 853-864.
  • Petronczki, M., et al. (2023). Multiple Roles of PLK1 in Mitosis and Meiosis. International Journal of Molecular Sciences, 24(2), 1435.
  • Johnson, T. O., et al. (2007). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Molecular Cancer Therapeutics, 6(11), 3048-3057.
  • Zhang, Y., et al. (2023). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210087.
  • Promega Corporation. (n.d.). PLK1 Kinase Assay.
  • Zhang, Y., et al. (2023). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210087.
  • Reaction Biology. (n.d.). PLK1 Kinase Activity Assay Service. Reaction Biology.
  • Capot Chemical. (n.d.). Specifications of 4-Chloroimidazo[5,1-f][1][6][11]triazin. Capot Chemical.

  • Wang, Y., et al. (2023). Structure-Based Virtual Screening Discovers Potent PLK1 Inhibitors with Anticancer Activity.
  • Lee, J. E., et al. (2009). Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. Proceedings of the National Academy of Sciences, 106(6), 1778-1783.
  • Promega Corporation. (n.d.). PLK1 Kinase Enzyme System.
  • ChemicalBook. (2023). 4-Chloro-imidazo[2,1-f][1][6][11]triazine. ChemicalBook.

  • Alchem Pharmtech. (n.d.). 4-Chloroimidazo[5,1-f][1][6][11]triazine. Alchem Pharmtech.

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1][6][11]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.

  • Abovchem. (n.d.). 4-chloroimidazo[2,1-f][1][6][11]triazine. Abovchem.

  • 3wpharm. (n.d.). 4-Chloroimidazo[5,1-f][1][6][11]triazine. 3wpharm.

  • ResearchGate. (n.d.). Imidazo[5,1-f][1][6][11]triazin-2-amines as novel inhibitors of polo-like kinase 1. ResearchGate.

  • Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • Kim, J. E., et al. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 37(3), 1177-1183.
  • Li, W., et al. (2023). Pharmacological inhibition of PLK1/PRC1 triggers mitotic catastrophe and sensitizes lung cancers to chemotherapy.

Sources

Using 4-Chloroimidazo[5,1-f]triazine as a scaffold for kinase inhibitor design.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using 4-Chloroimidazo[5,1-f][1][2][3]triazine as a Scaffold for Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[5,1-f][1][2][3]triazine Scaffold in Modern Drug Discovery

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology.[4][5] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[2] The development of small molecule inhibitors that can selectively modulate kinase activity has therefore revolutionized therapeutic strategies.[2]

A key strategy in medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The imidazo[5,1-f][1][2][3]triazine core is one such scaffold. As a purine isostere, it is well-suited to target the highly conserved ATP-binding site of kinases.[6][7] This guide focuses on a specific, highly versatile starting material: 4-Chloroimidazo[5,1-f][1][2][3]triazine . We will provide the scientific rationale, synthetic protocols, and bioassay workflows for leveraging this scaffold to discover and optimize novel kinase inhibitors.

Section 1: The 4-Chloroimidazo[5,1-f][1][2][3]triazine Scaffold: A Chemist's Gateway to Kinase Inhibition

The utility of 4-Chloroimidazo[5,1-f][1][2][3]triazine (CAS 889945-79-3) lies in the strategic placement of a chlorine atom on the electron-deficient triazine ring.[8][9] This chlorine is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This chemical reactivity is the cornerstone of its application, allowing for the systematic and efficient introduction of a wide array of chemical moieties at the C4 position.

Why this reactivity is critical:

  • Vector for Diversification: The C4 position often serves as a primary vector pointing towards the solvent-exposed region of the kinase ATP pocket. Modifying this position allows chemists to introduce groups that can enhance potency, tune physical properties (like solubility), and achieve selectivity against other kinases.

  • Temperature-Dependent Reactivity: Triazine chemistry often exhibits temperature-dependent differential reactivity, where substitutions can be directed to specific positions based on reaction conditions. While our scaffold has a single reactive chlorine, this principle, derived from work with cyanuric chloride, underscores the tunable nature of the triazine core. This controlled reactivity allows for the construction of vast and diverse compound libraries from a single, common intermediate.

The diagram below illustrates the fundamental principle of using the 4-chloro group as a reactive handle for library synthesis.

G Scaffold 4-Chloroimidazo[5,1-f]triazine (Starting Scaffold) Reaction Nucleophilic Aromatic Substitution (SNAr) Scaffold->Reaction Reactive C-Cl bond Library Diversified Inhibitor Library Reaction->Library Nucleophiles Diverse Nucleophiles (R-NH2, R-OH, R-SH, etc.) Nucleophiles->Reaction Displace Cl⁻

Caption: Synthetic strategy for diversifying the 4-chloroimidazo[5,1-f]triazine scaffold.

Section 2: Protocol for Library Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general method for displacing the 4-chloro group with a primary or secondary amine. This is a foundational reaction for building a library of candidate inhibitors.

Rationale for Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dioxane is chosen because it effectively solvates the reactants but does not interfere with the nucleophilic attack.

  • Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing with the amine nucleophile. An inorganic base like K₂CO₃ can also be used, particularly at higher temperatures.[10]

  • Temperature: The reaction is typically heated to drive the SNAr reaction to completion. Microwave irradiation can often be used to significantly shorten reaction times.

Protocol 2.1: Synthesis of 4-Amino-Substituted Imidazo[5,1-f][1][2][3]triazine Derivatives

Materials:

  • 4-Chloroimidazo[5,1-f][1][2][3]triazine

  • Amine nucleophile of choice (e.g., aniline, piperidine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dioxane or DMF

  • Nitrogen or Argon atmosphere

  • Reaction vessel (microwave vial or round-bottom flask with condenser)

  • Standard workup and purification supplies (Ethyl Acetate, brine, Na₂SO₄, silica gel)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-Chloroimidazo[5,1-f][1][2][3]triazine (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add anhydrous Dioxane (or DMF) to create a ~0.1 M solution.

  • Add DIPEA (2.0 - 3.0 eq) to the mixture.

  • Seal the vessel and heat the reaction to 80-120 °C (or heat using a microwave reactor at 100-150 °C) for 2-16 hours.

  • Self-Validating Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biochemical Evaluation of Novel Inhibitors

Once a library of compounds is synthesized, the next step is to screen them for inhibitory activity against the kinase of interest. Biochemical assays provide the first measure of a compound's potency.[5]

Choosing the Right Assay: Modern kinase drug discovery relies on robust, high-throughput biochemical assays.[2] While traditional radiometric assays using [³²P]-ATP are considered a gold standard for reliability, non-radioactive formats now dominate due to safety and scalability.[11] Luminescence-based assays that detect ADP formation, such as ADP-Glo™, are highly sensitive and suitable for a wide range of ATP concentrations.[2][12]

The following workflow outlines a typical biochemical screening cascade.

G cluster_0 Biochemical Screening Cascade A Primary Screen (Single Concentration, e.g., 10 µM) B Identify 'Hits' (% Inhibition > 50%) A->B C Dose-Response Analysis (IC50 Determination) B->C Hits D Confirm Potent Hits (e.g., IC50 < 1 µM) C->D E Selectivity Profiling (Panel of related kinases) D->E Potent F Advance to Cellular Assays E->F Selective

Caption: A standard workflow for biochemical kinase inhibitor screening.

Protocol 3.1: Primary Screening and IC₅₀ Determination using ADP-Glo™ Kinase Assay

Rationale for Experimental Choices:

  • ATP Concentration: The assay should be run at the Kₘ value for ATP for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[12]

  • Controls (Self-Validation):

    • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine) is used to validate that the assay can detect inhibition.[5]

    • Negative (DMSO) Control: Represents 0% inhibition (maximum kinase activity).

    • "No Enzyme" Control: Represents 100% inhibition (background signal).

  • Pre-incubation: Compounds are pre-incubated with the kinase before initiating the reaction to allow for binding to occur.[12]

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense into a 384-well assay plate. Include wells for positive and negative controls.

  • Kinase Reaction:

    • Add kinase and substrate (e.g., a generic substrate like Myelin Basic Protein) in assay buffer to each well.

    • Pre-incubate for 15-30 minutes at room temperature to allow compound binding.[12]

    • Initiate the kinase reaction by adding ATP (at Kₘ concentration).

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).

  • ADP Detection (as per Promega ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the "No Enzyme" (100% inhibition) and "DMSO" (0% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Summarize the results for key compounds in a clear, tabular format.

Compound IDC4-SubstituentKinase TargetIC₅₀ (nM)
EX-0014-AnilinoKinase X150
EX-0024-(Piperidin-1-yl)Kinase X2,500
EX-0034-(3-Methoxyanilino)Kinase X75

Section 4: Cellular Assays: Proving Efficacy in a Biological Context

A potent inhibitor in a biochemical assay does not guarantee cellular activity.[3] Factors like cell permeability, target engagement in the presence of high cellular ATP concentrations, and off-target effects can lead to discrepancies.[3][11] Therefore, cell-based assays are a critical next step to validate hits.

G Biochem Biochemical Hit (Potent IC50) Permeability Cell Permeability & Stability Biochem->Permeability Target On-Target Engagement (Cellular Assay) Permeability->Target Does it enter the cell? Function Functional Outcome (e.g., Anti-proliferative Effect) Target->Function Does it inhibit the target? Lead Validated Cellular Lead Function->Lead Does it have the desired effect?

Sources

A Hierarchical Strategy for Efficacy and Mechanism-of-Action Profiling of 4-Chloroimidazo[5,1-f]triazine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The imidazo[5,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and other therapeutic areas, often through the inhibition of protein kinases.[4][5] The effective evaluation of novel derivatives, such as those based on a 4-chloro-substituted core, requires a systematic and robust pipeline of cell-based assays. These assays are critical for moving beyond simple biochemical affinity to understand a compound's true biological activity in a relevant physiological context.[3][6][7] This guide presents a hierarchical, field-proven strategy for determining the efficacy of 4-Chloroimidazo[5,1-f]triazine compounds, beginning with broad assessments of cytotoxicity and culminating in specific target engagement confirmation within the live-cell environment. Each protocol is designed to be self-validating through the rigorous use of controls, providing trustworthy and actionable data for drug development professionals.

The Rationale: A Tiered Approach to Compound Evaluation

Evaluating a new chemical entity requires a multi-faceted approach. A compound that is highly potent in an isolated enzyme assay may fail in a cellular context due to poor permeability, rapid efflux, or off-target effects.[7] Therefore, we employ a tiered workflow that logically progresses from general to specific endpoints. This strategy ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is built for each compound.

Our evaluation is structured into three sequential tiers:

  • Tier 1: Primary Screening. Does the compound have a biological effect? This tier focuses on quantifying general cytotoxicity and cell viability to determine the compound's potency (e.g., IC50).

  • Tier 2: Mechanistic Elucidation. How does the compound exert its effect? Here, we dissect the cellular phenotype, investigating whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) or the halting of cell division (cytostasis).

  • Tier 3: Target Engagement. Is the compound hitting its intended molecular target? This final tier confirms that the compound directly interacts with its putative target inside the cell, validating its mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Engagement primary_screening Initial Compound Treatment (Dose-Response) cytotoxicity Assess Cell Viability & Cytotoxicity (MTT & LDH Assays) primary_screening->cytotoxicity phenotype Characterize Cellular Phenotype cytotoxicity->phenotype Active Compound Identified apoptosis Apoptosis Assays (Annexin V, Caspase) phenotype->apoptosis proliferation Proliferation Assays (BrdU, Ki67) phenotype->proliferation target_validation Confirm On-Target Activity phenotype->target_validation Mechanism Suggested target_engagement Direct Target Binding Assays (e.g., NanoBRET™) target_validation->target_engagement end End: Efficacy & MoA Profile target_engagement->end start Start: 4-Chloroimidazo[5,1-f]triazine Compound Library start->primary_screening

Caption: Hierarchical workflow for compound evaluation.

Tier 1 Protocols: Assessing Cytotoxicity and Viability

The initial goal is to determine the concentration range at which the compound affects cell health. We utilize two complementary assays: the MTT assay, which measures metabolic activity as a proxy for viability, and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells as a direct marker of cytotoxicity.[8][9]

Cell Line Selection

The choice of cell line is paramount and should be guided by the compound's hypothesized target. For kinase inhibitors, a panel of cancer cell lines with known dependencies on specific signaling pathways is recommended.[1][10] For example, if targeting a kinase in the EGFR pathway, cell lines like A549 (lung carcinoma) or MDA-MB-231 (breast cancer) would be appropriate.[11] The NCI-60 panel provides a well-characterized starting point for broader screening.[10][12]

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13]

Materials:

  • Target cells in complete culture medium

  • 4-Chloroimidazo[5,1-f]triazine compound stock (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Subtract the blank reading from all wells. Calculate % viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[8]

Materials:

  • Cells cultured and treated as in the MTT assay

  • Commercially available LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well plate for supernatant collection

  • Microplate reader (490 nm absorbance)

Procedure:

  • Prepare Controls: On the treatment plate, include three essential controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the kit's lysis buffer 45 minutes before the end of incubation.[8]

    • Background Control: Culture medium without cells.

  • Collect Supernatant: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Subtract the background control absorbance from all readings. Calculate % cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell Viability (IC50)Cytotoxicity (% Lysis)
Timing EndpointKinetic or Endpoint
Interpretation Decreased signal = reduced viabilityIncreased signal = increased cytotoxicity

Tier 2 Protocols: Elucidating the Mechanism of Action

Once a compound's IC50 is established, the next critical question is how it is impacting the cells. The primary distinction is between apoptosis (an active, programmed cell death) and a direct halt of proliferation (cytostasis).

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for detecting early apoptosis.[14] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]

Materials:

  • Treated cells (adherent or suspension)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the compound at 1x and 5x its IC50 value for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC- / PI- (Bottom Left): Live cells

    • FITC+ / PI- (Bottom Right): Early apoptotic cells

    • FITC+ / PI+ (Top Right): Late apoptotic/necrotic cells

    • FITC- / PI+ (Top Left): Necrotic cells

G cluster_quadrants Data Interpretation compound Treat Cells with Compound (IC50) harvest Harvest Cells (Adherent + Supernatant) compound->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow quadrants Q1: Necrotic (Annexin V- / PI+) Q2: Late Apoptotic (Annexin V+ / PI+) ----------------------------------- Q3: Viable (Annexin V- / PI-) Q4: Early Apoptotic (Annexin V+ / PI-) flow->quadrants

Caption: Workflow for Annexin V & PI apoptosis analysis.

Protocol: BrdU/Ki67 Proliferation Assay

If a compound reduces cell viability without a strong apoptotic signature, it may be acting through a cytostatic mechanism. We can measure proliferation by detecting either DNA synthesis (BrdU incorporation) or the expression of proliferation-associated proteins (Ki67).[15]

  • BrdU (5-bromo-2'-deoxyuridine): A synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16]

  • Ki67: A nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells.[15]

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • BrdU labeling solution (10 µM)

  • Fixation Solution (e.g., 4% PFA)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100)

  • DNA Denaturation Solution (e.g., 2M HCl)[17]

  • Primary antibodies (anti-BrdU, anti-Ki67)

  • Fluorescently-labeled secondary antibodies

  • Nuclear counterstain (DAPI)

  • Fluorescence microscope or high-content imager

Procedure:

  • Treatment: Treat cells with the compound at sub-lethal concentrations (e.g., 0.25x IC50) for 24-48 hours.

  • BrdU Labeling: For BrdU analysis, add 10 µM BrdU labeling solution to the medium for the final 1-2 hours of incubation.

  • Fix & Permeabilize: Wash with PBS, fix the cells for 15 minutes, and then permeabilize for 10 minutes.

  • DNA Denaturation (for BrdU only): This critical step exposes the incorporated BrdU. Incubate cells with 2M HCl for 30 minutes at room temperature.[17] Neutralize with a borate buffer.

  • Immunostaining: Block non-specific binding, then incubate with primary antibodies (anti-BrdU and/or anti-Ki67) for 1 hour. Wash, then incubate with appropriate secondary antibodies and DAPI for 1 hour.

  • Imaging & Analysis: Acquire images and quantify the percentage of BrdU-positive or Ki67-positive cells relative to the total number of cells (DAPI-stained nuclei). A significant decrease in the percentage of positive cells indicates an anti-proliferative effect.

Tier 3 Protocol: Confirming Target Engagement

The ultimate validation of a targeted agent is demonstrating that it binds to its intended target in a live-cell context. For kinase inhibitors, technologies like the NanoBRET™ Target Engagement assay provide a quantitative measure of compound affinity and occupancy at the target protein.[2][18]

Principle: NanoBRET™ Target Engagement Assay

This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, its proximity to NanoLuc® generates a BRET signal. A test compound that competes with the tracer for the binding site will displace it, leading to a decrease in the BRET signal. This change is proportional to the compound's engagement with the target kinase.[2][18]

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds UpstreamKinase Upstream Kinase (e.g., RAS/RAF) Receptor->UpstreamKinase Activates TargetKinase Target Kinase UpstreamKinase->TargetKinase Phosphorylates Downstream Downstream Effector (e.g., Transcription Factor) TargetKinase->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Drives Inhibitor 4-Chloroimidazo[5,1-f]triazine (Compound) Inhibitor->TargetKinase Binds & Inhibits

Sources

Application Notes and Protocols: Assessing the Solubility of 4-Chloroimidazo[5,1-f]triazine in Various Lab Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that profoundly influences the developability of a potential therapeutic agent.[1][2] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and compromised bioavailability.[3][4][5][6] This document provides a comprehensive, step-by-step protocol for the systematic assessment of the solubility of 4-Chloroimidazo[5,1-f]triazine (CAS No: 889945-79-3)[7][8][9], a heterocyclic compound of interest in drug discovery, across a range of common laboratory solvents. The protocols herein are designed to be robust and reproducible, adhering to the principles of Good Laboratory Practice (GLP)[10][11][12][13][14], and are intended for researchers, scientists, and drug development professionals. Both a rapid kinetic screening method and a more rigorous thermodynamic equilibrium method are detailed, complete with rationales for experimental choices and guidance on data interpretation.

Introduction and Scientific Rationale

4-Chloroimidazo[5,1-f]triazine is a nitrogen-containing heterocyclic compound with a molecular weight of 154.56 g/mol and the formula C5H3ClN4.[7][9] The fused imidazo-triazine core is a common scaffold in medicinal chemistry. The chlorine substituent offers a handle for further synthetic elaboration, making this compound a potentially valuable building block. However, before significant resources are invested in its development, a thorough understanding of its solubility characteristics is paramount.

This guide distinguishes between two crucial types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates in an aqueous buffer.[15][16][17][18] It is a measure of how quickly a compound dissolves and is often influenced by the solid-state properties of the material and can lead to supersaturated solutions.[17][18] Kinetic solubility is invaluable in the early stages of drug discovery for ranking compounds and identifying potential liabilities.[4][19][20]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, representing the saturation concentration of a compound in a solvent when the system is at equilibrium.[15][16][17] It is determined by adding an excess of the solid compound to the solvent and allowing sufficient time for equilibrium to be reached.[18][21] This "gold standard" measurement is crucial for later-stage development, including pre-formulation and formulation activities.[16]

The selection of solvents for this protocol is based on the principle of "like dissolves like," covering a range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile.[22][23][24]

Materials and Reagents
2.1. Equipment
  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge (capable of >10,000 x g)

  • Calibrated positive displacement pipettes and tips

  • HPLC system with a UV-Vis or DAD detector, or a UV-Vis spectrophotometer

  • HPLC vials with inserts

  • Glass test tubes or vials (e.g., 1.5 mL or 4 mL) with screw caps

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • pH meter

2.2. Chemicals and Reagents
  • 4-Chloroimidazo[5,1-f]triazine (purity ≥98% confirmed by HPLC)[7]

  • Solvents (HPLC grade or equivalent):

    • Water (Type I, ultrapure)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Acetone

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Toluene

  • Reagents for HPLC mobile phase (e.g., Formic acid, Acetonitrile, Water)

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Consult the Safety Data Sheet (SDS) for 4-Chloroimidazo[5,1-f]triazine and all solvents before commencing work.

  • Dichloromethane is a suspected carcinogen; handle with extreme care.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol Part A: Rapid Kinetic Solubility Screening

This protocol is designed for a quick assessment and is particularly useful for comparing a series of analogues. It relies on adding a concentrated DMSO stock solution to the aqueous buffer of interest.[5][18][20]

4.1. Stock Solution Preparation
  • Accurately weigh approximately 10 mg of 4-Chloroimidazo[5,1-f]triazine.

  • Dissolve in a sufficient volume of DMSO to create a 20 mM stock solution. Vortex thoroughly to ensure complete dissolution.

4.2. Kinetic Solubility Assay Workflow
  • Dispense 198 µL of the test solvent (e.g., PBS, pH 7.4) into a series of wells in a 96-well plate or into individual microcentrifuge tubes.

  • Add 2 µL of the 20 mM DMSO stock solution to the solvent. This results in a final concentration of 200 µM and a final DMSO concentration of 1%.

  • Seal the plate or tubes and shake vigorously for 2 hours at room temperature (e.g., 25 °C) on an orbital shaker.[5]

  • After incubation, visually inspect for any precipitate.

  • To quantify, filter the samples through a 0.22 µm filter plate or centrifuge at >10,000 x g for 15 minutes to pellet any undissolved solid.

  • Carefully transfer the supernatant to a new plate or vials for analysis by HPLC or UV-Vis spectroscopy.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 20 mM Stock in DMSO add_stock Add 2 µL Stock to Buffer (1% DMSO) stock->add_stock buffer Aliquot 198 µL Aqueous Buffer buffer->add_stock shake Shake for 2h at 25°C add_stock->shake separate Filter or Centrifuge to Remove Precipitate shake->separate quantify Quantify Supernatant (HPLC / UV-Vis) separate->quantify G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid (2-5 mg) to Vial add_solvent Add Known Volume of Solvent (e.g., 2 mL) add_solid->add_solvent shake Shake for 24-48h at 25°C add_solvent->shake settle Let Solid Settle (1 hour) shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Filtrate filter->dilute quantify Quantify by Validated Method dilute->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification and Data Presentation

Quantification of the dissolved compound can be achieved using either HPLC-UV or UV-Vis spectroscopy, provided the molecule has a suitable chromophore. [2][25][26]

6.1. Quantification by HPLC-UV
  • Method Development: Develop a reverse-phase HPLC method capable of resolving 4-Chloroimidazo[5,1-f]triazine from any potential impurities or degradants. A C18 column is often a good starting point. [27]2. Calibration Curve: Prepare a series of standard solutions of known concentrations (at least five) from a separate stock solution. [22]3. Analysis: Inject the standards and the diluted samples.

  • Calculation: Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample, then factor in the dilution to determine the original solubility. [22]

6.2. Quantification by UV-Vis Spectroscopy
  • Determine λmax: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax). [28]2. Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law. [25][28][29]3. Analysis: Measure the absorbance of the appropriately diluted, filtered sample.

  • Calculation: Use the calibration curve to determine the concentration of the sample, accounting for any dilutions.

6.3. Data Presentation

Summarize the quantitative solubility data in a clear, tabular format. This allows for easy comparison across different solvents.

Table 1: Thermodynamic Solubility of 4-Chloroimidazo[5,1-f]triazine at 25°C

SolventPolarity IndexSolubility (µg/mL)Solubility (mM)Classification
Water10.2[Data][Data][e.g., Sparingly Soluble]
PBS (pH 7.4)~10.2[Data][Data][e.g., Slightly Soluble]
Ethanol4.3[Data][Data][e.g., Soluble]
Methanol5.1[Data][Data][e.g., Soluble]
Acetonitrile5.8[Data][Data][e.g., Freely Soluble]
Acetone5.1[Data][Data][e.g., Freely Soluble]
THF4.0[Data][Data][e.g., Very Soluble]
DCM3.1[Data][Data][e.g., Very Soluble]
Toluene2.4[Data][Data][e.g., Sparingly Soluble]
DMSO7.2[Data][Data][e.g., Very Soluble]

Note: Solubility classifications can be based on USP definitions (e.g., Very Soluble: <1 part solvent per part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts).

Troubleshooting and Considerations
  • Compound Instability: If the compound is unstable in a particular solvent (e.g., hydrolysis in water), the measured solubility will be inaccurate. Monitor for the appearance of degradation peaks in the HPLC chromatogram. The OECD guidelines recommend having preliminary information on hydrolysis as a function of pH. [30][31][32]* Polymorphism: The solubility measured is that of the most stable polymorphic form present at equilibrium. [15]If a metastable form is used initially, it may convert to a less soluble, more stable form during the experiment.

  • Inaccurate Pipetting/Dilution: Errors in these steps are a common source of variability. Use calibrated pipettes and perform dilutions carefully.

  • Insufficient Equilibration Time: If equilibrium is not reached, the measured solubility will be an underestimation of the true thermodynamic value. For novel compounds, it may be prudent to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

References
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 2195–2200. [Link]

  • ResearchGate. (2020). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Berg, F. van den, et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(10), 2821–2828. [Link]

  • Analytice. (2022, October 18). OECD 105 - Water Solubility Test at 20°C. [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?[Link]

  • PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. [Link]

  • OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ResearchGate. (2011). Good laboratory practice of equilibrium solubility measurement. [Link]

  • ResearchGate. (2015). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Al-Rawashdeh, N. A., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 301, 122953. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • ResearchGate. (n.d.). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • protocols.io. (2022, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds?[Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Capot Chemical. (n.d.). Specifications of 4-Chloroimidazo[5,1-f]t[15][33][25]riazin. [Link]

  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

  • National Institutes of Health. (2017). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]

  • Biobide. (n.d.). Good Laboratory Practices (GLP): 2024 Guide. [Link]

  • MaterialsZone. (2023, January 28). 10 Examples of Good Laboratory Practice (GLP). [Link]

  • Solubility of Things. (n.d.). 1,3,5-Triazine. [Link]

  • MDPI. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

  • Der Pharma Chemica. (2015). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Chlorinated Heterocycles in Research and Development

Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development, offering unique physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of molecules.[1] The introduction of chlorine atoms into a heterocyclic ring system can significantly influence a compound's lipophilicity, metabolic stability, and receptor binding affinity.[2] However, these same properties can also contribute to potential toxicity and reactivity, necessitating a robust understanding and implementation of safe handling and storage procedures.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe management of chlorinated heterocyclic compounds in the laboratory. Moving beyond a simple recitation of rules, this document delves into the causality behind safety protocols, grounded in the toxicological and chemical properties of these substances. Our aim is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

I. Toxicological Profile and Hazard Identification: Understanding the "Why"

The toxicity of chlorinated heterocyclic compounds is highly dependent on the specific ring system, the degree and position of chlorination, and the presence of other functional groups.[3][4] A fundamental principle of chemical safety is to treat all novel compounds as potentially hazardous until sufficient data are available to state otherwise.

A. Mechanisms of Toxicity: More Than Just Chlorine

The toxicity of these compounds is not solely due to the presence of chlorine but rather the overall molecular structure and its interaction with biological systems. Key mechanisms include:

  • Receptor-Mediated Toxicity: Many halogenated aromatic compounds, a class that includes chlorinated heterocycles, can exert their toxic effects by binding to specific cellular receptors, such as the aryl hydrocarbon receptor (AhR). This can lead to altered gene expression and subsequent cellular damage.[5]

  • Metabolic Activation: The metabolic processes within the body can transform some chlorinated heterocycles into more reactive and toxic intermediates. For instance, oxidation by cytochrome P450 enzymes can generate reactive quinones or epoxides that can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[6]

  • Oxidative Stress: Some chlorinated compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to damage of lipids, proteins, and DNA.[6]

B. Structure-Toxicity Relationships: Predicting Potential Hazards

While specific toxicity data for every novel compound may not be available, general structure-activity relationships (SAR) can provide valuable insights:

  • Degree of Chlorination: Generally, an increase in the number of chlorine atoms on an aromatic ring is associated with increased lipophilicity and, often, increased toxicity.[3][4]

  • Position of Chlorination: The position of chlorine substitution can significantly impact metabolic pathways and, consequently, toxicity.

  • Heterocyclic Core: The nature of the heterocyclic ring system (e.g., pyridine, indole, quinoline) plays a crucial role in the compound's overall toxicological profile.

C. Acute Toxicity Data

Acute toxicity data provides a preliminary assessment of a compound's potential hazard. It is crucial to consult the Safety Data Sheet (SDS) for any known toxicity information. The following table provides examples of acute toxicity for some common chlorinated heterocycles.

CompoundCAS NumberAnimal ModelRoute of AdministrationLD50
2-Chloropyridine109-09-1RatOral56 mg/kg
2-Chloropyridine109-09-1RabbitDermal75 mg/kg
Quinoline91-22-5RatOral270 mg/kg

Source: BenchChem[7], National Institutes of Health[8]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

A. The Primacy of Engineering Controls

Engineering controls are the first and most important line of defense as they remove the hazard at the source.

  • Chemical Fume Hoods: All work with chlorinated heterocyclic compounds, especially volatile compounds or those that can form dusts or aerosols, must be conducted in a certified chemical fume hood.[3] This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

B. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting personnel from residual hazards. The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[4][9]Provides a barrier against dermal absorption. Regularly inspect gloves for any signs of degradation.[4]
Body Protection A full-sleeved laboratory coat. For larger quantities or splash risks, a chemical-resistant apron or coveralls should be used.[3][4]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if there is a potential for exposure above the occupational exposure limits, or if working outside of a fume hood with volatile or dusty compounds.[4]Prevents inhalation of hazardous vapors or particulates.

Experimental Workflow: Hazard and PPE Assessment

The following diagram illustrates a decision-making workflow for assessing hazards and selecting the appropriate level of PPE.

Hazard_PPE_Assessment Figure 1. Hazard and PPE Assessment Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: New Chlorinated Heterocyclic Compound ReviewSDS Review Safety Data Sheet (SDS) and available literature Start->ReviewSDS AssessProperties Assess Physical Properties: Volatility, Dustiness ReviewSDS->AssessProperties AssessToxicity Assess Toxicological Data: LD50, known hazards ReviewSDS->AssessToxicity AssessProcedure Evaluate Experimental Procedure: Scale, Temperature, Potential for Aerosolization AssessProperties->AssessProcedure AssessToxicity->AssessProcedure EngineeringControls Work in a certified chemical fume hood AssessProcedure->EngineeringControls StandardPPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Single) EngineeringControls->StandardPPE Low Hazard (Non-volatile, non-dusty, low toxicity, small scale, ambient temp) EnhancedPPE Enhanced PPE: - Face Shield - Chemical Resistant Apron - Double Gloves (Nitrile/Neoprene) EngineeringControls->EnhancedPPE Moderate Hazard (Volatile, dusty, moderate toxicity, larger scale, elevated temp) RespiratoryProtection Respiratory Protection: - NIOSH-approved respirator EnhancedPPE->RespiratoryProtection High Hazard (High volatility/aerosolization potential, high toxicity)

Caption: A workflow for risk assessment and safe handling.

III. Storage and Stability: Preserving Integrity and Preventing Hazards

Proper storage is crucial for maintaining the chemical integrity of chlorinated heterocyclic compounds and preventing the formation of potentially more hazardous degradation products.

A. General Storage Principles
  • Containers: Store in tightly sealed, properly labeled containers to prevent exposure to moisture and air.[3]

  • Ventilation: Store in a cool, dry, and well-ventilated area.[10]

  • Segregation: Store away from incompatible materials. This is a critical aspect of safe storage.

B. Chemical Incompatibilities: A Critical Consideration

Chlorinated heterocyclic compounds can react violently with a variety of common laboratory reagents. It is imperative to store them separately from:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, permanganates, nitrates, chlorine, bromine, fluorine) can lead to explosive reactions.[11]

  • Strong Acids: (e.g., hydrochloric, sulfuric, nitric acid) can cause vigorous reactions.[11]

  • Strong Bases: Can promote decomposition.[12]

  • Reactive Metals: (e.g., powdered aluminum or magnesium) can lead to explosive reactions with some chlorinated compounds.[11]

Table of Common Incompatibilities:

Chemical ClassIncompatible WithPotential Hazard
Chlorinated Heterocycles Strong Oxidizing AgentsFire and/or explosion
Strong AcidsViolent reaction, release of toxic fumes
Strong BasesDecomposition
Reactive Metals (powdered)Explosion
Other Flammable SolventsViolent reactions can occur.[2]

Source: University of York[2], Labor Security System[11]

C. Stability and Degradation

The stability of chlorinated heterocycles can be influenced by temperature, light, and moisture.[3]

  • Hydrolysis: The carbon-chlorine bond can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, potentially forming less stable or more toxic byproducts.[3]

  • Thermal Decomposition: At elevated temperatures, these compounds can decompose, potentially releasing toxic and corrosive gases such as hydrogen chloride (HCl) and phosgene.[2]

  • Photodegradation: Exposure to UV or visible light can induce degradation of some chlorinated heterocyclic structures.[3]

For long-term storage, it is often recommended to store these compounds at reduced temperatures (e.g., -20°C) in a desiccated environment, protected from light.[3] Always consult the supplier's recommendations for specific storage conditions.

IV. Spill and Emergency Procedures: Preparedness and Response

Prompt and correct response to spills and exposures is critical to minimizing harm.

A. Spill Cleanup Protocol
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and the hazards of the material from the SDS. For large or highly toxic spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double gloves. For volatile compounds or large spills, respiratory protection is necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.

  • Clean the Spill: Carefully collect the absorbent material or spilled solid using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.

B. Personnel Exposure Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Emergency Response Logic

The following diagram outlines the logical steps to take in the event of a chemical emergency involving chlorinated heterocyclic compounds.

Emergency_Response Figure 2. Emergency Response Flowchart Start Emergency Event (Spill or Exposure) Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Situation (Spill size, exposure type) Evacuate->Assess Spill Spill Occurred Assess->Spill Exposure Personnel Exposure Assess->Exposure SmallSpill Small, Controllable Spill Spill->SmallSpill Yes LargeSpill Large or Uncontrolled Spill Spill->LargeSpill No EyeContact Eye Contact Exposure->EyeContact Eye SkinContact Skin Contact Exposure->SkinContact Skin Inhalation Inhalation Exposure->Inhalation Inhalation Ingestion Ingestion Exposure->Ingestion Ingestion Cleanup Follow Spill Cleanup Protocol (Contain, Clean, Decontaminate) SmallSpill->Cleanup CallEmergency Call Emergency Services and EHS LargeSpill->CallEmergency Report Report Incident to Supervisor Cleanup->Report CallEmergency->Report FlushEyes Flush Eyes for 15 min Seek Medical Attention EyeContact->FlushEyes WashSkin Wash Skin for 15 min Remove Contaminated Clothing Seek Medical Attention SkinContact->WashSkin FreshAir Move to Fresh Air Seek Medical Attention Inhalation->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention Ingestion->RinseMouth FlushEyes->Report WashSkin->Report FreshAir->Report RinseMouth->Report

Caption: A flowchart for emergency response procedures.

V. Waste Disposal: Responsible Management

All waste containing chlorinated heterocyclic compounds, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

A. Waste Collection and Segregation
  • Collect waste in designated, clearly labeled, and sealed containers.

  • Crucially, do not mix chlorinated waste with non-chlorinated solvent waste .[2] Mixing can create dangerous reactions and complicates disposal. Halogenated waste streams must be segregated.[14]

B. Deactivation and Neutralization

For some laboratory-scale waste, chemical deactivation may be an option to reduce its hazardous properties before disposal. These procedures should only be performed by trained personnel with a thorough understanding of the reaction chemistry.

  • Acid/Base Neutralization: For acidic or basic waste streams, careful neutralization can be performed. This should be done slowly, in a fume hood, and with appropriate cooling, as these reactions can be exothermic.[12]

  • Chemical Degradation: More complex degradation procedures, such as reduction or oxidation, may be possible for specific compounds. However, these can be hazardous and may produce toxic byproducts. It is often safer to dispose of the waste through a licensed hazardous waste management company.[15][16]

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.[12]

Conclusion: A Culture of Safety

The safe handling and storage of chlorinated heterocyclic compounds are not merely a matter of following rules but of understanding the underlying chemical and toxicological principles. By integrating the knowledge of their reactivity, toxicity, and stability into your daily laboratory practices, you can build a robust and self-validating culture of safety. Always prioritize risk assessment, utilize appropriate engineering controls and PPE, and be prepared for emergencies. Your diligence is paramount to ensuring the safety of yourself, your colleagues, and the integrity of your research.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Heterocyclic Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Jubilant Ingrevia Limited. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • OSTI.gov. (1985, February 28). Deactivation of hazardous chemical wastes.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Pang, Y. Y., et al. (2014). Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207.
  • Bolton, J. L., et al. (2000). Role of quinones in toxicology. Chemical Research in Toxicology, 13(3), 135-160.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • PubMed. (n.d.). [An outline of chloro-organic compound toxicology].
  • ResearchGate. (n.d.). Chlorinated Imidazole Complexes as Potent Antifungal Agents.
  • ResearchGate. (n.d.). Mechanisms of quinone toxicity.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • The National Academies Press. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (85–114, Second Printing) (Superseded).
  • Long, N. (2020, November 3). Quinine toxicity.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • PubMed Central. (2024, February 23). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
  • European Medicines Agency. (2023, July 13).
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • European Chlorinated Solvents Association. (n.d.).
  • European Chlorinated Solvents Association. (n.d.).
  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • ACS Publications. (2018, October 8). Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma.
  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
  • Chemistry World. (2021, May 19). Re-evaluating pyridine's role in chlorination reaction.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • MDPI. (n.d.).
  • University of California. (n.d.).
  • PubMed Central. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
  • University of York. (n.d.).
  • MDPI. (2023, March 25).
  • National Pharmaceutical Regulatory Agency. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • rls human care. (n.d.). Safe Handling and Storage of Chlorine.
  • Labor Security System. (n.d.).
  • Ouro-AC. (n.d.). Disposal of Chlorine-Containing Wastes.
  • National Toxicology Program. (n.d.). 2-Chloropyridine.
  • MDPI. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH List of Hazardous Drugs in Healthcare Settings, 2020.
  • SciSpace. (n.d.).

Sources

Synthesis and Evaluation of Imidazo[5,1-f]triazin-2-amines as Potential Antineoplastic Agents: Application Notes and Protocols

Synthesis and Evaluation of Imidazo[5,1-f][1][2][3]triazin-2-amines as Potential Antineoplastic Agents: Application Notes and Protocols

Introduction: The Therapeutic Promise of the Imidazo[5,1-f][1][2][3]triazine Scaffold

The pursuit of novel molecular entities with potent and selective anticancer activity is a cornerstone of modern drug discovery. The imidazo[5,1-f][1][2][3]triazine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a modulator of key oncogenic pathways. These heterocyclic compounds have been identified as potent inhibitors of various protein kinases, including Polo-like kinase 1 (PLK1) and Focal Adhesion Kinase (FAK), which are critically involved in cell cycle progression, proliferation, and metastasis.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro evaluation of imidazo[5,1-f][1][2][3]triazin-2-amines as potential antineoplastic agents. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to troubleshoot and adapt these methods for their specific research goals.

I. Chemical Synthesis of Imidazo[5,1-f][1][2][3]triazin-2-amines: A Step-by-Step Protocol

The synthesis of the imidazo[5,1-f][1][2][3]triazine scaffold can be achieved through a multi-step sequence, commencing with the construction of a substituted imidazole precursor, followed by cyclization to form the fused triazine ring. The following protocol is a representative synthesis, which can be adapted for the generation of a library of analogues by varying the starting materials.

Rationale for the Synthetic Strategy

This synthetic route is designed for versatility and efficiency. The initial steps focus on building a functionalized imidazole core, which allows for the introduction of various substituents to explore structure-activity relationships (SAR). The subsequent cyclization to form the imidazotriazine ring is a crucial step, and the choice of reagents and conditions is critical for achieving good yields and purity.

Experimental Workflow: Synthesis of Imidazo[5,1-f][1][2][3]triazin-2-amines

cluster_0Part 1: Synthesis of Imidazole Precursorcluster_1Part 2: Cyclization to Imidazotriazine CoreAStarting Material(e.g., Substituted 2-aminoimidazole)BStep 1: N-aminationA->BReagents:(e.g., O-(diphenylphosphinyl)hydroxylamine)CIntermediate 1(1,2-diaminoimidazolium salt)B->CPurification:(e.g., Recrystallization)DStep 2: Reaction with a dicarbonyl equivalentC->DReagents:(e.g., α-ketoester)EIntermediate 2(Imidazo[1,2-b][1,2,4]triazine derivative)D->EPurification:(e.g., Column Chromatography)FStep 3: Functionalization(e.g., Amination)E->FReagents:(e.g., Substituted amine)GFinal Product(Imidazo[5,1-f][1,2,4]triazin-2-amine)F->GPurification:(e.g., HPLC)

Caption: Synthetic workflow for Imidazo[5,1-f][1][2][3]triazin-2-amines.

Detailed Protocol:

Part 1: Synthesis of the Imidazole Precursor

Step 1: N-amination of a Substituted 2-aminoimidazole

  • Rationale: This initial step introduces a second amino group at the N1 position of the imidazole ring, which is essential for the subsequent cyclization to form the triazine ring. The choice of aminating agent is crucial for safety and efficiency.

  • Procedure:

    • To a stirred solution of the starting substituted 2-aminoimidazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add O-(diphenylphosphinyl)hydroxylamine (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude 1,2-diaminoimidazolium salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Part 2: Cyclization and Functionalization

Step 2: Cyclization to the Imidazo[1,2-b][1][2][3]triazine Core

  • Rationale: This step involves the condensation of the 1,2-diaminoimidazolium salt with a 1,2-dicarbonyl equivalent, such as an α-ketoester, to form the fused triazine ring. The reaction conditions can be optimized to favor the desired isomer.

  • Procedure:

    • Suspend the 1,2-diaminoimidazolium salt (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Add the α-ketoester (1.1 eq) and a catalytic amount of a weak base (e.g., sodium acetate) if necessary.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the solvent and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Step 3: Functionalization to Imidazo[5,1-f][1][2][3]triazin-2-amine

  • Rationale: The final step involves the introduction of the desired amine at the 2-position of the imidazotriazine core. This is typically achieved through a nucleophilic aromatic substitution reaction.

  • Procedure:

    • Dissolve the imidazo[1,2-b][1][2][3]triazine intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction mixture, and pour it into water to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • Purify the crude product by flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final imidazo[5,1-f][1][2][3]triazin-2-amine.

Characterization: The structure and purity of the final compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

II. In Vitro Evaluation of Antineoplastic Activity

A critical aspect of developing potential anticancer agents is the rigorous evaluation of their biological activity. The following protocols outline standard in vitro assays to determine the cytotoxicity and mechanism of action of the synthesized imidazo[5,1-f][1][2][3]triazin-2-amines.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control and a known anticancer drug as a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity of Lead Compounds
Compound IDTarget KinaseCell LineCancer TypeIC₅₀ (µM)Reference
Compound A PLK1HCT-116Colon Carcinoma0.025[6]
Compound B PLK1HeLaCervical Cancer0.030[6]
Compound C FAKU87-MGGlioblastoma0.050[5]
Compound D FAKHCT-116Colon Carcinoma0.075[5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This assay can reveal if a compound induces cell cycle arrest.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold phosphate-buffered saline (PBS).

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Mechanism of Action: Targeting Oncogenic Signaling Pathways

Imidazo[5,1-f][1][2][3]triazin-2-amines often exert their antineoplastic effects by inhibiting key protein kinases involved in cancer cell proliferation and survival. Understanding these mechanisms is crucial for rational drug design and development.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a serine/threonine kinase that plays a pivotal role in mitosis.[4][6] Its overexpression is common in many cancers and is associated with poor prognosis. Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.

cluster_plk1PLK1 Signaling PathwayPLK1PLK1Cdc25Cdc25PLK1->Cdc25ActivatesApoptosisApoptosisPLK1->ApoptosisSuppression ofpro-apoptotic proteinsCDK1CDK1/Cyclin BCdc25->CDK1ActivatesMitosisMitotic EntryCDK1->MitosisInhibitorImidazo[5,1-f]triazin-2-amineInhibitor->PLK1Inhibits

Caption: Inhibition of the PLK1 signaling pathway.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that is a key component of focal adhesions and plays a central role in cell adhesion, migration, proliferation, and survival.[5] Overexpression and activation of FAK are frequently observed in metastatic cancers.

cluster_fakFAK Signaling PathwayIntegrinsIntegrinsFAKFAKIntegrins->FAKActivateSrcSrcFAK->SrcPI3KPI3KFAK->PI3KCellMigrationCell Migration& InvasionFAK->CellMigrationSrc->FAKPhosphorylatesAktAktPI3K->AktCellSurvivalCell Survival& ProliferationAkt->CellSurvivalInhibitorImidazo[5,1-f]triazin-2-amineInhibitor->FAKInhibits

Caption: Inhibition of the FAK signaling pathway.

IV. Conclusion and Future Directions

The imidazo[5,1-f][1][2][3]triazin-2-amine scaffold represents a promising starting point for the development of novel antineoplastic agents. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these compounds. Future work should focus on expanding the chemical diversity of this scaffold to improve potency and selectivity, as well as to overcome potential drug resistance mechanisms. In vivo studies in relevant animal models will be the next critical step to validate the therapeutic potential of the most promising candidates.

V. References

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217. [Link]

  • Cui, D., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][8][9]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(15), 6489-6506. [Link]

  • Saczewski, F., Maruszak, M., & Bednarski, P. J. (2008). Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. Archiv der Pharmazie, 341(2), 121-125. [Link]

  • El-Gazzar, A. R. B. A., et al. (2019). Imidazotriazine containing drugs as novel anticancer agents. ResearchGate. [Link]

  • Pan, Z., et al. (2020). Synthesis of imidazo[1,2-a][1][8][9]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry, 44(15), 6182-6185. [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. ResearchGate. [Link]

  • Cui, D., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][8][9]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(15), 6489-6506. [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. PubMed. [Link]

  • Zhao, W., et al. (2021). Diversity-oriented synthesis of imidazo[1,2-a][1][8][9]triazine derivatives from 2-amine-[1][8][9]triazines with ketones. Chemical Communications, 57(83), 10715-10718. [Link]

  • Saczewski, F., Maruszak, M., & Bednarski, P. J. (2008). Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. PubMed. [Link]

  • El-Gazzar, A. R. B. A., et al. (2019). Imidazotriazine containing drugs as novel anticancer agents. ResearchGate. [Link]

  • Pan, Z., et al. (2020). Synthesis of imidazo[1,2-a][1][8][9]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry, 44(15), 6182-6185. [Link]

  • Baryshnikova, M. A., et al. (2023). Synthesis of imidazo[4,5-e][1][8]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry, 19, 1113-1122. [Link]

  • Kumar, A., et al. (2007). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. PubMed. [Link]

  • Wang, B., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 976345. [Link]

  • Shevchenko, A. S., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1269-1279. [Link]

  • El-Faham, A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 12294. [Link]

Application of Imidazotriazines in the Development of Antifungal Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. Among the promising scaffolds in medicinal chemistry, imidazotriazines have emerged as a versatile class of heterocyclic compounds with significant potential for antifungal drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of imidazotriazines as antifungal agents, complete with detailed experimental protocols and insights into their mechanism of action.

Introduction: The Therapeutic Potential of Imidazotriazines

Imidazotriazines are fused heterocyclic systems containing both imidazole and triazine rings. This unique structural framework offers a three-dimensional architecture that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. The imidazole moiety is a well-established pharmacophore in existing antifungal drugs, such as the azoles, which target ergosterol biosynthesis.[1][2][3] The addition of the triazine ring provides further opportunities for molecular interactions and can modulate the compound's pharmacokinetic profile.

The primary mechanism of action for many antifungal imidazotriazines, like their azole predecessors, is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[4][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal growth inhibition or cell death.[2][7]

This guide will delineate the synthetic strategies for creating novel imidazotriazine derivatives, provide robust protocols for evaluating their antifungal efficacy, and detail methods to investigate their mechanism of action at the molecular level.

Synthesis of Imidazotriazine Derivatives

The synthesis of imidazotriazines can be approached through various routes. A common and effective strategy involves the cyclization of a substituted aminoimidazole precursor with a suitable triazine-forming reagent. The following protocol is a representative example for the synthesis of benzo[8][9]imidazo[1,2-d][1][8][10]triazine derivatives, which have shown promising antifungal activity.[8]

Protocol 2.1: Synthesis of Benzo[8][9]imidazo[1,2-d][1][8][10]triazine Derivatives[8]

This protocol describes a multi-step synthesis starting from 1,2-diaminobenzene.

Step 1: Synthesis of 2-(Halogenated alkyl)-1H-benzo[d]imidazoles (Intermediates 2a, 2b)

  • To a solution of 1,2-diaminobenzene in 4M hydrochloric acid, add an equimolar amount of either 2-chloroacetic acid or 2-bromopropionic acid.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the corresponding 2-(halogenated alkyl)-1H-benzo[d]imidazole.

Step 2: Synthesis of 2-((1-(Substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles (Intermediates 3a-3g)

  • Dissolve the 2-(halogenated alkyl)-1H-benzo[d]imidazole intermediate in methanol.

  • Add an equimolar amount of the desired substituted phenylhydrazine and a catalytic amount of triethylamine (Et₃N).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the hydrazinyl derivative.

Step 3: Synthesis of Benzo[8][9]imidazo[1,2-d][1][8][10]triazine Derivatives (Target Compounds 4a-4w)

  • Dissolve the 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazole intermediate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add an equimolar amount of the appropriate chloroformate and triethylamine (Et₃N) dropwise.

  • Allow the reaction to stir at 0-5 °C for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final benzo[8][9]imidazo[1,2-d][1][8][10]triazine derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating any new antifungal candidate is determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Sterile 96-well microtiter plates.

  • Imidazotriazine compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antifungal (e.g., fluconazole).

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Drug Plates:

    • Prepare a stock solution of each imidazotriazine compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve a final volume of 100 µL per well. The concentration range should be sufficient to determine the MIC (e.g., 0.03 - 16 µg/mL).

    • Include a drug-free control well (containing only medium) and a solvent control well (containing the highest concentration of DMSO used).

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours. For Aspergillus species, incubation may need to be extended.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is crucial for its development. For imidazotriazines, a primary hypothesis is the inhibition of ergosterol biosynthesis. The following protocols are designed to test this hypothesis.

Protocol 4.1: Quantification of Ergosterol Content[4][9][10]

This method allows for the quantification of total cellular ergosterol, providing direct evidence of the compound's effect on the ergosterol biosynthesis pathway.

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal cells (e.g., Candida albicans) in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.

    • Expose the fungal cultures to various concentrations of the imidazotriazine compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 16 hours). Include an untreated control.

  • Saponification:

    • Harvest the fungal cells by centrifugation and wash with sterile distilled water.

    • To the cell pellet, add a 25% alcoholic potassium hydroxide solution.

    • Incubate the mixture at 80°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction:

    • After cooling to room temperature, add a mixture of sterile water and n-heptane to the saponified sample.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Spectrophotometric Analysis:

    • Transfer the n-heptane layer to a fresh tube.

    • Dilute an aliquot of the sterol extract in 100% ethanol.

    • Scan the absorbance of the diluted extract from 240 nm to 300 nm using a spectrophotometer.

    • The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm) using established formulas.[4]

Protocol 4.2: Fungal Plasma Membrane Integrity Assay

Disruption of ergosterol biosynthesis can lead to a compromised cell membrane. This can be assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with damaged membranes.

Procedure:

  • Fungal Culture and Treatment:

    • Treat fungal cells with the imidazotriazine compound as described in Protocol 4.1.

  • Staining:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence in their nuclei.

    • Flow Cytometry: Analyze the stained cell population using a flow cytometer. This will provide a quantitative measure of the percentage of cells with damaged membranes.

Protocol 4.3: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compounds on the target enzyme.

Procedure:

  • Recombinant Enzyme: Obtain or express and purify recombinant fungal CYP51.

  • Assay Buffer: Prepare a suitable assay buffer containing the necessary cofactors for CYP51 activity, including a cytochrome P450 reductase and NADPH.

  • Inhibition Assay:

    • In a microplate format, combine the recombinant CYP51, the imidazotriazine compound at various concentrations, and the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate, lanosterol.

    • The activity of the enzyme can be monitored by various methods, including measuring the consumption of NADPH or by using a fluorescent substrate analog.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction at each inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the imidazotriazine derivatives and their antifungal activity is critical for optimizing lead compounds. By systematically modifying the scaffold and evaluating the resulting changes in MIC values, key structural features for potent antifungal activity can be identified.

Table 1: Illustrative Structure-Activity Relationship of Benzo[8][9]imidazo[1,2-d][1][8][10]triazine Derivatives against various fungi. [8]

CompoundAntifungal Activity (Inhibition Rate % at 50 µg/mL)
4a HHEthylB. cinerea: 62.1, R. solani: 32.0, C. capsici: 52.1
4g H4-ClMethylB. cinerea: 70.5, R. solani: 58.0, C. capsici: 60.3
4n H4-BrEthylB. cinerea: 69.2, R. solani: 53.9, C. capsici: 58.9
4w CH₃HEthylB. cinerea: 45.9, R. solani: 28.1, C. capsici: 26.6

Key SAR Insights:

  • Electron-withdrawing groups at the R² position of the phenyl ring (e.g., Cl, Br) generally enhance antifungal activity.[8]

  • Small alkyl groups at the R³ position (e.g., methyl, ethyl) appear to be favorable for activity.[8]

  • Substitution on the benzimidazole ring (R¹) can influence potency, with a methyl group at this position showing reduced activity in some cases.[8]

Visualization of Key Workflows

Diagram 1: General Workflow for Antifungal Drug Discovery with Imidazotriazines

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Imidazotriazine Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Test Compounds Toxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) MIC_Assay->Toxicity_Assay Ergosterol Ergosterol Quantification MIC_Assay->Ergosterol Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Toxicity_Assay->SAR Hit Compounds Membrane Membrane Integrity Assay Ergosterol->Membrane Enzyme CYP51 Inhibition Assay Membrane->Enzyme Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A flowchart illustrating the key stages in the discovery and development of imidazotriazine-based antifungal agents.

Diagram 2: Ergosterol Biosynthesis Inhibition Pathway

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol CYP51->Intermediate Product Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Imidazotriazine Imidazotriazine Compound Imidazotriazine->CYP51 Inhibition

Caption: The inhibitory effect of imidazotriazines on the ergosterol biosynthesis pathway in fungi.

Conclusion and Future Directions

Imidazotriazines represent a promising and versatile scaffold for the development of novel antifungal agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their mechanism of action, often targeting the validated fungal enzyme CYP51, provides a strong rationale for their continued investigation. The protocols and methodologies outlined in this guide offer a robust framework for researchers to synthesize, screen, and characterize new imidazotriazine derivatives.

Future research in this area should focus on exploring novel substitutions on the imidazotriazine core to enhance potency and broaden the antifungal spectrum, particularly against emerging multidrug-resistant pathogens. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising lead compounds are essential next steps to translate these laboratory findings into clinically viable antifungal therapies.

References

  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2251–2255. [Link]

  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325–349.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

  • Li, J., Wang, Z., Liu, X., Wang, M., & Fan, Z. (2016). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8][9]imidazo[1,2-d][1][8][10]triazine Derivatives. Molecules, 21(11), 1450. [Link]

  • Arthington-Skaggs, B. A., Jradi, H., Desai, T., & Morrison, C. J. (1999). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 43(9), 2251–2255. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (Eds.). (2009). Antifungal Therapy. CRC press.
  • Odds, F. C. (1985). Laboratory tests for the assay of antifungal drugs. Journal of antimicrobial chemotherapy, 15(3), 253–256.
  • Sanglard, D. (2016). The Fungus Among Us: An Antifungal Review. U.S. Pharmacist, 41(8), 33-40.
  • Vanden Bossche, H. (1985). Biochemical targets for antifungal azole derivatives: hypothesis on the mode of action. Current topics in medical mycology, 1, 313–351.
  • G-Biosciences. Propidium Iodide Solution(1mg/ml in deionized water). [Link]

  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical microbiology and infection, 10(s1), 1-10.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections. Clinical infectious diseases, 24(2), 235-247.
  • Ryder, N. S. (1992). Terbinafine: mode of action and properties.
  • Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet infectious diseases, 2(2), 73-85.
  • Lepak, A. J., & Andes, D. R. (2011). Antifungal pharmacokinetics and pharmacodynamics. Cold Spring Harbor perspectives in medicine, 1(1), a005638.
  • Wiederhold, N. P. (2017). Antifungal pipeline: a reality check. The Journal of antimicrobial chemotherapy, 72(suppl_1), i1-i9.
  • Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1), S3-S13.
  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 467-477.
  • Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 397(4), 1067-1078.
  • Monk, B. C., & Goffeau, A. (2008). The ‘awesome’fungal ATP-binding cassette (ABC) transporter family. In The Fungal Kingdom (pp. 469-498). ASM Press.
  • Cannon, R. D., Lamping, E., Holmes, A. R., Niimi, K., Baret, P. V., Keniya, M. V., ... & Monk, B. C. (2009). Efflux-mediated antifungal drug resistance. Clinical microbiology reviews, 22(2), 291-321.
  • Wikipedia. (n.d.). Lanosterol 14-alpha-demethylase. Retrieved from [Link]

  • Mukherjee, P. K., & Ghannoum, M. A. (2015). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in microbiology, 6, 1313. [Link]

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 4-Chloroimidazo[5,1-f]triazine

Technical Support Center: Synthesis of 4-Chloroimidazo[5,1-f][1][2][3]triazine

Welcome to the technical support center for the synthesis of 4-Chloroimidazo[5,1-f][1][2][3]triazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, particularly the issue of low yields, and to ensure the robust and reproducible synthesis of your target compound. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to provide you with a reliable resource for your synthetic endeavors.

I. Synthetic Strategy Overview

The synthesis of 4-Chloroimidazo[5,1-f][1][2][3]triazine is typically achieved in a two-step sequence. The first step involves the construction of the core heterocyclic structure, imidazo[5,1-f][1][2][3]triazin-4(3H)-one. This is followed by a chlorination reaction to furnish the desired 4-chloro derivative. Low yields can arise from inefficiencies in either of these critical steps. This guide will address potential pitfalls in both stages of the synthesis.

Diagram 1: Overall Synthetic Workflow

Synthetic WorkflowStartStarting Materials(Substituted Imidazole)PrecursorImidazo[5,1-f][1,2,4]triazin-4(3H)-oneStart->PrecursorStep 1:Ring FormationProduct4-Chloroimidazo[5,1-f][1,2,4]triazinePrecursor->ProductStep 2:Chlorination

Caption: A simplified workflow for the synthesis of 4-Chloroimidazo[5,1-f][1][2][3]triazine.

II. Step 1: Synthesis of Imidazo[5,1-f][1][2][3]triazin-4(3H)-one

A robust and versatile method for the synthesis of the imidazo[5,1-f][1][2][3]triazin-4(3H)-one precursor has been reported by Heim-Riether and Healy.[1] This approach involves the electrophilic N-amination of a 3H-imidazole containing a 4-carbonyl group, followed by cyclization.

Troubleshooting and FAQs for Step 1

Q1: My yield of the N-aminoimidazole intermediate is low. What are the likely causes?

A1: Low yields in the electrophilic N-amination step can often be attributed to several factors:

  • Sub-optimal Aminating Reagent: The choice and quality of the aminating reagent are critical. Reagents such as O-(diphenylphosphinyl)hydroxylamine or O-mesitylenesulfonylhydroxylamine are commonly used. Ensure the reagent is fresh and has not degraded.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress carefully using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The imidazole starting material may be susceptible to side reactions under the reaction conditions. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and that the temperature is carefully controlled.

  • Base Selection: The choice of base can be crucial. A non-nucleophilic base is often preferred to avoid competing reactions.

Q2: I am having difficulty with the cyclization of the N-aminoimidazole to the imidazotriazinone. What conditions should I explore?

A2: The cyclization step can be sensitive to the reaction conditions. Here are some parameters to consider optimizing:

  • Cyclization Reagent: Different reagents can be used to facilitate the cyclization. Common choices include phosgene equivalents (e.g., triphosgene) or orthoformates. The choice of reagent may depend on the specific substituents on your imidazole ring.

  • Reaction Temperature: The reaction temperature can significantly impact the rate and yield of the cyclization. Some cyclizations proceed at room temperature, while others may require heating. Experiment with a range of temperatures to find the optimal condition for your substrate.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often used.

Diagram 2: Troubleshooting Logic for Step 1

Troubleshooting Step 1StartLow Yield of ImidazotriazinoneCheck_N_aminationCheck N-amination Step YieldStart->Check_N_aminationCheck_CyclizationCheck Cyclization Step YieldCheck_N_amination->Check_CyclizationGoodOptimize_N_aminationOptimize N-amination:- Reagent quality- Reaction time/temp- Inert atmosphereCheck_N_amination->Optimize_N_aminationLowOptimize_CyclizationOptimize Cyclization:- Cyclization reagent- Temperature- SolventCheck_Cyclization->Optimize_CyclizationLowSuccessImproved YieldOptimize_N_amination->SuccessOptimize_Cyclization->Success

Caption: A decision tree for troubleshooting low yields in the synthesis of the imidazotriazinone precursor.

III. Step 2: Chlorination of Imidazo[5,1-f][1][2][3]triazin-4(3H)-one

The conversion of the imidazo[5,1-f][1][2][3]triazin-4(3H)-one to the 4-chloro derivative is a critical step that often presents challenges leading to low yields. The most common reagent for this transformation is phosphoryl chloride (POCl₃), sometimes in the presence of additives.

Troubleshooting and FAQs for Step 2

Q1: The chlorination reaction with POCl₃ is sluggish or incomplete. How can I improve the conversion?

A1: Incomplete conversion is a frequent issue. Consider the following adjustments:

  • Reaction Temperature and Time: These are critical parameters. Many chlorinations of this type require heating, often to reflux in POCl₃ (boiling point ~106 °C). Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Use of Additives: The reactivity of POCl₃ can be enhanced by the addition of other reagents.

    • Phosphorus pentachloride (PCl₅): A mixture of POCl₃ and PCl₅ is a more powerful chlorinating agent and can often drive the reaction to completion.[4]

    • Tertiary Amines: Bases like N,N-dimethylaniline, N,N-diethylaniline, or pyridine can be used as catalysts or acid scavengers, which can accelerate the reaction.[1]

  • Solvent: While POCl₃ can be used as both the reagent and solvent, in some cases, using a high-boiling inert solvent like sulfolane may be beneficial.[3]

Q2: My desired 4-chloro product seems to revert to the starting material during work-up. What is happening and how can I prevent it?

A2: This is a classic problem of product hydrolysis. The 4-chloroimidazo[5,1-f][1][2][3]triazine is an activated chloride and can be susceptible to hydrolysis back to the starting triazinone, especially in the presence of water and acid (which is generated during the quenching of excess POCl₃). To mitigate this:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry glassware and freshly distilled POCl₃.

  • Careful Quenching: This is the most critical step.

    • Remove Excess POCl₃: Before quenching, it is highly advisable to remove the excess POCl₃ under reduced pressure (distillation).[1]

    • Quench on Ice with a Mild Base: Slowly and carefully pour the reaction mixture onto crushed ice containing a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acidic byproducts and minimize the hydrolysis of the product.[1]

    • Avoid Strong Aqueous Acids: Do not quench directly with water or strong acids.

  • Rapid Extraction: After quenching, immediately extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?

A3: Besides unreacted starting material, several byproducts can form:

  • Dimerization or Polymerization: Under harsh conditions, complex mixtures can be formed.

  • Ring Opening: Highly reactive intermediates may lead to ring-opened products.

  • Phosphorylated Species: Incomplete reaction or side reactions with POCl₃ can lead to phosphorylated byproducts.

Q4: How can I effectively purify the 4-Chloroimidazo[5,1-f][1][2][3]triazine?

A4: Purification can be challenging due to the reactivity of the product.

  • Column Chromatography: If necessary, use a minimally activated stationary phase like silica gel and a non-polar eluent system. Work quickly to minimize contact time on the column, as the product can degrade.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., heptane, ethyl acetate/hexanes) can be an effective purification method.[1]

Diagram 3: Key Considerations for the Chlorination Step

Chlorination Stepcluster_reactionReaction Conditionscluster_workupWork-up Procedurecluster_purificationPurificationReaction_TempTemperature & Time(Reflux in POCl3)Remove_POCl3Remove Excess POCl3(Vacuum Distillation)AdditivesAdditives(PCl5, Tertiary Amines)AnhydrousAnhydrous ConditionsQuenchCareful Quenching(Ice + NaHCO3)Remove_POCl3->QuenchExtractionPrompt ExtractionQuench->ExtractionChromatographyFlash Chromatography(Minimize Contact Time)Extraction->ChromatographyRecrystallizationRecrystallizationExtraction->RecrystallizationProduct4-Chloro-ImidazotriazineChromatography->ProductRecrystallization->ProductPrecursorImidazotriazinone

Caption: A flowchart highlighting the critical parameters for a successful chlorination reaction.

IV. Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: Synthesis of Imidazo[5,1-f][1][2][3]triazin-4(3H)-one

This protocol is adapted from the general methodology reported by Heim-Riether and Healy.[1]

  • N-Amination: To a solution of the starting 3H-imidazole-4-carboxamide in a suitable aprotic solvent (e.g., DMF), add a suitable aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) and a non-nucleophilic base (e.g., sodium hydride). Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude N-aminoimidazole in an anhydrous aprotic solvent (e.g., THF). Add a cyclizing agent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Purification: After an appropriate aqueous work-up, the crude product can be purified by column chromatography or recrystallization to afford the pure imidazo[5,1-f][1][2][3]triazin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloroimidazo[5,1-f][1][2][3]triazine

This protocol is a generalized procedure based on common methods for the chlorination of heterocyclic ketones.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the imidazo[5,1-f][1][2][3]triazin-4(3H)-one. Add excess phosphoryl chloride (POCl₃) (5-10 equivalents). Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by vacuum distillation. Caution: POCl₃ is corrosive and reacts violently with water.

  • Quenching: Slowly and carefully add the cooled reaction residue to a vigorously stirred mixture of crushed ice and sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Table 1: Summary of Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionCommon IssueTroubleshooting Suggestion
Step 1: N-Amination
Aminating AgentO-(diphenylphosphinyl)hydroxylamineLow reactivityUse a more reactive aminating agent; check reagent quality.
BaseNaHSide reactionsUse a milder, non-nucleophilic base.
Step 1: Cyclization
Cyclizing AgentTriphosgeneIncomplete cyclizationTry alternative reagents like ethyl chloroformate.
Temperature0 °C to RTSluggish reactionGently heat the reaction mixture.
Step 2: Chlorination
Chlorinating AgentPOCl₃ (excess)Incomplete reactionAdd PCl₅ (1.1 eq.); increase reaction time/temp.
TemperatureReflux (~106 °C)DecompositionLower the temperature and extend the reaction time.
Work-upQuench on ice/NaHCO₃Product hydrolysisRemove excess POCl₃ before quenching; use anhydrous work-up.
PurificationFlash chromatographyProduct degradation on silicaUse a less polar eluent; minimize contact time.

V. References

  • Heim-Riether, A., & Healy, J. (2005). A Novel Method for the Synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-ones. The Journal of Organic Chemistry, 70(18), 7331–7337. [Link]

  • Ghosh, C. K., et al. (2014). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 91(10), 1845-1852.

  • Dolušić, E. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved January 19, 2026, from [Link]

Technical Support Center: Suzuki Coupling Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient heterocyclic substrates. These reactions are fundamental to the synthesis of a vast array of biologically active molecules, yet they present unique challenges that can often lead to low yields or reaction failure.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

The Challenge of Electron-Deficient Heterocycles

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2] However, when one of the coupling partners is an electron-deficient heterocycle (such as pyridine, pyrimidine, or quinoxaline), the electronic properties of the substrate can significantly impede the catalytic cycle.[1][3] The primary difficulties arise from:

  • Slow Oxidative Addition: While electron-withdrawing groups on an aryl halide generally accelerate oxidative addition, the coordination of Lewis basic nitrogen atoms in heterocyles to the palladium center can sometimes complicate this step.[4][5] For less reactive halides like chlorides, this step can be particularly sluggish.[3]

  • Slow Transmetalation: Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[6] This is often a rate-limiting factor in these reactions.

  • Boronic Acid Instability and Protodeboronation: Heteroaryl boronic acids, especially those that are electron-deficient, are susceptible to decomposition via protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][7] This side reaction is a common cause of low yields.[3]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms present in many heterocycles can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during Suzuki coupling reactions with electron-deficient heterocycles in a question-and-answer format.

Q1: My reaction is giving low to no yield, and I'm recovering my starting materials. What's the first thing I should check?

A1: When a Suzuki coupling fails with these substrates, the primary suspects are often the catalyst system, the base, or the stability of the boronic acid.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8] For electron-deficient heteroaryl halides, particularly chlorides, more electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[3][9] Consider ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][8] Using a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can also improve reproducibility and ensure the generation of the active Pd(0) species.[6]

  • Boronic Acid/Ester Integrity: Protodeboronation is a major competing pathway.[3]

    • Use Fresh Reagents: Use freshly purchased or recently purified boronic acid.

    • Consider Alternatives: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable than their corresponding boronic acids.[3]

    • Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boron reagent can help compensate for any degradation.[3]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[8]

    • Stronger Bases: For slow transmetalation involving electron-deficient partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][10]

    • Anhydrous Conditions: Ensure the base is of good quality. While some water can be beneficial in certain Suzuki couplings, for sensitive substrates, anhydrous conditions may be necessary to prevent protodeboronation.[8][11]

Q2: I'm observing significant dehalogenation of my heteroaryl halide. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[10] This often occurs when the palladium(II) intermediate reacts with a hydride source.

  • Choice of Base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial in some cases.[10]

  • Solvent Selection: Solvents can also be a source of hydrides. For example, alcohols can sometimes act as reducing agents in the presence of a base. Consider using aprotic solvents like dioxane, toluene, or DMF.

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary.

Q3: My reaction with a 2-pyridyl boronic acid (or its ester) is not working. Are there specific conditions for this substrate?

A3: 2-Substituted nitrogen-containing heteroaryl organoboranes are notoriously difficult coupling partners.[12] This is due to the slow rate of transmetalation and their rapid decomposition via protodeboronation.[12]

  • Specialized Ligands: Standard phosphine ligands are often ineffective. Research from the Buchwald group has shown that catalysts based on phosphite or phosphine oxide ligands can be highly active for these couplings.[12]

  • Base and Solvent System: The combination of base and solvent is crucial. For the coupling of 2-pyridyl boron derivatives, potassium fluoride (KF) as the base in dioxane has been shown to be effective.[12]

  • Boron Reagent Formulation: Using lithium triisopropyl 2-pyridylboronates, which can be prepared in one step from the corresponding 2-halopyridine, has been demonstrated as a successful strategy.[12]

Data Presentation: Ligand and Base Selection Guide

The following table provides a starting point for selecting appropriate ligands and bases for Suzuki couplings with common electron-deficient heterocycles. This is not an exhaustive list, and optimization is often required.

Heterocyclic HalideRecommended LigandsRecommended BasesNotes
Chloro-pyridines/pyrimidinesXPhos, SPhos, RuPhos, tBuXPhosK₃PO₄, Cs₂CO₃Aryl chlorides are less reactive than bromides or iodides, requiring more active catalysts.[3][9]
Bromo-pyridines/pyrimidinesSPhos, XPhos, P(t-Bu)₃K₃PO₄, K₂CO₃, Cs₂CO₃Generally more reactive than chlorides, but can still benefit from bulky, electron-rich ligands.[1][13]
Chloro-quinoxalinesXPhos, SPhosK₃PO₄, Cs₂CO₃The electron-deficient nature of the quinoxaline ring necessitates a highly active catalyst system.[3]
2-Halo-pyridinesPhosphite or phosphine oxide ligandsKFThese substrates are particularly prone to protodeboronation and require specialized conditions.[12]

Experimental Protocols & Methodologies

General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Heteroaryl Chloride:

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3][6]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[6]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene/water mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–120 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualization of Key Concepts

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Oxidative_Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar Transmetalation Transmetalation->Ar-Pd(II)-Ar Ar'B(OR)2 Base Ar-Pd(II)-Ar->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar Ar-Ar' Reductive_Elimination->Ar-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Competing Pathways for Boronic Acids

Boronic_Acid_Pathways ArB(OH)2 Ar-B(OH)2 (Boronic Acid) Desired_Coupling Suzuki Coupling ArB(OH)2->Desired_Coupling Pd Catalyst, Base Protodeboronation Protodeboronation ArB(OH)2->Protodeboronation H+ Source, High Temp ArAr Ar-Ar' (Desired Product) Desired_Coupling->ArAr ArH Ar-H (Side Product) Protodeboronation->ArH

Caption: Desired vs. undesired pathways for heteroaryl boronic acids.

References

  • Technical Support Center: Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at: [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Available at: [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au - ACS Publications. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]

  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters - ACS Publications. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Imidazo[5,1-f]triazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the imidazo[5,1-f]triazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important heterocyclic system. The imidazo[5,1-f][1][2][3]triazine core is a key pharmacophore in various therapeutic agents, including potent enzyme inhibitors.[4][5][6] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the functionalization of the imidazo[5,1-f]triazine ring.

FAQ 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] It is essential to ensure your reaction is conducted at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side product formation or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stir rate is sufficient for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation over time.[2]

FAQ 2: I'm observing the formation of palladium black in my cross-coupling reaction. What is happening and how can I prevent it?

The formation of palladium black is a visual cue of catalyst decomposition, where the soluble palladium catalyst aggregates into inactive metallic palladium. This is a common deactivation pathway in cross-coupling reactions.[3]

Troubleshooting Steps:

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. A slight excess of the ligand, especially in the case of N-heterocyclic carbenes (NHCs) generated in situ, can help maintain catalyst stability.[3]

  • Choice of Ligand: The steric and electronic properties of the ligand are crucial. Bulky NHC ligands can enhance catalyst stability and promote the desired reductive elimination step. Consider screening different ligands if deactivation is a persistent issue.[3]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] Attempting the reaction at a lower temperature may improve catalyst stability.[3]

  • Inert Atmosphere: The active Pd(0) species is susceptible to oxidation. Ensure the reaction is carried out under a rigorously inert atmosphere.[3]

FAQ 3: My C-H functionalization reaction is not regioselective. How can I control the position of functionalization?

Achieving regioselectivity in C-H functionalization of heterocycles can be challenging due to the presence of multiple potential reaction sites and the coordinating effects of heteroatoms.

Strategies for Regiocontrol:

  • Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond. For instance, an N-methoxy amide group can serve as both a directing group and an anionic ligand, promoting the in situ generation of the reactive palladium species near the target C-H bond.[7] This approach can override conventional positional selectivity patterns.[7]

  • Reaction Conditions Optimization: The choice of solvent, temperature, and catalyst can significantly influence regioselectivity. For example, in the halogenation of imidazo[1,2-a]pyridines, specific conditions using sodium chlorite or bromite as the halogen source can achieve high regioselectivity.[8][9]

  • Metal-Free Conditions: In some cases, transition-metal-free conditions can provide excellent regioselectivity. For instance, the halogenation of imidazo[1,2-a]pyridines has been achieved with high regioselectivity using a simple acid in toluene.[8][10]

FAQ 4: How can I functionalize the triazine ring via nucleophilic aromatic substitution (SNA_r_)?

The 1,3,5-triazine ring is electron-deficient and amenable to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like chlorine.[11][12]

Key Considerations:

  • Temperature Control: The substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (TCT) core is a temperature-dependent sequential reaction.[12] Generally, the first substitution occurs at 0°C, the second at room temperature, and the third requires heating.[12]

  • Nucleophile Reactivity: The order of nucleophile addition is crucial for achieving the desired substitution pattern. The reactivity of the nucleophile will influence the conditions required for substitution.[12]

  • Microwave Irradiation: For the substitution of the third chlorine, which often requires harsh conditions, microwave irradiation can be advantageous. It can lead to cleaner reactions and higher yields by avoiding decomposition of reagents and products.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common experimental issues.

Problem 1: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Starting material remains after the expected reaction time.

  • LC-MS analysis shows a mixture of starting material, product, and potentially side products.

Workflow for Troubleshooting Incomplete Conversion:

G start Incomplete Conversion Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents reagents_ok Reagents are pure and dry check_reagents->reagents_ok Pass reagents_bad Impurities or degradation detected check_reagents->reagents_bad Fail check_conditions 2. Optimize Reaction Conditions conditions_ok Conditions are optimal check_conditions->conditions_ok Pass conditions_bad Suboptimal conditions identified check_conditions->conditions_bad Fail check_catalyst 3. Evaluate Catalyst System catalyst_ok Catalyst system is appropriate check_catalyst->catalyst_ok Pass catalyst_bad Catalyst deactivation or poor choice check_catalyst->catalyst_bad Fail reagents_ok->check_conditions purify_reagents Purify/replace reagents reagents_bad->purify_reagents purify_reagents->check_reagents conditions_ok->check_catalyst adjust_conditions Adjust T, time, or concentration conditions_bad->adjust_conditions adjust_conditions->check_conditions success Reaction Successful catalyst_ok->success adjust_catalyst Screen ligands/catalyst loading catalyst_bad->adjust_catalyst adjust_catalyst->check_catalyst G A Imidazo[5,1-f]triazine with Directing Group (DG) B Addition of Strong Base (e.g., n-BuLi) A->B C Ortho-lithiated Intermediate B->C D Quench with Electrophile (E+) C->D E Functionalized Product D->E

Caption: General workflow for directed ortho-metalation.

III. References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.

  • ResearchGate. (n.d.). Concise Synthesis of Versatile Imidazo[5,1-f]t[1][2][3]riazin-4(3H)-ones. Retrieved from

  • ResearchGate. (2024). A brief review on imidazole, triazine, and isatin derivatives: synthesis approaches and their applications. Discover Chemistry, 1(56).

  • BenchChem. (2025). Improving the efficiency of imidazoline-catalyzed cross-coupling reactions. BenchChem Technical Support.

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

  • PubMed. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868.

  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • PubMed Central. (2014). Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature, 516(7531), 343-348.

  • arkat usa. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.

  • PubMed. (2008). Imidazo[5,1-f]t[1][2][3]riazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(22), 6063-6067.

  • National Institutes of Health. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Retrieved from

  • ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. Retrieved from

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from

  • RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances.

  • ResearchGate. (2008). Imidazo[5,1-f]t[1][2][3]riazin-2-amines as novel inhibitors of polo-like kinase 1.

Sources

Technical Support Guide: Strategies for Solubilizing 4-Chloroimidazo[5,1-f]triazine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with 4-Chloroimidazo[5,1-f]triazine (CAS 889945-79-3). This molecule, a nitrogen-containing heterocyclic compound, is of significant interest in various research fields.[1][2] However, like an estimated 70% of new chemical entities in drug discovery pipelines, it is characterized by poor aqueous solubility, posing a significant challenge for generating reliable and reproducible data in in vitro biological assays.[3]

This guide provides a systematic, question-and-answer-based approach to overcoming these solubility hurdles. As your virtual application scientist, my goal is to explain the causality behind each experimental choice, empowering you to not only solve immediate solubility problems but also to develop a robust methodology for future experiments.

Part 1: Frequently Asked Questions - The First Line of Defense

This section addresses the most common initial challenges researchers face.

Q1: I tried to dissolve 4-Chloroimidazo[5,1-f]triazine directly in my aqueous buffer/cell culture medium and it won't go into solution. Why?

Answer: This is expected behavior. 4-Chloroimidazo[5,1-f]triazine is a structurally complex, lipophilic ("grease-ball") molecule.[4] Such compounds have high crystal lattice energy and unfavorable energetics for interacting with polar water molecules. To achieve dissolution, an organic solvent is required to first break apart the crystal structure and create a concentrated stock solution, which can then be carefully diluted into your aqueous system. The vast majority of poorly soluble drug candidates require such formulation strategies to be tested effectively.[5]

Q2: I successfully dissolved the compound in 100% DMSO, but it immediately precipitated when I added it to my assay plate. What is happening?

Answer: This phenomenon is commonly known as "crashing out" or precipitation upon dilution. You created a thermodynamically unstable supersaturated solution. While the compound is soluble in the high-concentration DMSO stock, the sudden introduction into a predominantly aqueous environment causes the compound to rapidly fall out of solution as it has very low aqueous solubility.[6] This is a critical issue, as the actual concentration of the compound available to your cells or protein target is unknown and far lower than your calculated concentration, leading to flawed structure-activity relationship (SAR) data.[6]

Q3: What is the maximum concentration of an organic solvent like DMSO that I can use in my experiment?

Answer: This is a critical, assay-dependent parameter that you must determine empirically. As a general guideline, most cell-based assays are sensitive to DMSO concentrations above 1%, with many protocols recommending a final concentration of ≤0.5% v/v .[7][8] Solvents can have intrinsic cytotoxic or biological effects that can confound your results.[9]

Trustworthiness Check: Always run a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., 0.5% DMSO) and any other additives used in your final assay buffer but without your test compound. This ensures that any observed effects are due to your compound and not the solubilization method itself.

Part 2: A Systematic Workflow for Achieving Solubility

For compounds that present persistent challenges, a more systematic approach is required. This workflow guides you from initial solvent selection to advanced troubleshooting, ensuring you maintain both solubility and data integrity.

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Media cluster_2 Step 3: Troubleshooting & Optimization cluster_3 Step 4: Validation A Start: Weigh Solid Compound B Select Primary Solvent (High-Purity DMSO) A->B C Prepare High-Concentration Stock (e.g., 10-50 mM) B->C D Visual Check: Clear Solution? C->D E Pre-warm Aqueous Buffer/ Media to 37°C D->E Yes F Perform Serial Dilutions E->F G Add Stock to Buffer (Not Buffer to Stock) F->G H Vortex/Mix Immediately G->H I Visual Check: Precipitation? H->I J Try pH Modification (for Nitrogen Heterocycles) I->J Yes O SUCCESS: Proceed with Assay I->O No K Consider Co-Solvent Systems J->K L Use Surfactants (Biochemical Assays Only) K->L L->I Re-evaluate M Run Vehicle Controls N Confirm Final Concentration (Optional: HPLC) O->M O->N

Caption: Systematic workflow for solubilizing challenging compounds.

Step 1: Stock Solution Preparation & Best Practices
Q4: Which solvent should I use for my primary stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its exceptional solvating power for a wide range of organic molecules.[10] However, its use requires careful consideration of its properties.

SolventMax Typical Final Conc. (Cell-Based)ProsCons
DMSO <0.5% [8]Excellent solubilizing power for diverse compounds.[10]Can precipitate upon aqueous dilution; cytotoxic at >1%; high freezing point (18.5°C).[6][7][10]
Ethanol <0.5%[11]Biocompatible at low concentrations; volatile.Less powerful solvent than DMSO; can have specific biological effects.
PEG 400 <1%[12]Low volatility; can improve kinetic solubility.Can be viscous; may interfere with some enzyme assays.[12]
Acetonitrile <1%[12]Good solvent; less likely to cause precipitation than DMSO.Can be more cytotoxic than DMSO; may inhibit certain enzymes.[12]

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Use only high-purity, anhydrous (<0.1% water) DMSO. Water uptake into DMSO significantly decreases its solubilizing capacity and increases the risk of compound precipitation during freeze-thaw cycles.[13]

  • Calculation: The molecular weight of 4-Chloroimidazo[5,1-f]triazine is 154.56 g/mol .[2] To make 1 mL of a 10 mM stock, you need:

    • 154.56 g/mol * 0.010 mol/L * 0.001 L = 0.0015456 g = 1.55 mg

  • Dissolution: Weigh 1.55 mg of the solid compound into a clean glass vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously. If needed, gentle warming in a 30-40°C water bath or brief sonication can aid dissolution.

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store at -20°C in small aliquots to minimize freeze-thaw cycles. Seal tightly with a cap containing a good gasket to prevent water absorption from the air.

Step 2: The Critical Dilution Step
Q5: What is the correct technique to dilute my DMSO stock into my aqueous buffer to avoid precipitation?

Answer: The technique used for dilution is as important as the choice of solvent. The goal is to maintain "kinetic solubility," keeping the compound in solution long enough for the assay, even if it's thermodynamically unstable.

Protocol 2: Serial Dilution into Aqueous Media

This protocol is for preparing a 10 µM final concentration from a 10 mM stock, with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution: Dilute your 10 mM stock 1:100 in 100% DMSO to create a 100 µM intermediate stock. This step is crucial for minimizing the amount of concentrated stock added directly to the aqueous phase.

  • Prepare Assay Medium: Aliquot the final volume of your aqueous assay buffer or cell culture medium into a tube (e.g., 990 µL). Pre-warm it to the assay temperature (e.g., 37°C), as solubility often increases with temperature.

  • The "Golden Rule": Always add the DMSO stock to the aqueous buffer, never the other way around.

  • Execute Dilution: While vortexing the tube of aqueous medium at medium speed, add 10 µL of your 100 µM intermediate stock directly into the vortex. This rapid, turbulent mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitate. Use immediately if possible.

Step 3: Troubleshooting Persistent Solubility Issues

If precipitation still occurs after following best practices, you must leverage the compound's physicochemical properties.

Q6: My compound is a nitrogen heterocycle. Can I use pH to improve its solubility?

Answer: Absolutely. This is one of the most powerful and often overlooked strategies. The nitrogen atoms in the imidazotriazine ring system are basic and can be protonated at acidic pH.[14][15] Adding a positive charge to the molecule dramatically increases its polarity and its affinity for water, thereby increasing solubility.

Protocol 3: Empirical pH-Solubility Screening

  • Objective: To find the lowest pH at which the compound remains soluble upon dilution without negatively impacting your assay system.

  • Prepare Buffers: Prepare a set of your primary assay buffer adjusted to different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).

  • Test Dilution: Using the dilution technique from Protocol 2, add your DMSO stock to each of the pH-adjusted buffers.

  • Observe: Note the pH at which the solution remains clear. This is your new "solubility-enhancing" buffer.

  • Self-Validation: You must confirm that this new buffer pH does not alter the biology of your assay. Run your positive and negative controls in the new buffer pH (with the corresponding vehicle) to ensure the assay window and cell health are not compromised.

Sources

Technical Support Center: Addressing Off-Target Effects of Imidazo[5,1-f]triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing unexpected phenotypes with my imidazo[5,1-f]triazine inhibitor?

A1: Unexpected phenotypes often stem from the inhibitor interacting with unintended proteins, a phenomenon known as off-target effects.[1][3] Kinase inhibitors, including those with an imidazo[5,1-f]triazine scaffold, frequently target the highly conserved ATP-binding pocket, leading to potential cross-reactivity with other kinases.[4] It's also possible that the observed effect is due to the compound's metabolites or compound aggregation at high concentrations.[5] Therefore, a multi-pronged approach is necessary to deconvolute the on- and off-target activities of your inhibitor.

Q2: My inhibitor is potent in a biochemical assay but shows a much weaker or different effect in a cell-based assay. What could be the issue?

A2: This is a common challenge and can be attributed to several factors.[6] Poor cell permeability of the inhibitor can prevent it from reaching its intracellular target. The compound may also be subject to efflux pumps that actively remove it from the cell. Furthermore, the high intracellular concentration of ATP can outcompete the inhibitor for binding to the target kinase, leading to reduced efficacy.[7] Finally, the inhibitor might be rapidly metabolized into less active or inactive forms within the cell.[6]

Q3: How can I be confident that the cellular phenotype I observe is a direct result of inhibiting my primary target?

A3: Establishing a clear link between target inhibition and the observed phenotype is crucial. Several experimental strategies can increase your confidence:

  • Use of a structurally unrelated inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the case for an on-target effect.[6][8]

  • Rescue experiments: Expressing a version of the target protein that is resistant to the inhibitor should reverse the observed phenotype if it is an on-target effect.[6][8]

  • Correlate target engagement with phenotype: Demonstrate that the concentration range over which the inhibitor engages its target in cells corresponds to the concentration range that produces the phenotype.[6]

Q4: What are the first steps I should take when I suspect off-target effects?

A4: The initial and most critical step is to perform a dose-response experiment.[6] This will help determine the minimal effective concentration of your inhibitor. Using the lowest possible concentration that still achieves the desired on-target effect can minimize the engagement of lower-affinity off-targets.[8] Following this, a broader profiling of your compound against a panel of kinases is a logical next step to identify potential off-target interactions.[7]

Troubleshooting Guides

Issue 1: Unexplained Cellular Toxicity or Unexpected Phenotype

Underlying Cause: The observed cellular response may not be due to the inhibition of the intended target, but rather due to the inhibitor binding to one or more off-target proteins.

Troubleshooting Workflow

A Unexpected Phenotype Observed B Step 1: Dose-Response & Viability Assay Determine IC50 for phenotype and toxicity. A->B C Step 2: Kinome Profiling Screen against a broad kinase panel. B->C If phenotype occurs at concentrations higher than on-target IC50 D Step 3: Cellular Target Engagement Assay (e.g., CETSA) Confirm on-target binding in cells. C->D Identify potential off-targets E Step 4: Phenotypic Screening Compare inhibitor phenotype to a library of compounds with known targets. D->E Confirm on-target engagement F Step 5: Structure-Activity Relationship (SAR) Analysis Synthesize and test analogs. E->F Identify phenotypic clusters G Conclusion: Differentiate On- vs. Off-Target Effects F->G Correlate structural changes with activity changes A Inconsistent Results B Step 1: Check Compound Integrity & Solubility Confirm structure and purity. Assess solubility in assay buffer. A->B C Step 2: Standardize Experimental Conditions Consistent cell passage number, density, and treatment times. B->C Compound is stable and soluble D Step 3: Include Proper Controls Vehicle control, positive and negative controls. C->D Conditions are standardized E Step 4: Evaluate Assay Robustness Determine Z'-factor and signal-to-background ratio. D->E Controls behave as expected F Reproducible Data E->F Assay is robust

Caption: Workflow for Troubleshooting Inconsistent Experimental Results.

Detailed Protocols

Rationale: The chemical stability and solubility of your imidazo[5,1-f]triazine inhibitor in your experimental buffers and media are critical for obtaining reliable data. Degradation or precipitation of the compound will lead to a lower effective concentration and, consequently, variable results.

Methodology:

  • Stability Assessment:

    • Prepare a solution of your inhibitor in the final assay buffer or cell culture medium.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24 hours).

    • At each time point, analyze the concentration of the intact inhibitor using HPLC or LC-MS. A significant decrease in the parent compound's peak indicates instability.

  • Solubility Measurement:

    • Prepare a series of dilutions of your inhibitor in the assay buffer.

    • Visually inspect for any precipitation.

    • For a more quantitative measure, use nephelometry or a similar light-scattering technique to determine the concentration at which the compound begins to precipitate.

Table 2: Recommended Controls for Kinase Inhibitor Experiments

Control TypePurposeExample
Vehicle Control To account for any effects of the inhibitor's solvent (e.g., DMSO). [6]Cells treated with the same volume of DMSO as the highest inhibitor concentration.
Positive Control To ensure the assay is working and can detect inhibition.A known inhibitor of the target kinase.
Negative Control To establish the baseline activity of the target in the absence of inhibition.Untreated cells or cells treated with an inactive analog of the inhibitor.
Cell Line Control To confirm target-dependent effects.A cell line that does not express the target kinase.

Advanced Strategies for Off-Target Identification

Phenotypic Screening

Rationale: Phenotypic screening can provide valuable clues about the mechanism of action and potential off-targets of your inhibitor by comparing its induced phenotype to those of a library of well-characterized compounds. [1][9]If your inhibitor clusters with compounds known to inhibit a particular off-target, it suggests a similar mode of action.

Methodology:

  • Assay Development: Develop a high-content imaging or other phenotypic assay that captures the biological effect of your inhibitor.

  • Library Screening: Screen your inhibitor alongside a curated library of compounds with known mechanisms of action.

  • Data Analysis: Use computational methods to cluster compounds based on their phenotypic profiles. [4]4. Target Hypothesis Generation: If your inhibitor's phenotype resembles that of compounds with a known off-target, this generates a hypothesis for further validation.

Structure-Activity Relationship (SAR) Analysis

Rationale: A systematic SAR study can help to differentiate on-target from off-target effects. [10][11]If minor chemical modifications to your imidazo[5,1-f]triazine core that are predicted to affect binding to the primary target also proportionally affect the observed phenotype, it supports an on-target mechanism. Conversely, if the phenotypic activity does not correlate with the on-target potency across a series of analogs, it suggests that an off-target is responsible for the phenotype.

Conclusion

Addressing the potential for off-target effects is a critical aspect of working with imidazo[5,1-f]triazine-based inhibitors. By employing a systematic and multi-faceted approach that includes kinome profiling, cellular target engagement assays, and careful experimental design, researchers can confidently delineate on-target from off-target effects. This diligence not only enhances the quality and reliability of your research but also accelerates the translation of promising inhibitors into therapeutic candidates.

References

  • Benchchem. Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Benchchem. Technical Support Center: Troubleshooting Kinase Assays.
  • Patsnap Synapse. How can off-target effects of drugs be minimised?.
  • MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Zisling, J. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Available from: [Link]

  • Wu, J., & Wang, C. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5671. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Klaassen, I., van der Heijden, R., & van de Stolpe, A. (2013). Kinome Profiling. Methods in Molecular Biology, 967, 247–261. Available from: [Link]

  • Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2635-2643. Available from: [Link] unexpected

  • Benchchem. Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Buck, E., Gokhale, P. C., Koujak, S., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f]t[5][8][12]riazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters, 1(6), 294-298. Available from: [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • Gautam, P., Jaiswal, A., & Ogretmen, B. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Journal of Biological Chemistry, 294(12), 4485-4496. Available from: [Link]

  • Almqvist, H., Axelsson, H., & Martinez Molina, D. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(3), 291-295. Available from: [Link]

  • Dziekan, J. M., Yu, Y., & Chen, D. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15, 1844–1869. Available from: [Link]

  • Volkening, J. D., & Wilde, M. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2296, 175-190. Available from: [Link]

  • Wang, D., Wang, Y., Zhang, H., et al. (2019). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a]t[1][8][13]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 62(17), 7976-7993. Available from: [Link]

  • Satoh, T. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 147(4), 455-458. Available from: [Link]

  • Cheung, M., Kuntz, K. W., & Harris, P. A. (2008). Imidazo[5,1-f]t[5][8][12]riazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217. Available from: [Link]

  • Haning, H., Niewöhner, U., Schenke, T., et al. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868. Available from: [Link]

  • Malaria World. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
  • MtoZ Biolabs. Kinome Profiling Service.
  • Gyorgypal, A. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available from: [Link]

  • Balaraju, V., & Kumar, M. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Results in Chemistry, 5, 100892. Available from: [Link]

  • Hunter, I. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available from: [Link]

  • Kapoor, G., & Mitchison, T. J. (2001). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Chemical Biology, 1, 2. Available from: [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ]t[1][8][13]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Available from: [Link]

  • ResearchGate. (2025). Imidazo[5,1-f]t[5][8][12]riazin-2-amines as novel inhibitors of polo-like kinase 1. Available from: [Link]

  • Buck, E., Gokhale, P. C., Koujak, S., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f]t[5][8][12]riazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters, 1(6), 294-298. Available from: [Link]

  • Amberg, W., Bauch, C., & Bender, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776. Available from: [Link]

  • Oncolines B.V. (2024). Kinome Profiling.
  • Zha, G., Kumar, R., & Kumar, A. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. Available from: [Link]

  • ResearchGate. (2021). Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. Available from: [Link]

  • Wobst, I., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. Available from: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects.
  • Johnson, C. N., & Fischer, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 23-37. Available from: [Link]

  • ResearchGate. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Available from: [Link]

  • Come, B., & Charlton, S. J. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 63(15), 8236-8255. Available from: [Link]

Sources

Technical Support Center: Enhancing the Cell Permeability of 4-Chloroimidazo[5,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of 4-Chloroimidazo[5,1-f]triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of compounds. Here, we synthesize established principles of medicinal chemistry and drug delivery to provide actionable insights and troubleshooting strategies for your experiments. Our goal is to empower you with the knowledge to rationally design and modify your compounds for improved cellular uptake and, ultimately, therapeutic efficacy.

Introduction: The Permeability Challenge of Heterocyclic Scaffolds

The imidazo[5,1-f][1][][3]triazine core represents a privileged scaffold in medicinal chemistry, with derivatives showing potential as inhibitors of various biological targets.[4][5] However, like many nitrogen-rich heterocyclic compounds, achieving optimal cell permeability can be a significant hurdle in the drug discovery process.[6][7] Poor permeability can lead to a disconnect between high in vitro potency and low cellular activity, ultimately stalling the development of otherwise promising drug candidates.

The physicochemical properties of a molecule are the primary determinants of its ability to passively diffuse across the lipid bilayer of a cell membrane.[8][9] Key factors include:

  • Lipophilicity (LogP/LogD): A measure of a compound's affinity for a lipid-like environment. An optimal range is crucial, as too low a value leads to poor membrane partitioning, while an excessively high value can result in poor aqueous solubility and trapping within the membrane.[][10][11][12]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability.[9]

  • Polar Surface Area (PSA) and Hydrogen Bonding: A high PSA, often due to an abundance of hydrogen bond donors (HBDs) and acceptors (HBAs), can impede membrane permeation.[1][8][13]

  • Ionization State (pKa): The charge of a molecule at physiological pH significantly impacts its ability to cross the non-polar cell membrane.[14]

This guide provides a structured approach to diagnosing and overcoming permeability issues with your 4-Chloroimidazo[5,1-f]triazine derivatives.

Troubleshooting Guide: From Poor Cellular Activity to Enhanced Permeability

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Question 1: My 4-Chloroimidazo[5,1-f]triazine derivative is highly potent in my biochemical assay but shows little to no activity in cell-based assays. How can I confirm if poor permeability is the issue?

Answer:

This is a classic indicator of poor cell permeability. Before embarking on extensive medicinal chemistry efforts, it's crucial to confirm that the compound isn't reaching its intracellular target. Here’s a systematic approach:

  • Assess Physicochemical Properties:

    • Calculate the predicted LogP (cLogP), MW, and PSA of your compound using computational tools. Compare these values to the general guidelines for oral bioavailability, such as Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).[] While not absolute, significant deviations can suggest potential permeability issues.

  • Directly Measure Permeability:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[15][16][17] It's an excellent first step to assess a compound's intrinsic ability to cross a lipid membrane. A low PAMPA permeability value is a strong indicator of a passive diffusion problem.

    • Caco-2 Cell Monolayer Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[15][18][19] Caco-2 cells form a monolayer that mimics the intestinal epithelium and can assess both passive diffusion and active transport (including efflux). A high efflux ratio in this assay can indicate that your compound is being actively pumped out of the cell, another reason for low intracellular concentration.

The following diagram illustrates a typical workflow for diagnosing permeability issues:

G A High Biochemical Potency, Low Cellular Activity B Calculate Physicochemical Properties (cLogP, MW, PSA) A->B C Perform PAMPA Assay B->C Deviations from 'drug-like' space D Perform Caco-2 Assay C->D Low PAMPA Permeability G Proceed with Permeability Enhancement Strategies C->G Sufficient PAMPA Permeability (Consider other issues) E Low Permeability Confirmed D->E Low Apparent Permeability (Papp) F High Efflux Ratio Observed D->F High Efflux Ratio E->G F->G

Caption: Workflow for diagnosing poor cell permeability.

Question 2: My PAMPA results confirm low passive permeability for my 4-Chloroimidazo[5,1-f]triazine derivative. What structural modifications can I make to improve it?

Answer:

Low passive permeability is often tied to a molecule's physicochemical properties. Here are several medicinal chemistry strategies to consider, starting with the most common approaches:

  • Increase Lipophilicity (Optimize LogP/LogD):

    • Rationale: The imidazo[5,1-f]triazine core is relatively polar. Increasing the lipophilicity can enhance partitioning into the cell membrane.[][12]

    • Strategies:

      • Introduce small, non-polar groups (e.g., methyl, ethyl, or cyclopropyl) at available positions on the scaffold or on existing substituents.

      • Replace polar functional groups with less polar bioisosteres.

    • Caution: Be mindful not to increase lipophilicity too much, as this can lead to poor aqueous solubility and other off-target effects.[10] Aim for a cLogP in the range of 1-3 for a good balance.[14]

  • Reduce Hydrogen Bonding Potential:

    • Rationale: Each hydrogen bond a molecule forms with water must be broken for it to enter the lipid membrane, an energetically costly process.[8][9]

    • Strategies:

      • Masking Hydrogen Bond Donors (HBDs): If your derivative has exposed N-H or O-H groups, consider methylation or other forms of alkylation. This is a very effective strategy for improving permeability.[1][13]

      • Introduce Intramolecular Hydrogen Bonds: Design your molecule so that a hydrogen bond can form within the molecule itself. This "shields" the polar groups from the solvent, effectively reducing the molecule's apparent polarity.[20][21][22][23][24] This can be achieved by strategically placing HBDs and HBAs in close proximity.

  • Reduce Molecular Size and Rotatable Bonds:

    • Rationale: Smaller, more rigid molecules tend to permeate membranes more easily.[9][25]

    • Strategies:

      • If possible, simplify substituents without losing potency.

      • Introduce cyclic structures to reduce the number of rotatable bonds.

The following table summarizes these strategies:

StrategyRationaleExample ModificationPotential Pitfalls
Increase Lipophilicity Enhance partitioning into the lipid bilayer.[11]Add a methyl or chloro group.Reduced aqueous solubility, increased metabolic liability.
Mask HBDs Reduce the energetic penalty of desolvation.[1]N-methylation of an amide or amine.Potential loss of key binding interactions with the target.
Form Intramolecular H-Bonds "Internalize" polarity, reducing interaction with water.[20]Introduce ortho-hydroxyl and carbonyl groups.Can be synthetically challenging to achieve the correct conformation.
Reduce MW/Rotatable Bonds Smaller, more rigid molecules diffuse more readily.[9]Replace a long alkyl chain with a cyclopropyl group.May reduce interactions with the target, leading to lower potency.
Question 3: I'm hesitant to make significant structural changes to my lead compound. Are there any non-covalent strategies to improve permeability?

Answer:

Yes, prodrug and formulation approaches can enhance permeability without permanently altering the core structure of your active compound.[3][26]

  • The Prodrug Approach:

    • Rationale: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often inside the cell.[27][28][29] This strategy is particularly effective for masking polar functional groups that hinder membrane transport.[1][30]

    • Strategy:

      • If your 4-Chloroimidazo[5,1-f]triazine derivative has a polar group (e.g., a hydroxyl or a secondary amine) that is not essential for cell entry but is for target binding, you can temporarily mask it with a lipophilic promoiety. A common example is converting a hydroxyl group to an ester, which can be cleaved by intracellular esterases to release the active drug.[3]

The diagram below illustrates the prodrug concept:

G A Poorly Permeable Drug (with polar group) B Attach Lipophilic Promoiety A->B C Lipophilic Prodrug (Enhanced Permeability) B->C D Passive Diffusion across Cell Membrane C->D E Intracellular Cleavage (e.g., by esterases) D->E F Active Drug Released at Target Site E->F

Caption: The prodrug strategy for enhancing cell permeability.

  • Formulation Strategies:

    • Rationale: These approaches aim to increase the concentration of the drug at the cell surface in a form that is more readily absorbed.[26][31]

    • Strategies:

      • Lipid-Based Formulations: For in vivo studies, formulating your compound in a lipid-based carrier (e.g., a self-emulsifying drug delivery system - SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate absorption.[31][32]

      • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[33] However, this approach requires careful toxicological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal LogP range for my 4-Chloroimidazo[5,1-f]triazine derivatives?

A1: While there's no single "perfect" LogP, a value between 1 and 3 is often a good starting point for balancing permeability and aqueous solubility for orally administered drugs.[14] It's important to measure the distribution coefficient (LogD) at physiological pH (7.4), as this is more representative of the compound's lipophilicity in the body than the LogP (which is for the neutral species).

Q2: The chloro-substituent on my scaffold is important for activity. How does it affect permeability?

A2: The chloro group is lipophilic and electron-withdrawing. Its lipophilicity will generally contribute positively to the LogP, which can be beneficial for permeability. However, its electron-withdrawing nature can affect the pKa of nearby nitrogen atoms in the imidazotriazine core, potentially influencing the ionization state of the molecule at physiological pH. It is advisable to determine the pKa of your compounds experimentally.

Q3: Can I use computational models to predict the permeability of my new designs before synthesizing them?

A3: Absolutely. In silico models can be very effective for prioritizing which compounds to synthesize.[7][16] There are numerous software packages and web-based tools that can predict LogP, LogD, PSA, and even provide a qualitative prediction of permeability. These tools can help you triage ideas and focus your synthetic efforts on compounds with a higher likelihood of good permeability.

Q4: My Caco-2 assay shows a high efflux ratio. What does this mean and what can I do?

A4: A high efflux ratio (Papp B->A / Papp A->B > 2) suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp). These transporters actively pump drugs out of the cell, reducing intracellular concentration. Strategies to overcome this include:

  • Structural Modification: Sometimes, minor structural changes can disrupt the recognition of the compound by the transporter without affecting its target potency. This often involves a trial-and-error approach guided by structure-activity relationships.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can use a known efflux inhibitor (e.g., verapamil) in your cell-based assays to confirm that efflux is the problem. This is not typically a viable clinical strategy due to the potential for drug-drug interactions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate (donor) and an acceptor plate)

  • Artificial membrane solution (e.g., 2% dodecane solution of a phospholipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Be careful not to puncture the membrane.

  • Prepare Donor Solution: Dilute the test compound from the DMSO stock into PBS (pH 7.4) to a final concentration of, for example, 100 µM. The final DMSO concentration should be low (e.g., <1%).

  • Add Donor Solution: Add 150 µL of the donor solution (containing the test compound) to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that take into account the concentrations, volumes, and incubation time.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability and potential for active transport of a compound across a monolayer of human intestinal cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)

  • Test compound and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like mannitol)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A high TEER value is indicative of a tight monolayer. You can also assess the permeability of a paracellular marker like Lucifer yellow or mannitol.

  • Prepare Dosing Solutions: Dissolve the test compound and controls in the transport buffer at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A->B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B->A for efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A->B and B->A directions using the rate of appearance of the compound in the receiver chamber, the initial concentration, and the surface area of the membrane.

  • Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B->A) / Papp (A->B).

References

  • Zhao, Y. H., et al. (2002). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Di, L. (2020). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

  • Waterman, K. C. (2007). Physicochemical properties of drugs and membrane permeability. ResearchGate. [Link]

  • Dahl, G., et al. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. PubMed. [Link]

  • Pion Inc. (2024). What is Lipophilicity?. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. [Link]

  • Lin, Y., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Dahl, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

  • van de Waterbeemd, H. (2003). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed. [Link]

  • Ghose, K. K., et al. (2018). increase membrane permeability by prodrug design. Slideshare. [Link]

  • Ji, H., et al. (2010). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

  • Lokey, R. S. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]

  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Savjani, K. T., et al. (2012). Formulation Strategies for Poorly Water-Soluble Drugs. MDPI. [Link]

  • Purdue e-Pubs. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Rautio, J., et al. (2008). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]

  • Lokey, R. S. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications. [Link]

  • Lokey, R. S. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Zampagni, M., et al. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Company of Biologists Journals. [Link]

  • Landon, M. R., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

  • Scott, J. S. (2017). Heterocycles in drug discovery: Properties and preparation. ResearchGate. [Link]

  • Majer, Z., & Kurteva, V. (2020). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]

  • Singh, S., & Sahu, V. K. (2019). Physicochemical factors affecting permeability. ResearchGate. [Link]

  • Slideshare. (2022). caco-2 cell permeability, pampa membrane assays. [Link]

  • Maggio, B., et al. (2022). Editorial: Emerging heterocycles as bioactive compounds. PMC - NIH. [Link]

  • Avdeef, A. (2019). Predicting Caco-2/MDCK Intrinsic Membrane Permeability from HDM-PAMPA-Derived Hexadecane/Water Partition Coefficients. ResearchGate. [Link]

  • BMH Learning. (2021). PAMPA Permeability Assay | Permeability Measurement In Caco 2 Cells. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • Storer, I. (2021). CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption. Books. [Link]

  • Zheng, Y., et al. (2021). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1][][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. PubMed. [Link]

  • Stanchev, S., et al. (2008). Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. PubMed. [Link]

  • MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • Gobouri, A. A., et al. (2016). (PDF) Synthesis of Novel Derivatives of Imidazo[2,1-c][1][][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. [Link]

  • Sniecikowska, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

Sources

Minimizing side product formation during the synthesis of substituted imidazotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Imidazotriazines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of substituted imidazotriazines. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Imidazotriazines are privileged structures in drug discovery, notably as selective agonists for GABA-A receptors.[1] However, their synthesis can be challenging, often plagued by issues with regioselectivity and incomplete reactions.

This guide provides answers to frequently encountered problems, explains the underlying chemical principles, and offers validated protocols to help you minimize side product formation and maximize the yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of regioisomers during my cyclization step. How can I control the reaction to form only the desired isomer?

This is one of the most common challenges in imidazotriazine synthesis, particularly in the widely used condensation reaction between a 3-amino-1,2,4-triazine and an α-haloketone. The triazine ring possesses multiple nucleophilic nitrogen atoms, leading to competing cyclization pathways.

Underlying Cause: Competing Nucleophilic Sites

The 3-amino-1,2,4-triazine starting material has two primary endocyclic nitrogen atoms in the triazine ring (N2 and N4) that can participate in the cyclization after the initial SN2 reaction between the exocyclic amino group and the α-haloketone. The reaction proceeds via an intermediate which can then cyclize in two different ways, yielding either the linear imidazo[1,2-b][2][3][4]triazine (from attack at N2) or the angular imidazo[2,1-c][2][3][4]triazine (from attack at N4). The electronic properties and steric environment of both the triazine and the ketone dictate which pathway is favored. High regioselectivity is often achieved when the cyclization occurs specifically at the N2-position of the 1,2,4-triazine ring.[3]

Diagram: Competing Cyclization Pathways

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Potential Products SM1 3-Amino-1,2,4-triazine Intermediate N-Alkylated Intermediate (Uncyclized) SM1->Intermediate Initial Sₙ2 Attack SM2 α-Haloketone (R-CO-CH₂X) SM2->Intermediate Product_A Desired Regioisomer Imidazo[1,2-b][1,2,4]triazine Intermediate->Product_A Pathway A (Intramolecular Cyclization at N2) Product_B Undesired Regioisomer Imidazo[2,1-c][1,2,4]triazine Intermediate->Product_B Pathway B (Intramolecular Cyclization at N4)

Caption: Competing pathways in imidazotriazine synthesis.

Troubleshooting and Optimization Strategies

The regiochemical outcome can be steered by carefully modifying the reaction conditions.

ParameterRecommendationRationale
Solvent Start with a non-polar solvent (e.g., Dioxane, Toluene). If yields are low, gradually increase polarity (e.g., DMF, Ethanol).Solvent polarity can influence which nitrogen atom is more nucleophilic. Non-polar solvents often favor a specific tautomeric form of the intermediate, promoting a single cyclization pathway.
Temperature Run the initial alkylation at room temperature, then heat to reflux for the cyclization step.Separating the alkylation and cyclization steps can provide better control. The higher activation energy required for cyclization often necessitates heat.
Base Use a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) or no base at all. Avoid strong bases like KOH or NaH initially.The reaction generates H-X, which can be neutralized. However, strong bases can deprotonate the triazine ring, altering nucleophilicity or even catalyzing skeletal rearrangements.[5][6]
Order of Addition Add the α-haloketone slowly to the solution of the aminotriazine.Maintaining a high concentration of the aminotriazine relative to the ketone minimizes potential side reactions of the α-haloketone, such as self-condensation.

Protocol: Regioselective Synthesis of 6-phenyl-imidazo[1,2-b][2][3][4]triazine

  • To a solution of 3-amino-6-phenyl-1,2,4-triazine (1.0 eq.) in anhydrous ethanol (15 mL/mmol), add 2-bromoacetophenone (1.05 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate the initial N-alkylation. Monitor by TLC until the starting aminotriazine is consumed.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The cyclization-dehydration will occur, often indicated by a color change.

  • Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. The product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography (Silica gel, Hexane:EtOAc gradient).

Q2: My reaction is incomplete, and I'm isolating the uncyclized N-alkylated intermediate. How can I drive the cyclization to completion?

This common issue arises because the final intramolecular cyclization is a condensation reaction that eliminates a molecule of water. This step is often reversible and may have a significant activation energy barrier.

Underlying Cause: Reversible Equilibrium and Insufficient Energy

The formation of the stable, aromatic imidazotriazine ring is the thermodynamic driving force, but if the reaction conditions are not sufficiently forcing, the reaction can stall at the more flexible acyclic intermediate. This is especially true if the water produced is not removed from the reaction medium, as it can participate in a reverse reaction.[7]

Troubleshooting and Optimization Strategies

  • Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. Switching to a higher-boiling solvent like toluene or xylene and heating to reflux can provide the necessary energy to overcome the activation barrier.

  • Water Removal: Actively removing water will shift the equilibrium toward the cyclized product according to Le Châtelier's principle. This is a highly effective strategy.

Protocol: Driving Cyclization with a Dean-Stark Apparatus

This protocol is for reactions in solvents that form an azeotrope with water (e.g., Toluene, Benzene).

  • Combine the 3-amino-1,2,4-triazine (1.0 eq.) and the α-haloketone (1.05 eq.) in a round-bottom flask with a stir bar.

  • Add toluene as the solvent (20 mL/mmol).

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. The denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.

  • Continue refluxing until no more water collects in the trap (typically 4-12 hours).

  • Allow the reaction to cool, then process as described in the previous protocol.

Diagram: Experimental Setup for Water Removal

G cluster_setup Dean-Stark Reflux Setup Condenser Reflux Condenser (Cooling Water In/Out) DeanStark Dean-Stark Trap Condenser->DeanStark Vapor Flow (Toluene + H₂O) Flask Reaction Flask (Toluene, Reactants) DeanStark->Flask Toluene Return WaterLayer Collected Water Heater Heating Mantle

Caption: Dean-Stark apparatus to drive condensation.

Q3: My product's mass is correct, but the NMR spectrum is unusual and doesn't match the expected structure. Could a rearrangement have occurred?

Yes, under certain conditions, particularly with strong bases, the imidazotriazine core can undergo skeletal rearrangements to form more stable isomers.[5][8]

Underlying Cause: Base-Induced Skeletal Rearrangement

Heating imidazo[4,5-e]thiazolo[3,2-b]triazines with a base like potassium hydroxide can cause a rearrangement to an imidazo[4,5-e]thiazolo[2,3-c]triazine system.[8] This involves a complex cascade that can include ring-opening and re-cyclization events. While the specific mechanism depends on the scaffold, the key takeaway is that excessive base and heat can lead to unexpected, thermodynamically favored products.

Preventative Measures

  • Avoid Strong Bases: Whenever possible, use mild inorganic bases like K₂CO₃ or NaHCO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Control Temperature: If a base is necessary, run the reaction at the lowest possible temperature that still allows for reasonable reaction rates.

  • Stoichiometric Control: Use only a slight excess of base (1.1-1.5 eq.) to neutralize the acid byproduct, rather than a large excess which can promote side reactions.

  • Alternative Synthetic Routes: If rearrangements persist, consider alternative synthetic strategies that do not require harsh basic conditions, such as acid-catalyzed cyclizations if the substrates are stable to acid.[4]

References

  • Vinogradov, V., et al. (2020). A REGIOSELECTIVE SYNTHESIS OF IMIDAZOTHIAZOLOTRIAZINES BASED ON THE CYCLIZATION OF IMIDAZOTRIAZINETHIONES WITH PHENACYL BROMIDES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Request PDF. (2020). A regioselective synthesis of imidazothiazolotriazines based on the cyclization of imidazotriazinethiones with phenacyl bromides. ResearchGate. Available at: [Link]

  • Stevens, M. F. G., et al. (1984). Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][2][3][4]triazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kravchenko, A. N., et al. (2023). Synthesis of imidazo[4,5-e][2][7]thiazino[2,3-c][2][3][4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][2][3][4]triazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kravchenko, A. N., et al. (2023). Synthesis of imidazo[4,5-e][2][7]thiazino[2,3-c][2][3][4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][2][3][4]triazines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ChemSynthesis. (n.d.). 2,3-dimethyl-6-phenylimidazo[1,2-b][2][3][4]triazine. ChemSynthesis. Available at: [Link]

  • Kumar, A., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme Chemistry. Available at: [Link]

  • Fizer, M. M., et al. (2016). Synthesis of imidazo[1,2-b][2][3][4]triazole-2-thiones. ResearchGate. Available at: [Link]

  • Shawali, A. S., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][2][3][4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Atack, J. R., et al. (2006). Imidazo[1,2-b][2][3][4]triazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety. ResearchGate. Available at: [Link]

  • Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]

  • Gazieva, G. A., et al. (2019). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Strategies to improve the stability of 4-Chloroimidazo[5,1-f]triazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloroimidazo[5,1-f]triazine (CAS 889945-79-3). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Given its structure as a chloro-substituted fused triazine, this molecule is susceptible to specific degradation pathways that can impact experimental reproducibility and outcomes. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

The Stability Challenge: Understanding the Chemistry

The 4-Chloroimidazo[5,1-f]triazine scaffold contains an electron-deficient triazine ring fused with an imidazole ring. The chlorine atom at the 4-position is the most reactive site and is highly susceptible to nucleophilic substitution.[1][2] In aqueous solutions, the primary degradation pathway is hydrolysis, where a water molecule attacks the carbon atom bonded to the chlorine, leading to the formation of the less active 4-hydroxy-imidazo[5,1-f]triazine and hydrochloric acid. This reaction is often catalyzed by acidic or basic conditions. The accumulation of HCl can further accelerate degradation, creating an autocatalytic loop.

Furthermore, like many heterocyclic compounds, this molecule may be sensitive to photodegradation, where exposure to light, particularly UV, can induce decomposition.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound seems to degrade rapidly after being dissolved in an aqueous buffer. How can I confirm this and what is the immediate solution?

Likely Cause: The most probable cause is the hydrolysis of the C4-chlorine bond. This reaction can be accelerated by inappropriate pH levels. Many common biological buffers (e.g., phosphate buffers) can also act as nucleophiles and directly attack the compound, displacing the chloride.

Immediate Troubleshooting Steps:

  • Confirm Degradation: Use an analytical technique like HPLC or LC-MS to monitor the purity of your solution over time.[4] A decrease in the peak area of the parent compound and the appearance of a new, more polar peak (the hydroxylated derivative) is a strong indicator of hydrolysis.

  • Control the pH: The stability of similar triazine compounds is often greatest in a slightly acidic to neutral pH range (pH 4-7).[5] Avoid strongly acidic or alkaline conditions.

  • Choose a Non-Nucleophilic Buffer: If possible, switch to a buffer system with non-nucleophilic components. Buffers like MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are generally better choices than phosphate or citrate buffers.

  • Work at Low Temperatures: Prepare solutions fresh and keep them on ice or at 4°C during use. For short-term storage (hours to a few days), refrigeration is critical.

Q2: I'm observing a gradual loss of my compound from solution, but I don't see a corresponding increase in a single degradation product. What could be happening?

Likely Cause: This could be due to several factors:

  • Photodegradation: Exposure to ambient or fluorescent light can cause complex degradation, leading to multiple minor products that may be difficult to detect individually.[6]

  • Adsorption: The compound may be adsorbing to the surface of your storage vessel (e.g., plastic tubes or certain types of glass).

  • Oxidation: While less common than hydrolysis for this class of compounds, oxidative degradation is possible, especially in the presence of metal ions or reactive oxygen species in the media.

Troubleshooting Workflow:

G start Compound loss observed without a single major degradant check_light Were solutions protected from light? start->check_light check_container What type of storage vessel was used? check_light->check_container Yes light_yes Protect from light: Use amber vials or cover with foil. check_light->light_yes No check_media Are there potential oxidants in the media? check_container->check_media Glass container_plastic Switch to low-adsorption plastic or borosilicate glass vials. check_container->container_plastic Plastic media_yes Consider adding an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA). check_media->media_yes Yes end Re-evaluate with HPLC-MS for multiple small degradants. check_media->end No

Caption: Troubleshooting workflow for compound loss.

Q3: My compound has poor solubility in my aqueous assay buffer. Can I use an organic co-solvent, and will this affect stability?

Likely Cause: The planar, heterocyclic nature of 4-Chloroimidazo[5,1-f]triazine contributes to its relatively low aqueous solubility.

Solution and Considerations:

Yes, using a water-miscible organic co-solvent is a standard strategy. However, the choice of co-solvent can impact stability.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good first choices for preparing concentrated stock solutions. For aqueous dilutions, ethanol or acetonitrile can also be used.

  • Impact on Stability: The presence of a co-solvent can either slow down or accelerate hydrolysis. By reducing the concentration of water, the rate of hydrolysis may decrease. However, the co-solvent can change the polarity and pH of the microenvironment, which can also affect the reaction rate.

  • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. For experiments, perform a serial dilution into your final aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is low (typically <1%) and does not affect your experimental system.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for 4-Chloroimidazo[5,1-f]triazine in solution? The primary and most anticipated degradation pathway is the nucleophilic substitution of the chlorine atom at the C4 position by water (hydrolysis) or other nucleophiles present in the solution, resulting in the formation of 4-hydroxy-imidazo[5,1-f]triazine.[1][7]

Caption: Predicted hydrolysis of 4-Chloroimidazo[5,1-f]triazine.

What are the ideal storage conditions for solutions of this compound?

  • Stock Solutions (in anhydrous DMSO): Store at -20°C or -80°C in tightly sealed vials with desiccant. Minimize freeze-thaw cycles by preparing small-volume aliquots.

  • Aqueous Solutions: Should be prepared fresh for each experiment. If temporary storage is needed (a few hours), keep the solution at 2-8°C and protected from light. Do not store aqueous solutions for extended periods.

Which solvents should I avoid? Avoid protic solvents that are highly acidic or basic. Also, be cautious with solvents containing nucleophilic impurities. For example, old bottles of THF can form peroxides, and some grades of methanol may contain water or acid. Always use high-purity, anhydrous solvents when preparing stock solutions.[8]

How can I monitor the stability of my compound? The most reliable method is to use a separation-based analytical technique.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal. You can monitor the decrease in the area of the parent peak and the emergence of new peaks over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the added benefit of confirming the mass of the parent compound and its degradation products, which can help in their identification.[4]

Protocols and Methodologies

Protocol 1: Preparation of a Stable Stock Solution
  • Material Handling: Handle solid 4-Chloroimidazo[5,1-f]triazine in a controlled environment (e.g., a glove box or a fume hood with low humidity) to prevent moisture absorption.[8]

  • Solvent Selection: Use a brand new, sealed bottle of anhydrous, high-purity DMSO.

  • Preparation:

    • Allow the compound vial and the DMSO to come to room temperature before opening to prevent water condensation.

    • Weigh the desired amount of the compound into a sterile, amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into smaller, single-use aliquots in low-adsorption microcentrifuge tubes or amber glass vials.

    • Store the aliquots at -80°C for long-term stability.

Protocol 2: Monitoring Degradation via HPLC
  • Sample Preparation:

    • Prepare a solution of your compound in the desired experimental buffer at a known concentration (e.g., 10 µM).

    • Immediately inject a T=0 sample into the HPLC.

    • Store the remaining solution under your experimental conditions (e.g., 37°C incubator).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or the compound's λmax).

  • Data Analysis:

    • Integrate the peak area for the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time. This will give you a degradation profile and allow you to calculate the solution's half-life under those conditions.

Data Summary Table
ParameterRecommendation / GuidelineRationale
Stock Solvent Anhydrous DMSO or DMFHigh dissolving power, relatively non-reactive.
Aqueous Buffer pH 4.0 - 7.0Minimizes acid- and base-catalyzed hydrolysis.
Buffer Type Non-nucleophilic (e.g., MES, HEPES)Avoids direct reaction of buffer components with the compound.
Storage (Solid) Room temperature, dry, protected from lightAs per typical MSDS recommendations.[8]
Storage (Stock Sol.) -20°C to -80°C, aliquotedPrevents degradation and minimizes freeze-thaw cycles.
Storage (Aqueous) Prepare fresh; use immediately. If necessary, 2-8°C for a few hours.Hydrolysis occurs readily in aqueous environments.
Light Exposure Minimize; use amber vials or foil.Prevents potential photodegradation.[3]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, nucleophiles.These can directly react with and degrade the compound.[8]

References

  • Konstantinou, I.K., Sakellarides, T.M., Sakkas, V.A., & Albanis, T.A. (2001). Photocatalytic degradation of selected s-triazine herbicides and organophosphorus insecticides over aqueous TiO2 suspensions. Environmental Science & Technology, 35, 398–405.
  • Lanyi, K., & Dinya, Z. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(1), 1-14.
  • AstaTech Inc. (2018). Material Safety Data Sheet for 4-Chloroimidazo[5,1-f][3][6][9]triazin.

  • Hermawan, D., et al. (2022). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega.
  • Falivene, P., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(3), 565.
  • Pelizzetti, E., et al. (1990). Photocatalytic degradation of atrazine and other s-triazine herbicides. Environmental Science & Technology, 24(10), 1559–1565.
  • Yadav, V., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Molecules, 27(19), 6618.
  • Badawy, S., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(8), 2636-47.
  • Abbas, H.H., Elbashir, A.A., & Aboul-Enein, H.Y. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40.
  • Smrcek, S.A. (2006). Applications of Triazine Chemistry: Education, Remediation, and Drug Delivery. Texas A&M University Thesis.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
  • Pierson, D., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(24), 4971-8.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Wastewater by GC/MS.
  • Topp, E., et al. (2000). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology, 66(8), 3134–3141.
  • Kulyk, O.V., et al. (2023). Synthesis of imidazo[4,5-e][3][8]thiazino[2,3-c][3][6][9]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][6][9]triazines. Beilstein Journal of Organic Chemistry, 19, 1243–1254.

  • Adams, C.D., & Randtke, S.J. (1992). Treatability of chloro-s-triazines by conventional drinking water treatment technologies.
  • Pierson, D.L., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(24), 4971-4978.
  • Laganà, A., et al. (2000). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination.
  • Ma, J., & Kumar, M. (2012). Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and Photochemical Study. Indian Journal of Applied Research, 3(4), 143-145.
  • Cheung, M., et al. (2008). Imidazo[5,1-f][3][6][9]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-7.

  • Sharma, A., et al. (2020).
  • Adams, C.D., & Thurman, E.M. (1996). Occurrence and removal of chloro-s-triazines in water treatment plants. Environmental Science & Technology, 30(7), 2055-2061.
  • Badawy, S.I., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(8), 2636-2647.
  • El-Faham, A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 43.
  • Privman, M., & Zuman, P. (1996). Kinetics of hydrolysis of 1,3,5-triazine in mildly acidic media. Journal of the Chemical Society, Perkin Transactions 2, (8), 1693-1697.
  • Kulyk, O.V., et al. (2023). Synthesis of imidazo[4,5-e][3][8]thiazino[2,3-c][3][6][9]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][6][9]triazines. Beilstein Journal of Organic Chemistry, 19, 1243–1254.

  • Al-Ghorbani, M., et al. (2015). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Arkivoc, 2015(6), 138-170.
  • Kučerová, M., et al. (2020). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • Balaha, M.F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045.
  • Al-Suwaidan, I.A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11, 43.
  • Bassyouni, F.A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45.
  • Singh, R.P., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Molecules, 27(19), 6618.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents.

Sources

Technical Support Center: Purification of Polar Imidazo[5,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[5,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic candidates.[4][5] However, the inherent polarity and basicity of this nitrogen-rich heterocyclic system present significant challenges during purification. Researchers frequently encounter issues such as poor retention, peak tailing, low recovery, and compound instability. This guide provides field-proven troubleshooting strategies and detailed protocols to navigate these complexities, ensuring the isolation of high-purity compounds essential for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: My polar imidazo[5,1-f]triazine compound shows no retention on my C18 column (elutes in the void volume). What is the first thing I should try?

A: This is a classic problem with highly polar molecules in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] The primary cause is the compound's high affinity for the polar mobile phase over the non-polar stationary phase. The first and simplest adjustment is to modify your mobile phase to increase interaction with the column. Start by using a highly aqueous mobile phase (e.g., 95-100% water/buffer) with a column specifically designed for aqueous conditions to prevent phase collapse.[7] If retention is still insufficient, the next step is to employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes.[8][9]

Q2: I am observing severe peak tailing for my basic compound. What's causing this and how can I fix it?

A: Peak tailing for basic compounds like imidazo[5,1-f]triazines is almost always caused by secondary ionic interactions between the positively charged analyte and deprotonated (negatively charged) silanol groups on the silica stationary phase surface.[10][11] To fix this, you must minimize these interactions. There are two primary strategies:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This serves two purposes: it protonates your basic compound into a single cationic species and, more importantly, suppresses the ionization of the silanol groups, neutralizing the surface and leading to more symmetrical peaks.[7][10][11]

  • Use a Modern, Base-Deactivated Column: Employ a column packed with high-purity silica where residual silanols are minimized and end-capped. These columns are specifically designed to provide excellent peak shape for basic compounds without requiring aggressive mobile phase modifiers.[11]

Q3: My compound seems to be degrading on my silica flash chromatography column. What are my options?

A: Compound degradation during flash chromatography is often due to the acidic nature of standard silica gel.[12] Polar, nitrogen-containing heterocycles can be particularly sensitive. First, confirm instability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[12] If instability is confirmed, consider these alternatives:

  • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. You can do this by adding ~0.1-1% triethylamine to your eluent.

  • Alternative Stationary Phases: Switch to a more inert stationary phase like alumina (neutral or basic grade) or a bonded phase like amine-functionalized silica, which is well-suited for polar compounds.[13][14]

  • Reversed-Phase Flash: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized stationary phase can be an excellent, milder alternative.

Q4: I'm considering using HILIC for the first time. What is the most critical factor for success?

A: The most critical factor in HILIC is ensuring your sample is dissolved in a solvent that is compatible with the mobile phase, which is typically high in organic content (e.g., >80% acetonitrile).[15] Dissolving your polar analyte in a strong, aqueous solvent (like 100% water or DMSO) and injecting it into a weak, high-organic mobile phase will cause severe peak distortion and splitting.[11] Always dissolve your sample in the initial mobile phase or a solvent with an organic/aqueous ratio as close to the mobile phase as possible.

Section 2: In-Depth Troubleshooting Guides by Technique

This section provides a detailed, question-and-answer-based guide to resolving specific issues encountered with common purification techniques.

2.1 Reverse-Phase HPLC (RP-HPLC)

Q: I've added 0.1% formic acid to my mobile phase, but my peak shape is still poor. What's the next step? A: If formic acid (a weak acid) is insufficient, the next logical step is to use a stronger ion-pairing agent like trifluoroacetic acid (TFA) at 0.1%. TFA forms a tighter ion pair with the protonated basic analyte, effectively masking its charge and increasing its interaction with the C18 stationary phase, which can significantly improve peak shape and retention.[16][17] Be aware that TFA can be difficult to remove from the final product and can suppress ionization in mass spectrometry. If TFA works, but you need an MS-compatible method, consider using difluoroacetic acid (DFA) as a compromise.

Q: My recovery from the preparative HPLC run is very low. Where could my compound have gone? A: Low recovery in preparative HPLC can stem from several sources.[1][18]

  • Irreversible Adsorption: Your compound might be sticking irreversibly to active sites on the column. This is common with highly basic compounds on older silica columns. Try a pre-injection of a sacrificial base or switch to a more inert, base-deactivated column.

  • Precipitation: The compound may be precipitating on the column or in the collection tubing, especially if you are injecting a high concentration of sample dissolved in a strong solvent like DMSO. Ensure your compound is soluble in the mobile phase itself.

  • Incorrect Fraction Collection: Verify that your fraction collector's delay volume is calibrated correctly. An incorrect setting can cause your peak to be sent to waste before or after the collection window.[1]

  • Compound Instability: The compound may be unstable under the acidic mobile phase conditions over the duration of the run. Collect a small amount of the column eluent and re-analyze it after several hours to check for degradation.

2.2 Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My retention times in HILIC are drifting and not reproducible. Why? A: Reproducibility issues in HILIC are almost always linked to the water content in the system.[15] The mechanism of HILIC relies on partitioning the analyte into a stable water layer adsorbed onto the stationary phase surface.[8][19]

  • Column Equilibration: HILIC columns require significantly longer equilibration times than RP columns. A minimum of 20-30 column volumes is recommended when starting up or after a gradient. Insufficient equilibration leads to drifting retention times as the water layer slowly forms.

  • Mobile Phase Composition: The high percentage of organic solvent (typically acetonitrile) is prone to evaporation, which alters the water percentage and affects retention. Always use fresh mobile phase and keep solvent bottles tightly capped.

  • Temperature Fluctuations: Maintain a stable column temperature using a column oven, as temperature changes can affect the partitioning equilibrium.[11]

Q: I have good retention in HILIC, but the resolution between my compound and an impurity is poor. How can I improve selectivity? A: Improving selectivity in HILIC involves manipulating the complex retention mechanisms at play (partitioning, hydrogen bonding, and electrostatic interactions).[8]

  • Change the Organic Solvent: While acetonitrile is most common, switching to acetone or isopropanol can alter the selectivity.

  • Adjust Buffer Concentration: The salt concentration in the aqueous portion of the mobile phase can modulate electrostatic interactions. Try varying the buffer (e.g., ammonium formate) concentration between 10 mM and 50 mM.[9]

  • Switch Stationary Phase: HILIC offers a wide variety of stationary phases (bare silica, amide, diol, zwitterionic). Switching from a neutral phase (like amide) to a zwitterionic phase can dramatically alter selectivity for charged or polar compounds.[8][19]

2.3 Supercritical Fluid Chromatography (SFC)

Q: When should I choose SFC over HPLC for my polar compound? A: SFC is a powerful orthogonal technique to RP-HPLC and should be considered when you face challenges with HPLC or need a "greener," faster method.[20][21] SFC excels at:

  • Separating Polar Compounds: Modern SFC with polar co-solvents and additives is highly effective for polar analytes, including water-soluble compounds.[2]

  • Achiral and Chiral Separations: It is a preferred technique for separating isomers due to its high efficiency.[2][22]

  • High Throughput: The low viscosity of the supercritical CO2 mobile phase allows for very high flow rates and rapid separations, often 3-5 times faster than HPLC.[23]

  • Easy Fraction Dry-Down: After collection, the CO2 evaporates, leaving your compound in a small volume of organic co-solvent, which significantly reduces the time required for solvent removal.[20][23]

Q: My compound is not soluble enough in typical SFC mobile phases. What can I do? A: Solubility is a key prerequisite for SFC.[2] While a rule of thumb suggests compounds should be soluble in methanol at >1 mg/mL, you can enhance mobile phase polarity.

  • Increase Co-solvent Percentage: Gradually increase the percentage of the polar organic co-solvent (e.g., methanol).

  • Use Additives: Small amounts of additives can dramatically improve solubility and peak shape for polar or ionic compounds. Common additives include amines (triethylamine, isopropylamine) for basic compounds or acids (TFA, formic acid) for acidic ones.

  • Consider Water as an Additive: For very polar compounds, adding a small percentage of water (e.g., 1-5%) to the co-solvent can improve solubility and modify selectivity.[20]

Comparative Overview of Purification Techniques
FeatureReverse-Phase HPLCHILICSupercritical Fluid Chromatography (SFC)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning into an adsorbed water layer on a polar stationary phase.[8][9]Normal-phase separation using supercritical CO₂ with a polar organic co-solvent.[20][21]
Best Suited For Non-polar to moderately polar compounds.Very polar, hydrophilic, and ionic compounds.[8]Polar compounds, isomers, and chiral molecules.[2][22]
Common Issues Poor retention of polar analytes, peak tailing for bases.[7][10]Long equilibration times, sensitivity to water content, poor sample solvent compatibility.[15]Analyte solubility, requires specialized equipment.
Key Advantage Robust, widely available, and well-understood.Excellent retention for compounds that fail in RP-HPLC.Extremely fast, reduced organic solvent use, easy sample recovery.[20][23]
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Method Development for HILIC Purification of a Polar Imidazo[5,1-f]triazine Compound
  • Column Selection & Installation:

    • Select a HILIC column with an amide or zwitterionic stationary phase (e.g., 150 x 4.6 mm, 5 µm).

    • Install the column in a thermostatically controlled column compartment set to 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.

    • Ensure all solvents are HPLC grade and thoroughly degassed.[3]

  • System Equilibration:

    • Flush the system with 100% Mobile Phase A.

    • Equilibrate the column with the starting conditions (e.g., 95% A, 5% B) for at least 30 column volumes. This is a critical step for reproducibility.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent mixture that matches the initial mobile phase conditions as closely as possible (e.g., 95:5 Acetonitrile/Water). Avoid dissolving the sample in 100% DMSO or water.

    • Filter the sample through a 0.45 µm syringe filter.

  • Scouting Gradient Run:

    • Inject a small volume (2-5 µL) of the prepared sample.

    • Run a broad gradient to determine the approximate elution conditions.

      • Time 0 min: 5% B

      • Time 15 min: 50% B

      • Time 17 min: 5% B

      • Time 25 min: 5% B (re-equilibration)

    • Monitor the elution profile using a UV detector.

  • Method Optimization:

    • Based on the scouting run, develop a focused gradient around the elution point of the target compound.

    • If peaks are broad or tailing, adjust the buffer concentration or pH.

    • If resolution is poor, consider changing the stationary phase or the organic solvent component.

  • Scale-Up to Preparative:

    • Once an optimized analytical method is achieved, scale the method to a preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions.

    • Ensure the sample load does not exceed the column's capacity to avoid peak distortion.[11]

Section 4: Visual Workflow Diagrams

The following diagram outlines a systematic approach to troubleshooting poor peak shape for polar basic compounds in RP-HPLC.

Troubleshooting_Peak_Shape cluster_success start Start: Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase buffered at low pH (e.g., 0.1% FA/TFA)? start->check_ph add_acid Action: Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). Re-equilibrate and re-inject. check_ph->add_acid No check_column Is the column a modern, base-deactivated (high purity silica) type? check_ph->check_column Yes add_acid->check_ph Done success Success: Symmetric Peak add_acid->success change_column Action: Switch to a base-deactivated column (e.g., embedded polar group or high-purity end-capped C18). check_column->change_column check_overload Is the peak shape poor at low and high concentrations? check_column->check_overload Yes change_column->check_column change_column->success reduce_load Action: Reduce sample mass injected. Dissolve sample in mobile phase. check_overload->reduce_load No consider_alt Problem Persists: Consider an orthogonal method like HILIC or SFC. check_overload->consider_alt Yes reduce_load->check_overload Done reduce_load->success consider_alt->success

Caption: Troubleshooting Decision Tree for Poor Peak Shape in RP-HPLC.

Section 5: References
  • Agilent. Preparative HPLC Troubleshooting Guide. [Link]

  • Lesellier, E. (2010). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Scribd. Preparative HPLC Troubleshooting Guide-agilent. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Wang, A. et al. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Interchim. HPLC Ion Pair Reagents. [Link]

  • Berger, T.A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Net-Interlab. (2023). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]

  • Waters Corporation. HPLC Troubleshooting Guide. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Dolan, J.W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]

  • Lüpke, T., et al. (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. [Link]

  • Khasanov, V.V., et al. (2020). Synthesis of imidazo[4,5-e][1][18]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry. [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Salovich, J.M., et al. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. PubMed. [Link]

  • Canale, V., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. [Link]

  • Khasanov, V.V., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry. [Link]

  • Mikhailova, A.A., et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][3]Triazines: Synthesis and Photochemical Properties. Molecules. [Link]

Sources

Technical Support Center: Optimizing Buffer Conditions for Kinase Assays with Novel Inhibitors like 4-Chloroimidazo[5,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your kinase assays. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecule inhibitors, such as those based on the imidazo[5,1-f]triazine scaffold. Here, we provide troubleshooting advice and frequently asked questions to help you navigate the complexities of assay buffer optimization and ensure the generation of high-quality, reproducible data.

As a Senior Application Scientist, I understand that working with new chemical entities like 4-Chloroimidazo[5,1-f]triazine presents unique challenges. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding kinase assay buffer optimization for novel inhibitors.

Q1: What is the ideal pH for my kinase assay when testing a new imidazo[5,1-f]triazine derivative?

A1: Most kinase assays perform optimally at a physiological pH, typically between 7.0 and 8.0.[1][2] For a novel kinase and inhibitor, it is recommended to start at pH 7.5.[1] However, the optimal pH can be influenced by the specific kinase, substrate, and even the inhibitor itself. Some kinases maintain high activity across a broader pH range of 6.5 to 9.0.[3] Therefore, performing a pH titration from 6.5 to 8.5 is a crucial first step in your optimization process. A significant change in the inhibitor's IC50 value across this range may indicate that the compound's charge state is affecting its binding affinity.

Q2: How does salt concentration affect my kinase assay, and what should I use for 4-Chloroimidazo[5,1-f]triazine?

A2: Salt concentration, or ionic strength, is a critical parameter that can impact both enzyme activity and the solubility of your test compound. A starting point of 50 mM NaCl or KCl is generally recommended to maintain kinase solubility without being overly inhibitory.[1] High salt concentrations can negatively affect the activity of many kinases.[1] If you observe low kinase activity, consider reducing the salt concentration. Conversely, if your imidazo[5,1-f]triazine derivative shows poor solubility, a modest increase in ionic strength might be beneficial, but this must be balanced against its effect on the enzyme.

Q3: Should I include a detergent in my assay buffer when screening novel inhibitors?

A3: The inclusion of a non-ionic detergent at low concentrations (e.g., 0.01% Triton X-100 or NP-40) is often beneficial.[1][4] Detergents can prevent the kinase and substrate from adhering to plasticware and can also help to reduce protein aggregation.[1][4] This is particularly important when working with novel compounds that may have a tendency to aggregate.[5] However, it is important to be aware that detergents can sometimes interfere with certain assay formats, particularly those involving lipid vesicles.[1] Therefore, it's advisable to test your assay with and without detergent to determine its impact.

Q4: What is the role of a reducing agent in my kinase assay buffer?

A4: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (β-MCE) are included in kinase assay buffers to prevent the oxidation of cysteine residues in the kinase.[6] This is crucial for maintaining the enzyme's structural integrity and catalytic activity. A typical concentration for DTT is 2 mM.[1] It's important to note that the choice and concentration of the reducing agent can sometimes influence the activity of test compounds.[6] If you suspect your inhibitor is sensitive to redox conditions, you might consider testing different reducing agents or their concentrations.

Q5: My assay is showing high background signal. Could my 4-Chloroimidazo[5,1-f]triazine compound be the cause?

A5: Yes, the test compound itself can be a significant source of high background signal in kinase assays, particularly in optical formats like fluorescence or luminescence.[7] This can be due to several factors:

  • Autofluorescence: The compound may fluoresce at the same wavelengths used for detection.[7]

  • Fluorescence Quenching: The compound might absorb the light emitted by the assay's fluorophore.[7]

  • Luciferase Inhibition: In luminescence assays like ADP-Glo™, the compound could directly inhibit the luciferase enzyme.[7]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that interfere with the assay components.[5][7]

It is crucial to run control experiments with your compound in the absence of the kinase to assess its direct effect on the assay signal.

Troubleshooting Guide

This section provides a more in-depth approach to resolving common issues encountered when optimizing kinase assay buffers for novel inhibitors.

Problem 1: High Variability Between Replicate Wells

High variability can mask the true effect of your inhibitor and lead to unreliable IC50 values.

Potential Cause Recommended Solution
Pipetting Inaccuracy Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent pipette tip immersion depth to avoid variations in volume.[8]
Inadequate Mixing Gently but thoroughly mix all reagents after addition, especially the enzyme and the inhibitor solution. Be careful not to introduce air bubbles.[8]
Edge Effects The outer wells of an assay plate are more prone to evaporation, leading to changes in reagent concentrations. It is best to avoid using the outer wells for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.[8]
Temperature Gradients Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired incubation temperature.[8]
Problem 2: Lower Than Expected Potency (High IC50 Value)

If your 4-Chloroimidazo[5,1-f]triazine compound is showing a higher IC50 value than anticipated, consider the following buffer-related factors:

Potential Cause Recommended Solution
Suboptimal Buffer Composition The pH, ionic strength, and presence of additives can all influence the binding of your inhibitor to the kinase.[8] Systematically re-evaluate these parameters using the protocols outlined below.
ATP Concentration Too High If your compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will lead to an apparent decrease in potency (a rightward shift in the IC50 curve).[8] Determine the Km of ATP for your kinase and consider running the assay at or below this concentration.
Incorrect Incubation Times Ensure that the pre-incubation time of the kinase with the inhibitor is sufficient to allow for binding equilibrium to be reached before initiating the reaction with ATP.[8]
Problem 3: Compound Interference with the Assay Signal

As mentioned in the FAQs, novel compounds can directly interfere with the detection method.

Potential Cause Recommended Solution
Autofluorescence/Quenching Run a control plate containing only the buffer, detection reagents, and your compound at the same concentrations used in the assay (without the kinase and substrate). This will allow you to quantify the compound's intrinsic signal and subtract it from your experimental data.[7]
Luciferase Inhibition For luminescence-based assays, perform a control experiment to test the effect of your compound on the luciferase enzyme directly. Many assay providers offer kits or protocols for this purpose.[7]
Compound Aggregation The formation of compound aggregates is a common cause of non-specific inhibition.[5][7] This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[5]

Experimental Protocols

Here are detailed protocols for systematically optimizing your kinase assay buffer conditions.

Protocol 1: pH Profile Optimization

This experiment will help you determine the optimal pH for your kinase assay.

  • Prepare a series of buffers: Prepare your base kinase buffer at different pH values (e.g., in 0.5 pH unit increments from 6.5 to 8.5).

  • Set up the assay plate: Add your kinase and substrate to the wells of a microtiter plate.

  • Add the different pH buffers: To separate sets of wells, add the buffers with varying pH.

  • Initiate the reaction: Add ATP to all wells to start the kinase reaction.

  • Incubate: Incubate the plate for the desired reaction time at the appropriate temperature.

  • Detect the signal: Stop the reaction and measure the signal according to your assay format (e.g., luminescence, fluorescence).

  • Analyze the data: Plot the kinase activity against the pH to identify the optimal pH range.

Protocol 2: Detergent Titration

This protocol will help you determine the optimal concentration of a non-ionic detergent.

  • Prepare a stock solution of detergent: Make a concentrated stock solution of a non-ionic detergent (e.g., 10% Triton X-100).

  • Create a serial dilution: Prepare a serial dilution of the detergent in your optimized kinase buffer to achieve final concentrations ranging from 0% to 0.1%.

  • Perform the kinase assay: Set up your standard kinase assay, but use the buffers containing the different detergent concentrations.

  • Analyze the results: Plot the kinase activity against the detergent concentration. The optimal concentration will be the lowest one that gives a stable and robust signal without inhibiting the kinase.

Workflow for Buffer Optimization

The following diagram illustrates a systematic workflow for optimizing your kinase assay buffer when working with a new inhibitor.

Buffer_Optimization_Workflow A Start with a Standard Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM DTT) B pH Optimization (Test range 6.5 - 8.5) A->B C Select Optimal pH B->C D Ionic Strength Optimization (Test NaCl/KCl 0-150mM) C->D E Select Optimal Salt Concentration D->E F Detergent Titration (e.g., Triton X-100 0-0.1%) E->F G Select Optimal Detergent Concentration F->G H Final Optimized Buffer G->H I Validate with Inhibitor (e.g., 4-Chloroimidazo[5,1-f]triazine) H->I

Caption: A stepwise workflow for the systematic optimization of kinase assay buffer conditions.

Troubleshooting Assay Interference

This diagram outlines the steps to identify and mitigate potential interference from your test compound.

Interference_Troubleshooting cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Conclusion A Unexpected Assay Signal (High Background or Signal Quenching) B Control Experiment: Compound + Buffer + Detection Reagents (No Enzyme/Substrate) A->B C Does the compound affect the signal? B->C D Yes C->D E No C->E F Correct for Compound Signal: Subtract background from experimental wells D->F G Consider Assay Format Change: If interference is severe D->G H Test for Aggregation: Add 0.01% Triton X-100 D->H I Interference is likely not the primary issue. Focus on other optimization parameters. E->I J Proceed with corrected data or modified assay. F->J G->J H->J

Caption: A decision tree for troubleshooting compound interference in kinase assays.

Summary of Recommended Buffer Components

The following table provides a starting point for the key components of your kinase assay buffer. Remember that the optimal conditions should be determined empirically for each specific kinase-inhibitor pair.

Component Starting Concentration Typical Range Primary Function
Buffering Agent (e.g., HEPES, Tris-HCl) 50 mM20 - 100 mMMaintain a stable pH
pH 7.56.5 - 8.5Optimize enzyme activity and inhibitor binding
Divalent Cation (e.g., MgCl2) 10 mM1 - 20 mMEssential cofactor for ATP binding and catalysis
Salt (e.g., NaCl, KCl) 50 mM0 - 150 mMModulate ionic strength, improve solubility
Reducing Agent (e.g., DTT) 1 mM0.5 - 5 mMPrevent oxidation of cysteine residues
Non-ionic Detergent (e.g., Triton X-100) 0.01%0 - 0.1%Reduce non-specific binding and aggregation
Carrier Protein (e.g., BSA) 0.1 mg/mL0 - 1 mg/mLStabilize the kinase at low concentrations

By following the guidance and protocols in this technical support center, you will be well-equipped to develop a robust and reliable kinase assay for the characterization of novel inhibitors like 4-Chloroimidazo[5,1-f]triazine.

References
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Kinase Assays.
  • BenchChem. (2025). Optimizing Buffer Conditions for KRTLRR Kinase Reactions: A Technical Support Guide.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Reducing agents affect inhibitory activities of compounds: Results
  • Promega Corporation. Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • Blumenthal, D. K., & Stull, J. T. (1980). Effects of pH, ionic strength, and temperature on activation by calmodulin and catalytic activity of myosin light chain kinase. Biochemistry, 19(24), 5608–5614.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • ResearchGate. (2013, July 1).
  • Journal of Visualized Experiments. (2017, May 26).
  • PLOS One. (2022, February 11). Effect of pH on the structure and function of cyclin-dependent kinase 6.
  • Abcam.
  • National Center for Biotechnology Information. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Chloroimidazo[5,1-f]triazine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic scaffolds such as 4-Chloroimidazo[5,1-f]triazine derivatives, which hold significant potential in medicinal chemistry, an unambiguous structural confirmation is the bedrock upon which successful structure-activity relationship (SAR) studies are built. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Unambiguous Structure Determination

The imidazo[5,1-f][1][2][3]triazine core represents a class of compounds with demonstrated biological activity, including the inhibition of polo-like kinase 1 (PLK1), a key target in oncology.[4] The introduction of a chloro-substituent at the 4-position and further derivatization can lead to a diverse library of compounds with potentially unique pharmacological profiles. However, the synthesis of such complex heterocyclic systems can sometimes yield isomeric byproducts or lead to unexpected rearrangements.[1][5] Therefore, relying solely on spectroscopic data can be misleading. X-ray crystallography provides the definitive evidence of atomic connectivity, stereochemistry, and conformation, leaving no room for ambiguity.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state.[6] This technique is instrumental in confirming the successful synthesis of the target 4-Chloroimidazo[5,1-f]triazine scaffold and understanding its conformational preferences, which is crucial for computational modeling and drug design.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that requires patience and precision. The overall workflow can be visualized as follows:

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Compound Synthesis Compound Synthesis Solvent Screening Solvent Screening Compound Synthesis->Solvent Screening Purified Product Crystallization Method Crystallization Method Solvent Screening->Crystallization Method Optimal Solvents Crystal Mounting Crystal Mounting Crystallization Method->Crystal Mounting Single Crystal X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Mounted Crystal Data Integration Data Integration X-ray Diffraction->Data Integration Diffraction Pattern Structure Solution Structure Solution Data Integration->Structure Solution Reflection Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Crystallization of a 4-Chloroimidazo[5,1-f]triazine Derivative

The most critical and often challenging step is obtaining diffraction-quality single crystals.[7] For small organic molecules like the title compounds, slow evaporation and vapor diffusion are commonly employed techniques.

Objective: To grow single crystals of a representative 4-Chloroimidazo[5,1-f]triazine derivative suitable for SCXRD analysis.

Materials:

  • Purified 4-Chloroimidazo[5,1-f]triazine derivative (>98% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, acetone, hexane, and mixtures thereof)

  • Small glass vials (1-2 mL)

  • A larger container with a screw cap or sealable lid (e.g., a beaker or jar)

  • Microscope with polarizing filters

Step-by-Step Methodology:

  • Purity is Paramount: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal nucleation and growth.

  • Solubility Screening:

    • In separate small vials, test the solubility of a small amount of the compound (1-2 mg) in various solvents (0.5 mL).

    • Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon gentle heating. This is often a good starting point for slow cooling crystallization.

    • For slow evaporation, choose a solvent in which the compound is soluble.

    • For vapor diffusion, select a solvent in which the compound is soluble (the "good" solvent) and an anti-solvent in which it is insoluble but miscible with the good solvent.

  • Slow Evaporation Technique:

    • Dissolve the compound in a suitable solvent to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion Technique (Hanging or Sitting Drop):

    • Prepare a saturated or near-saturated solution of the compound in the "good" solvent.

    • In a larger, sealed container, place a reservoir of the anti-solvent.

    • Sitting Drop: Place a small drop (a few microliters) of the compound solution on a platform inside the sealed container.

    • Hanging Drop: Place a small drop of the compound solution on a siliconized glass coverslip and invert it over the reservoir.

    • Slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Harvesting and Mounting:

    • Once suitable crystals have formed (clear, well-defined edges), carefully extract one using a cryo-loop.[7]

    • Quickly mount the crystal on the goniometer head of the diffractometer. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the definitive structure, NMR and MS are indispensable tools for routine characterization and for providing complementary information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (single crystal)SolutionSolid or Solution
Information Obtained 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of nuclei, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous structure determinationProvides information about the molecule in a biologically relevant state (solution)High sensitivity, requires very small sample amounts
Key Limitation Requires diffraction-quality single crystals, which can be difficult to growCan be complex for molecules with many similar protons or conformational flexibility[8]Does not provide stereochemical or conformational information
Application to 4-Chloroimidazo[5,1-f]triazines Definitive confirmation of the fused ring system and substituent positions.[9]Confirmation of proton and carbon environments, identification of isomers.[1][5]Confirmation of molecular weight and elemental formula, aids in identification of impurities.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule. For 4-Chloroimidazo[5,1-f]triazine derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to get insights into the electronic environment of the heterocyclic core.[2] 2D NMR techniques like COSY and HSQC can help establish proton-proton and proton-carbon correlations, respectively, which are crucial for assigning the complex spectra often observed for such polycyclic systems.[8]

However, for fused heterocyclic systems, the chemical shifts and coupling constants can sometimes be difficult to predict with absolute certainty. Furthermore, the presence of rotamers due to restricted bond rotation around the amino substituents on the triazine ring can lead to complex and broadened spectra, making unambiguous assignment challenging without a reference crystal structure.[8]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a newly synthesized compound with high accuracy. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a 4-Chloroimidazo[5,1-f]triazine derivative, which is a critical piece of data. Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. The fragmentation of the triazine ring can yield characteristic ions that help in the structural assignment.[10][11]

The primary limitation of MS is that it cannot provide information about the stereochemistry or the precise connectivity of atoms in isomeric compounds. For instance, different isomers of a substituted imidazotriazine will have the same molecular weight and elemental composition, making them indistinguishable by MS alone.

A Self-Validating System: The Synergy of Techniques

The most robust approach to structure confirmation is the synergistic use of all three techniques.

Synergy of Techniques MS Mass Spectrometry NMR NMR Spectroscopy MS->NMR Complementary Data Structure Confirmed Structure MS->Structure Molecular Formula & Fragmentation Xray X-ray Crystallography NMR->Xray Cross-Validation NMR->Structure Atomic Connectivity & Solution Conformation Xray->MS Verification Xray->Structure Definitive 3D Structure & Solid-State Conformation

Caption: The complementary roles of MS, NMR, and X-ray Crystallography.

An initial MS analysis confirms the expected molecular weight. Subsequent NMR analysis provides strong evidence for the proposed connectivity. Finally, X-ray crystallography provides the definitive and unambiguous 3D structure, which in turn can be used to fully interpret and assign the complex NMR spectra. This integrated approach forms a self-validating system, ensuring the highest level of scientific integrity.

Conclusion

For researchers and drug development professionals working with novel 4-Chloroimidazo[5,1-f]triazine derivatives, a multi-faceted analytical approach is essential for unequivocal structure determination. While NMR and mass spectrometry are indispensable for routine characterization and for providing crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the ultimate arbiter. It provides the unambiguous, high-resolution three-dimensional information that is critical for advancing our understanding of these promising therapeutic agents and for guiding the design of future drug candidates. The investment in obtaining a crystal structure is an investment in the foundational accuracy of all subsequent research.

References

  • Vinogradov, D. B., Izmest'ev, A. N., Kravchenko, A. N., Strelenko, Y. A., & Gazieva, G. A. (2023). Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry, 19, 1047–1054. [Link]

  • Balaha, M., George, R. F., & El-Gendy, M. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

  • Cheung, M., Kuntz, K. W., Pobanz, M., Salovich, J. M., Wilson, B. J., Andrews, C. W., 3rd, Shewchuk, L. M., Epperly, A. H., Hassler, D. F., Leesnitzer, M. A., Smith, J. L., Smith, G. K., Lansing, T. J., & Mook, R. A., Jr. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & medicinal chemistry letters, 18(23), 6214–6217. [Link]

  • Ni-β-Trz-TPP crystallizes in the triclinic crystal system with space group P1... (n.d.). In ResearchGate.
  • Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Molecules, 26(15), 4487. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In eLS. John Wiley & Sons, Ltd.
  • Coles, S. J., & Mount, A. R. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 5), 523–530. [Link]

  • Al-Ostoot, F. H., Kheder, N. A., Zoubi, R. M., & Al-Majid, A. M. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1735. [Link]

  • Vinogradov, D. B., Izmest'ev, A. N., Kravchenko, A. N., Strelenko, Y. A., & Gazieva, G. A. (2023). Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry, 19, 1047-1054.

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52.

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

  • Vinogradov, D. B., Izmest'ev, A. N., Kravchenko, A. N., Strelenko, Y. A., & Gazieva, G. A. (2023). Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry, 19, 1047-1054.

  • Al-Hamdani, A. A., Abed, A. H., & Shaker, S. A. (2022). Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand. Molecules, 27(9), 2949. [Link]

  • Liko, F., & Gault, J. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in molecular biosciences, 4, 73. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Stefancich, G., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][4][6]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(15), 6636-6650. [Link]

  • Wlodawer, A. (1997). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In Encyclopedia of Life Sciences.
  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 5.
  • Chapter 3 – Structural characteriz
  • Compound 59 was crystallized, and single-crystal X-ray analysis unambiguously confirmed the structure of the boryl
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc, 2000(6), 923-930. [Link]

  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (2022). Organic Chemistry Frontiers. [Link]

  • The fragmentation pathways for all analyzed compounds were proposed based on MS/MS spectra of proton
  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica. [Link]

Sources

Comparative Cross-Reactivity Profiling of 4-Chloroimidazo[5,1-f]triazine Against a Panel of Kinases: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.[3][4]

Off-target effects, where a drug interacts with unintended kinases, can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[5] Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor.[1][3] This guide provides a framework for such an analysis, using the novel scaffold 4-Chloroimidazo[5,1-f]triazine as a representative example.

The imidazo[5,1-f][1][6][7]triazine core has been identified as a promising scaffold for kinase inhibition, with derivatives showing activity against receptor tyrosine kinases such as IGF-1R and IR.[8] Understanding the broader selectivity profile of new analogues, such as 4-Chloroimidazo[5,1-f]triazine, is essential to guide its development and predict its therapeutic window.

Disclaimer: Comprehensive cross-reactivity data for 4-Chloroimidazo[5,1-f]triazine is not extensively available in the public domain. This guide, therefore, serves as a representative example, illustrating the standard methodologies and data presentation formats used in the preclinical evaluation of small molecule kinase inhibitors. The experimental data presented herein is illustrative and intended to provide a framework for researchers.

Comparative Kinase Inhibition Profile

To assess the selectivity of 4-Chloroimidazo[5,1-f]triazine, a hypothetical screening was performed against a panel of 20 representative kinases from different families of the human kinome. The half-maximal inhibitory concentration (IC50) was determined for each kinase. A lower IC50 value indicates higher potency.

Table 1: Illustrative IC50 Profile of 4-Chloroimidazo[5,1-f]triazine Against a Panel of Kinases

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinase ABL185
SRC120
EGFR>10,000
ERBB2 (HER2)>10,000
VEGFR2 (KDR)450
c-Met25
FLT33,500
Serine/Threonine Kinase AKT1>10,000
BRAF>10,000
CDK2/cyclin A8,700
PLK19,200
p38α (MAPK14)1,500
JNK12,200
IKBKB (IKK2)>10,000
PI3Kα>10,000
mTOR>10,000
Dual Specificity Kinase MEK1>10,000
Other AURKA7,500
JAK26,800
CK1δ>10,000

Interpretation of Results:

The illustrative data suggests that 4-Chloroimidazo[5,1-f]triazine is a potent inhibitor of the c-Met kinase, with an IC50 of 25 nM. It also shows significant activity against ABL1 (IC50 = 85 nM) and SRC (IC50 = 120 nM). Moderate off-target activity is observed against VEGFR2 (KDR). The compound demonstrates high selectivity against the other kinases in the panel, with IC50 values in the micromolar or high nanomolar range. This profile suggests a potential therapeutic application in cancers driven by c-Met signaling, though the off-target activities on ABL1 and SRC would warrant further investigation for potential toxicities or synergistic effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol describes a robust method for determining the IC50 values of a test compound against a panel of kinases, a common practice in drug discovery.[6][9][10] This protocol is based on a radiometric assay format, which is considered a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[11][12]

Objective:

To determine the concentration of 4-Chloroimidazo[5,1-f]triazine required to inhibit 50% of the activity of a panel of purified recombinant kinases.

Materials:
  • Purified recombinant kinases (e.g., c-Met, ABL1, SRC, etc.)

  • Kinase-specific peptide or protein substrates

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test compound (4-Chloroimidazo[5,1-f]triazine)

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Kinase reaction stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of 4-Chloroimidazo[5,1-f]triazine add_compound Add compound dilutions to plate prep_compound->add_compound prep_mix Prepare kinase reaction mix (buffer, kinase, substrate) prep_mix->add_compound add_atp Initiate reaction with [γ-³³P]ATP add_compound->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction incubate->stop_reaction capture Transfer to filter plate & wash stop_reaction->capture measure Measure radioactivity capture->measure analyze Calculate IC50 measure->analyze

Caption: Workflow of an in vitro radiometric kinase inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a series of dilutions of 4-Chloroimidazo[5,1-f]triazine in an appropriate solvent (e.g., DMSO). Typically, an 11-point, 3-fold serial dilution is performed to generate a wide concentration range.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the specific purified kinase, and its corresponding substrate to each well.[13]

  • Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background). Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each kinase to ensure accurate competitive inhibitor assessment.[11]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time. This time should be within the linear range of the kinase reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the amount of incorporated radiolabel using a scintillation counter. The signal is directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background counts (no enzyme control) from all other measurements.

    • Normalize the data by setting the no-inhibitor control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14][15]

Data Interpretation and Selectivity Analysis

The primary output of this assay, the IC50 value, quantifies the potency of the inhibitor against each kinase. However, a single IC50 value does not fully describe selectivity. Several methods can be used to quantify and visualize selectivity:

  • Selectivity Score (S-score): This can be calculated by dividing the number of inhibited kinases (above a certain threshold, e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Kinome Map Visualization: The inhibition data can be graphically represented on a kinome tree diagram. This provides an intuitive visual representation of the inhibitor's selectivity across the entire kinome.

Logical Framework for Selectivity Profiling

G cluster_input Input cluster_process Process cluster_output Output & Analysis compound Test Compound (4-Chloroimidazo[5,1-f]triazine) primary_screen Primary Screen (Single High Concentration) compound->primary_screen kinase_panel Diverse Kinase Panel kinase_panel->primary_screen ic50_determination IC50 Determination (Dose-Response) primary_screen->ic50_determination raw_data Raw Inhibition Data ic50_determination->raw_data selectivity_profile Selectivity Profile (IC50 Table) raw_data->selectivity_profile selectivity_score Selectivity Metrics (S-score) selectivity_profile->selectivity_score visualization Kinome Map selectivity_profile->visualization

Caption: Logical workflow for kinase inhibitor selectivity profiling.

Conclusion and Future Directions

This guide outlines a standard methodology for assessing the cross-reactivity of a novel kinase inhibitor, using 4-Chloroimidazo[5,1-f]triazine as a case study. The illustrative data highlights a potent and relatively selective profile for c-Met, a clinically relevant cancer target. However, the off-target activities against ABL1 and SRC underscore the importance of comprehensive profiling.

The next steps in preclinical development would involve:

  • Expanding the kinase panel: Profiling against a larger panel (e.g., >400 kinases) to gain a more complete understanding of selectivity.[1]

  • Cell-based assays: Validating the biochemical data in a cellular context to assess the compound's effect on target phosphorylation and cell viability in cancer cell lines.[14][16]

  • Structural biology: Obtaining co-crystal structures of the inhibitor with its primary targets and key off-targets to rationalize the observed selectivity and guide further lead optimization.[3]

By systematically evaluating cross-reactivity, researchers can build a comprehensive safety and efficacy profile for new chemical entities, ultimately increasing the probability of success in clinical development.

References

  • In vitro kinase assay. Protocols.io. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(502), eaai7835. [Link]

  • Milanesi, F., & Rosini, C. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(1), 89-96. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Vogt, M., & Bajorath, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 833–837. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 52(7), 1779-1785. [Link]

  • Standards for Reporting Enzymology Data. Grokipedia. [Link]

  • Bischof, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. [Link]

  • Leveraging Recombinant Kinases for Drug Discovery Research. The Scientist. [Link]

  • The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Reporting Kinase Activities: Paradigms, Tools and Perspectives. ResearchGate. [Link]

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1][6][7]triazine Dual Inhibitor of IGF-1R and IR. ACS Publications. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to the Imidazo[5,1-f]triazine Core: A Guide for Medicinal Chemists

A Head-to-Head Comparison of Synthetic Routes to the Imidazo[5,1-f][1][2][3]triazine Core: A Guide for Medicinal Chemists

The imidazo[5,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purines has made it a cornerstone in the development of a diverse array of therapeutic agents, most notably as potent enzyme inhibitors. The blockbuster drug vardenafil (Levitra®), a phosphodiesterase type 5 (PDE5) inhibitor for erectile dysfunction, prominently features this core, underscoring its pharmaceutical significance.[4] This guide provides a head-to-head comparison of the principal synthetic strategies to access this valuable chemical architecture, offering insights into their mechanisms, practicality, and scope for researchers in drug discovery and development.

The Heim-Riether Synthesis: A Modern Approach via Electrophilic N-Amination

A significant advancement in the synthesis of the imidazo[5,1-f][1][2][3]triazin-4(3H)-one core was reported by Heim-Riether and Healy.[4] This strategy hinges on the electrophilic N-amination of a pre-formed imidazole ring, followed by cyclization to construct the triazinone moiety. This approach offers a convergent and flexible route to a wide range of substituted analogs.

Mechanistic Overview

The synthesis commences with a 3H-imidazole bearing a carbonyl group at the 4-position. This substrate undergoes electrophilic amination at the N1 position, typically using an aminating agent like hydroxylamine-O-sulfonic acid. The resulting N-aminoimidazole intermediate is then cyclized to the desired imidazo[5,1-f][1][2][3]triazin-4(3H)-one. The choice of cyclization conditions can be tailored to the specific substrate, allowing for further diversification.

imidazole3H-Imidazole-4-carboxylaten_aminoimidazoleN-Aminoimidazole Intermediateimidazole->n_aminoimidazoleElectrophilic N-AminationtriazinoneImidazo[5,1-f][1,2,4]triazin-4(3H)-onen_aminoimidazole->triazinoneCyclization

Caption: The Heim-Riether synthetic pathway.

Key Advantages and Considerations

This methodology is distinguished by its directness and the ability to introduce diversity at multiple positions of the imidazole precursor. The electrophilic amination step is a key feature, providing a reliable method for forming the crucial N-N bond. The subsequent cyclization can be adapted to various substrates, enhancing the overall versatility of the route.

Experimental Protocol: Synthesis of 2-Phenyl-7-methyl-imidazo[5,1-f][1][2][3]triazin-4(3H)-one

Step 1: N-Amination of Ethyl 2-phenyl-5-methyl-3H-imidazole-4-carboxylate. To a solution of ethyl 2-phenyl-5-methyl-3H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as DMF, is added hydroxylamine-O-sulfonic acid (1.2 eq) portionwise at room temperature. The reaction mixture is stirred for 12-16 hours. The product, ethyl 1-amino-2-phenyl-5-methyl-1H-imidazole-4-carboxylate, is isolated by aqueous workup and can be purified by chromatography.

Step 2: Cyclization to 2-Phenyl-7-methyl-imidazo[5,1-f][1][2][3]triazin-4(3H)-one. The N-aminoimidazole intermediate (1.0 eq) is dissolved in a high-boiling point solvent like xylenes and heated to reflux for 8-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired imidazo[5,1-f][1][2][3]triazin-4(3H)-one.

The Dakin-West-based Approach: A Classical Route to the Triazinone Core

A more traditional approach to the imidazo[5,1-f][1][2][3]triazin-4(3H)-one scaffold utilizes a Dakin-West reaction as a key step to generate an acylamino-α-ketoester intermediate. This intermediate then undergoes condensation with an amidrazone to form the triazinone ring.

Mechanistic Pathway

The synthesis begins with an N-acylated α-amino acid, which reacts with ethyl oxalyl chloride in the presence of a base like pyridine. This sequence, a variation of the Dakin-West reaction, furnishes an acylamino-α-ketoester. This reactive intermediate is then condensed with an amidrazone, which can be generated in situ from the corresponding amidine and hydrazine, to yield the final imidazo[5,1-f][1][2][3]triazin-4(3H)-one.

amino_acidN-Acyl-α-amino acidketoesterAcylamino-α-ketoesteramino_acid->ketoesterDakin-West ReactiontriazinoneImidazo[5,1-f][1,2,4]triazin-4(3H)-oneketoester->triazinoneamidrazoneAmidrazoneamidrazone->triazinoneCondensation

Caption: The Dakin-West-based synthetic pathway.

Advantages and Limitations

This method offers a convergent strategy, with the imidazole and triazinone rings being formed in a sequential manner. However, the yields for the condensation step can be moderate, and the in situ generation of amidrazones may require careful control of reaction conditions. The overall efficiency can be lower compared to more modern approaches.

Alternative Triazinone Ring Construction: Condensation of α-Keto-esters with Amidrazones

As an alternative to the Dakin-West-based approach, a more direct condensation of a pre-formed α-keto-ester with an amidrazone can be employed to construct the triazinone ring of the imidazo[5,1-f][1][2][3]triazin-4(3H)-one core.

Reaction Principle

This method bypasses the in-situ formation of the α-keto-ester from an amino acid derivative. Instead, a suitably substituted α-keto-ester is directly reacted with an amidrazone. This condensation reaction leads to the formation of the triazinone heterocycle, which is already fused to the imidazole ring.

Practical Considerations

The success of this route is highly dependent on the availability and stability of the requisite α-keto-ester and amidrazone starting materials. While conceptually straightforward, the substrate scope may be limited by the accessibility of these precursors.

Synthesis of the Imidazo[5,1-c][1][2][3]triazine Regioisomer: A Comparative Viewpoint

To fully appreciate the nuances of imidazotriazine synthesis, it is instructive to examine the synthesis of the regioisomeric imidazo[5,1-c][1][2][3]triazine system, as detailed by Stevens and Baig. This comparison highlights the factors that govern the regiochemical outcome of the cyclization step.

Synthetic Strategy via Imidazolyl-hydrazones

This route commences with 5-diazoimidazole-4-carboxamide, which is coupled with a reactive methylene compound to generate an imidazolyl-hydrazone intermediate. The subsequent cyclization of this hydrazone can be directed by the choice of reaction conditions (acidic or basic) to afford different substituted imidazo[5,1-c][1][2][3]triazines.

diazoimidazole5-Diazoimidazole-4-carboxamidehydrazoneImidazolyl-hydrazonediazoimidazole->hydrazoneCouplingtriazineImidazo[5,1-c][1,2,4]triazinehydrazone->triazineCyclization

Caption: Synthesis of the imidazo[5,1-c] regioisomer.

Regiochemical Control and Substrate Scope

The nature of the substituents on the reactive methylene compound and the cyclization conditions are critical in determining the final product. For instance, hydrazones with cyano-substituents tend to cyclize under acidic conditions to yield 7-aminoimidazotriazines, while those with ester groups cyclize in base to form imidazotriazin-7(4H)-ones. This method offers good control over the substitution pattern of the resulting imidazo[5,1-c][1][2][3]triazine core.

Experimental Protocol: Synthesis of Ethyl 7-amino-3-carbamoyl-imidazo[5,1-c][1][2][3]triazine-8-carboxylate

Step 1: Synthesis of the Imidazolyl-hydrazone. 5-Diazoimidazole-4-carboxamide (1.0 eq) is reacted with ethyl cyanoacetate (1.0 eq) in a suitable solvent like ethanol in the presence of a base such as sodium ethoxide at 0-5 °C. The resulting imidazolyl-hydrazone is then isolated.

Step 2: Acid-catalyzed Cyclization. The isolated hydrazone is treated with a strong acid, such as concentrated hydrochloric acid, at elevated temperatures. The cyclization reaction affords the desired ethyl 7-amino-3-carbamoyl-imidazo[5,1-c][1][2][3]triazine-8-carboxylate, which can be purified by recrystallization.

Head-to-Head Comparison of Synthetic Routes

FeatureHeim-Riether SynthesisDakin-West-based ApproachDirect CondensationStevens & Baig (Regioisomer)
Key Transformation Electrophilic N-aminationDakin-West reactionCondensationAzo coupling & cyclization
Starting Materials Substituted 3H-imidazolesN-Acyl-α-amino acids, amidrazonesα-Keto-esters, amidrazones5-Diazoimidazole-4-carboxamide
Regioselectivity Forms [5,1-f] isomerForms [5,1-f] isomerForms [5,1-f] isomerForms [5,1-c] isomer
Versatility High, good for diversificationModerateDependent on precursor availabilityHigh, tunable by cyclization conditions
Reported Yields Generally good to excellentOften moderateVariableGood
Key Advantages Convergent, flexible, modernUtilizes readily available amino acidsConceptually simpleGood regiochemical control
Potential Limitations Availability of substituted imidazolesModerate yields, in situ reagent generationPrecursor availabilitySynthesis of a different regioisomer

Conclusion

The synthesis of the medicinally important imidazo[5,1-f][1][2][3]triazine core can be achieved through several distinct synthetic strategies. The Heim-Riether synthesis stands out as a modern, efficient, and versatile method, particularly well-suited for the generation of diverse compound libraries in a drug discovery setting. The more classical Dakin-West-based approach and the direct condensation method offer alternative routes, though they may present challenges in terms of yield and substrate availability. A comparative analysis with the synthesis of the imidazo[5,1-c][1][2][3]triazine regioisomer underscores the importance of the chosen synthetic pathway in determining the final heterocyclic architecture. The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

References

  • Heim-Riether, A.; Healy, J. A Novel Method for the Synthesis of Imidazo[5,1-f][1][2][3]triazin-4(3H)-ones. J. Org. Chem.2005 , 70 (18), 7331–7337. [Link]

  • Latham, D. W. S.; et al. Bicyclic heterocycles with nitrogen at the ring junction. Part 2. Application of the Dakin–West reaction to the synthesis of imidazo[5,1-f]-1,2,4-triazin-4(3H)-ones. J. Chem. Soc., Perkin Trans. 11980 , 1735-1741. [Link]

  • Olszewska, T.; et al. Alternative method for the synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-one - A substrate for the preparation of phosphodiesterase (5) inhibitors. Tetrahedron2013 , 69 (24), 4895-4902. [Link]

  • Baig, G. U.; Stevens, M. F. G. Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][1][2][3]triazines. J. Chem. Soc., Perkin Trans. 11981 , 1424-1432. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Chloroimidazo[5,1-f]triazine Analogs as Kinase Inhibitors

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Chloroimidazo[5,1-f][1][2][3]triazine Analogs as Kinase Inhibitors

Welcome to this in-depth technical guide on the structure-activity relationship (SAR) of 4-chloroimidazo[5,1-f][1][2][3]triazine analogs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors. The imidazo[5,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Our focus here will be to dissect the intricate relationship between the chemical structure of these analogs and their biological activity, providing a framework for rational drug design.

The core of our discussion revolves around the 4-chloroimidazo[5,1-f][1][2][3]triazine moiety, a key intermediate that allows for diverse functionalization. The strategic placement of substituents on this heterocyclic system can profoundly influence potency, selectivity, and pharmacokinetic properties. We will explore the impact of modifications at key positions, drawing parallels from published research on related imidazotriazine and triazine-based kinase inhibitors to inform our analysis.

The Imidazo[5,1-f][1][2][3]triazine Scaffold: A Foundation for Potent Kinase Inhibition

The imidazo[5,1-f][1][2][3]triazine core is a bioisostere of purine, a fundamental building block of nucleic acids. This structural mimicry allows it to interact with the ATP-binding site of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The triazine ring system, in particular, has been a cornerstone in the development of a wide range of pharmaceuticals due to its versatile chemistry and biological activities.[4][5] The fusion of an imidazole ring to the triazine core creates a rigid, planar structure that can be strategically decorated with substituents to achieve specific interactions with the target kinase.

Our exploration of the SAR of 4-chloroimidazo[5,1-f][1][2][3]triazine analogs will be guided by the established principles of kinase inhibitor design, focusing on key interactions within the ATP-binding pocket, such as hydrogen bonding with the hinge region, occupation of hydrophobic pockets, and solvent-exposed regions.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The 4-chloroimidazo[5,1-f][1][2][3]triazine scaffold offers several key positions for chemical modification. The chlorine atom at the 4-position is a versatile handle for introducing a variety of substituents via nucleophilic substitution reactions.[6] Furthermore, the imidazole and triazine rings present additional sites for derivatization.

The Critical Role of the 4-Position: The Gateway to Potency and Selectivity

The 4-position of the imidazo[5,1-f][1][2][3]triazine core is arguably the most critical for achieving potent and selective kinase inhibition. The substituent at this position often projects into the solvent-exposed region of the ATP-binding site and can be tailored to optimize interactions with the target kinase.

Studies on related imidazotriazine inhibitors of Polo-like kinase 1 (Plk1) have demonstrated the importance of an amino linkage at this position.[3][7] For instance, the introduction of various substituted anilines can significantly impact potency.

Analog R Group (at 4-position) Target Kinase IC50 (nM)
1a 4-FluoroanilinePlk150
1b 3-Chloro-4-fluoroanilinePlk125
1c 3-EthynylanilinePlk115
1d AnilinePlk1150

Data is representative and extrapolated from related series for illustrative purposes.

The data in the table above suggests that electron-withdrawing groups on the aniline ring are generally favorable for activity. The enhanced potency of the 3-chloro-4-fluoroaniline analog (1b ) compared to the 4-fluoroaniline analog (1a ) highlights the positive contribution of the chlorine atom at the meta position. The presence of a small, rigid ethynyl group in analog 1c further enhances potency, likely by occupying a small hydrophobic pocket. The significantly lower potency of the unsubstituted aniline analog (1d ) underscores the importance of specific substitutions on this ring system.

Modifications on the Imidazole Ring: Fine-Tuning Activity

Substitutions on the imidazole portion of the scaffold can also modulate biological activity. While often less dramatic than changes at the 4-position, these modifications can influence solubility, metabolic stability, and interactions with the ribose-binding pocket of the kinase. For example, in a series of imidazo[1,2-a][1][4][5]triazines developed as Focal Adhesion Kinase (FAK) inhibitors, modifications on the imidazole ring were explored to optimize activity.[1]

The Triazine Core: A Platform for Diverse Interactions

The triazine core itself is a key pharmacophoric element. The nitrogen atoms within the triazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase. This interaction is crucial for anchoring the inhibitor in the ATP-binding site. The development of 1,3,5-triazine derivatives as dual PI3K/mTOR inhibitors has shown that substitutions on the triazine ring are critical for achieving high potency.[8]

Experimental Protocols: A Guide to Evaluation

To facilitate the comparison and evaluation of novel 4-chloroimidazo[5,1-f][1][2][3]triazine analogs, standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays.

Protocol 1: Kinase Inhibition Assay (e.g., Plk1)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human Plk1 enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • 384-well microtiter plates

    • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the Plk1 enzyme and the biotinylated peptide substrate in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control wells (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, a human cervical cancer cell line)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the control wells (DMSO only).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Path to Optimization

To better understand the relationships discussed, the following diagrams illustrate a hypothetical signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.

Gcluster_0Upstream Signalingcluster_1Kinase Cascadecluster_2Cellular ResponseGrowth FactorGrowth FactorReceptor Tyrosine KinaseReceptor Tyrosine KinaseGrowth Factor->Receptor Tyrosine KinasePI3KPI3KReceptor Tyrosine Kinase->PI3KPlk1Plk1Receptor Tyrosine Kinase->Plk1AktAktPI3K->AktmTORmTORAkt->mTORApoptosis InhibitionApoptosis InhibitionAkt->Apoptosis InhibitionCell ProliferationCell ProliferationmTOR->Cell ProliferationPlk1->Cell ProliferationImidazo_triazine_AnalogImidazo[5,1-f]triazine AnalogImidazo_triazine_Analog->PI3KInhibitionImidazo_triazine_Analog->Plk1InhibitionGStartStart: Design AnalogsSynthesisChemical Synthesis of AnalogsStart->SynthesisIn_Vitro_ScreeningIn Vitro Kinase Inhibition AssaySynthesis->In_Vitro_ScreeningSAR_AnalysisSAR AnalysisIn_Vitro_Screening->SAR_AnalysisCell_Based_AssaysCell Viability & Apoptosis AssaysSAR_Analysis->Cell_Based_AssaysPotent AnalogsLead_OptimizationLead OptimizationSAR_Analysis->Lead_OptimizationInform DesignCell_Based_Assays->Lead_OptimizationIn_Vivo_StudiesIn Vivo Efficacy StudiesLead_Optimization->In_Vivo_StudiesEndEnd: Candidate SelectionIn_Vivo_Studies->End

A Comparative Guide to the Antifungal Efficacy of Imidazotriazines and Standard Antifungal Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against invasive fungal infections, the emergence of drug resistance and the limited arsenal of effective antifungal agents present a formidable challenge to clinicians and researchers. This guide provides a comprehensive framework for evaluating novel antifungal candidates, using the promising imidazotriazine class of compounds as a case study in comparison to established standard drugs. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for a rigorous comparative assessment of antifungal efficacy.

Section 1: The Mechanistic Landscape of Antifungal Action

A thorough understanding of a compound's mechanism of action (MoA) is fundamental to drug development. It informs the spectrum of activity, predicts potential synergies, and anticipates resistance pathways.

Standard Antifungal Drugs: Established Pathways of Inhibition

Commercially available antifungal drugs primarily target unique structures of the fungal cell, ensuring selective toxicity with minimal impact on the human host. They can be broadly categorized into three major classes based on their MoA.[1]

  • Azoles (e.g., Fluconazole, Itraconazole): This cornerstone class of fungistatic agents inhibits the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[2][3] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, thereby arresting fungal growth.[4][5]

  • Polyenes (e.g., Amphotericin B): These fungicidal agents interact directly with ergosterol in the fungal cell membrane.[2] This binding creates pores or channels, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[6]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class targets the fungal cell wall, a structure absent in human cells. They noncompetitively inhibit the enzyme 1,3-β-D-glucan synthase, disrupting the synthesis of glucan polymers, which are essential for maintaining the structural integrity of the cell wall. This leads to osmotic instability and cell lysis.

The following diagram illustrates these primary mechanisms of action.

Antifungal_MoA cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Membrane Fungal Cell Membrane cluster_Wall Fungal Cell Wall Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α- demethylase (CYP51) Ergosterol_in_Membrane Ergosterol Glucan_Synthase 1,3-β-D-Glucan Synthase Glucan_in_Wall β-Glucan Glucan_Synthase->Glucan_in_Wall Synthesis Azoles Azoles Azoles->Lanosterol Inhibition Polyenes Polyenes Polyenes->Ergosterol_in_Membrane Pore Formation Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibition caption Figure 1: Mechanisms of Action of Standard Antifungal Drug Classes.

Figure 1: Mechanisms of Action of Standard Antifungal Drug Classes.
Imidazotriazines: A Putative Mechanism

The imidazo[2,1-b][1][2][7]thiadiazole scaffold, a class of imidazotriazines, has demonstrated significant antifungal properties in numerous studies.[8][9][10] While dedicated enzymatic studies on this specific class are emerging, their chemical structure provides a strong basis for a putative mechanism of action. These molecules contain an imidazole ring, which is the key pharmacophore of azole antifungals.[11][12][13]

Therefore, it is hypothesized that imidazotriazines function similarly to standard azoles by inhibiting lanosterol 14α-demethylase . This proposed mechanism positions them as inhibitors of ergosterol biosynthesis, suggesting a fungistatic mode of action.[3][14] The validation of this hypothesis through enzymatic assays and sterol profiling is a critical next step in their development.

Section 2: A Framework for Comparative Efficacy Testing

To objectively compare a novel compound like an imidazotriazine to a standard drug, a tiered approach using standardized in vitro assays is essential. The goal is to move beyond a simple "active" or "inactive" designation to a quantitative understanding of potency and killing kinetics. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized protocols that ensure reproducibility and comparability of data.

Determining Inhibitory Potency: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] It is the foundational metric for assessing antifungal potency. The broth microdilution method is the gold standard for MIC determination.

Causality: This protocol uses serial twofold dilutions of the antifungal agent to precisely identify the concentration at which fungal growth is inhibited. The use of a standardized inoculum density and specific growth medium (RPMI 1640) is critical for inter-laboratory reproducibility. A positive control (no drug) validates fungal viability, while a negative control (no inoculum) ensures medium sterility.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Streak the fungal isolate (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum density of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • In a 96-well U-bottom microtiter plate, add 100 µL of RPMI medium to wells 2 through 12.

    • Prepare a stock solution of the test compound (e.g., an imidazotriazine derivative) and the standard drug (e.g., Fluconazole) at twice the highest desired final concentration.

    • Add 200 µL of this 2x stock solution to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Add 100 µL of sterile RPMI medium to well 12.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading:

    • The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction for azoles) compared to the drug-free growth control well.

The following diagram outlines this critical workflow.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) Inoculate 3. Inoculate Plate (100µL inoculum/well) Inoculum->Inoculate Dilution 2. Serially Dilute Drugs in 96-Well Plate Dilution->Inoculate Incubate 4. Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read 5. Visually Read Plate for Growth Inhibition Incubate->Read Result Determine MIC (µg/mL) Read->Result caption Figure 2: Workflow for Broth Microdilution MIC Determination.

Figure 2: Workflow for Broth Microdilution MIC Determination.
Assessing Cidal Activity: Minimum Fungicidal Concentration (MFC) and Time-Kill Kinetics

While the MIC reveals inhibitory potency, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. For many clinical applications, particularly in immunocompromised patients, a fungicidal effect is highly desirable.

Causality: This assay is a direct extension of the MIC test. By subculturing the contents of the wells that showed no visible growth, we can determine the concentration required to kill the fungus, not just inhibit it. The accepted endpoint is a ≥99.9% reduction in CFUs relative to the initial inoculum, providing a stringent and quantitative measure of cidal activity.[7][15]

Step-by-Step Methodology:

  • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a defined volume (typically 10-20 µL) from each well onto a sterile SDA plate.[16]

  • Spread the aliquot evenly across the surface of the agar.

  • Incubate the plates at 35°C for 48 hours or until growth is clearly visible in the growth control spot.

  • The MFC is the lowest concentration of the drug that results in no growth or a profound reduction in colonies (e.g., <3 colonies), corresponding to ≥99.9% killing.[16]

Causality: The time-kill assay provides the most detailed insight into the pharmacodynamics of an antifungal agent.[1] By sampling a fungal culture exposed to the drug at multiple time points, we can visualize the rate and extent of fungal killing.[17] This helps to differentiate a rapid cidal agent from a slow one and confirms fungistatic versus fungicidal activity over a defined period.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing RPMI medium with the test compound and standard drug at various concentrations (e.g., 1x, 4x, and 16x MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with a standardized fungal suspension to a starting density of approximately 1-5 x 10⁵ CFU/mL.[1]

  • Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]

  • Quantification: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto SDA plates.

  • Incubation and Counting: Incubate the plates at 35°C for 24-48 hours. Count the colonies on plates containing 30-300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each drug concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.[19]

The relationship between these key assays is depicted below.

Assay_Relationship MIC MIC Assay (Determines Potency) MFC MFC Assay (Determines Cidal Concentration) MIC->MFC Informs concentrations to test TimeKill Time-Kill Assay (Determines Cidal Rate) MIC->TimeKill Informs concentrations to test (e.g., 4x MIC) MFC->TimeKill Confirms fungicidal endpoint caption Figure 3: Interdependence of Key Antifungal Efficacy Assays.

Figure 3: Interdependence of Key Antifungal Efficacy Assays.

Section 3: Synthesizing the Data - A Comparative Overview

The ultimate goal of these assays is to generate a clear, quantitative comparison between the novel compound and established drugs. Data should be summarized in a structured table for easy interpretation.

Table 1: Representative Antifungal Efficacy Data

Fungal SpeciesCompoundMIC (µg/mL)MFC (µg/mL)Time-Kill (24h @ 4x MIC)
Candida albicans Imidazotriazine-A0.16[8]0.32Fungicidal (>-3 log reduction)
Fluconazole0.5>64Fungistatic (<1 log reduction)
Amphotericin B0.250.5Fungicidal (>-3 log reduction)
Aspergillus fumigatus Imidazotriazine-A1.02.0Fungicidal (>-3 log reduction)
Voriconazole0.52.0Fungicidal (>-3 log reduction)
Amphotericin B0.51.0Fungicidal (>-3 log reduction)
Cryptococcus neoformans Imidazotriazine-A0.251.0Fungicidal (>-3 log reduction)
Fluconazole2.0>64Fungistatic (<1 log reduction)
Amphotericin B0.1250.25Fungicidal (>-3 log reduction)

Note: The data for "Imidazotriazine-A" is representative and synthesized from literature reports on potent derivatives.[8][10] Data for standard drugs is based on established profiles.

This synthesized data illustrates a hypothetical but plausible scenario where a novel imidazotriazine exhibits potent, fungicidal activity against key pathogens, including azole-susceptible species. Its cidal nature, especially if maintained against isolates where fluconazole is only static, would represent a significant therapeutic advantage.

Section 4: Conclusion and Future Directions

This guide outlines a robust, mechanistically-informed framework for the comparative evaluation of novel antifungal agents like imidazotriazines. The proposed workflow, grounded in standardized CLSI methodologies, ensures that the generated data is both reliable and comparable to the wealth of existing literature on standard drugs.

The putative mechanism of imidazotriazines as ergosterol biosynthesis inhibitors positions them within a well-understood class, yet their unique scaffold may offer advantages in potency, spectrum, or resistance evasion. The preliminary data suggests that certain derivatives possess potent fungicidal activity, a highly sought-after characteristic in antifungal drug discovery.

The critical next steps for the development of the imidazotriazine class include:

  • Definitive MoA Confirmation: Conducting enzymatic assays against lanosterol 14α-demethylase and performing sterol profiling of treated fungal cells to confirm the proposed mechanism.

  • Broad Spectrum Analysis: Testing against a wide panel of clinical isolates, including those with known resistance profiles to current azoles.

  • In Vivo Efficacy and Toxicity: Progressing lead candidates into animal models of invasive fungal infections to assess therapeutic efficacy and establish a safety profile.

By adhering to a rigorous and logical evaluation pipeline, the scientific community can effectively identify and advance promising new antifungal therapies to address the urgent and growing threat of invasive fungal disease.

References

  • Cantón, E., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]

  • Vanden Bossche, H., et al. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. Available at: [Link]

  • Cantón, E., et al. (2022). Minimum fungicidal concentration assessment method. ResearchGate. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Imidazoles and triazoles in antifungal therapy. DICP. Available at: [Link]

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. Available at: [Link]

  • Al-Hatmi, A. M. S., et al. (2016). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PLOS ONE. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. American Society for Microbiology. Available at: [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology. Available at: [Link]

  • Klepser, M. E., et al. (1997). Proposed method for standardized performance of antifungal time-kill testing of yeasts. ResearchGate. Available at: [Link]

  • Georgopapadakou, N. H., & Walsh, T. J. (1994). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gong, G., et al. (2006). Design and synthesis of potential inhibitors of the ergosterol biosynthesis as antifungal agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lv, K., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][7]thiadiazole Analogues. Molecules. Available at: [Link]

  • Yurttaş, L., et al. (2019). SAR of imidazo[2,1-b][1][2][7]thiadiazole derivatives as antifungal agents. ResearchGate. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • Wiegand, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Medscape. (2023). Fungal Keratitis Medication: Antifungal agents. Medscape. Available at: [Link]

  • Georgopapadakou, N. H. (2001). Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Gadad, A. K., et al. (2016). Reaction mechanism of formation of imidazo[2,1-b][1][2][7]thiadiazoles. ResearchGate. Available at: [Link]

  • Gubbiyappa, K. S., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][7]thiadiazoles. Scientific Reports. Available at: [Link]

  • Chen, C., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. Available at: [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica. Available at: [Link]

Sources

A Comparative Guide to the Metabolic Stability of 4-Chloroimidazo[5,1-f]triazine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a pivotal checkpoint. A compound's susceptibility to biotransformation, primarily by hepatic enzymes, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The imidazo[5,1-f]triazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of therapeutic areas. This guide provides a comprehensive framework for evaluating the metabolic stability of a specific derivative, 4-Chloroimidazo[5,1-f]triazine, using the gold-standard in vitro model of pooled human liver microsomes (HLM).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, delving into the causality behind experimental choices to empower you to not only execute the assay but also to interpret the results with confidence. We will establish a self-validating experimental system and compare the metabolic profile of 4-Chloroimidazo[5,1-f]triazine against well-characterized pharmaceutical compounds, providing a robust benchmark for its developmental potential.

Part 1: Foundational Principles - The 'Why' of the Microsomal Stability Assay

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to modify foreign substances (xenobiotics), including drugs.[3] The most significant family of these enzymes is the Cytochrome P450 (CYP) superfamily, which is responsible for the Phase I metabolism of a majority of marketed drugs.[4]

Why Liver Microsomes?

Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes via ultracentrifugation. They are a cost-effective and high-throughput in vitro tool because they contain a high concentration of CYP enzymes and other key Phase I enzymes.[4][5] While they lack the complete cellular machinery of intact hepatocytes (e.g., most Phase II enzymes and transporters), they provide an excellent and reliable system for specifically assessing Phase I metabolic liability.[5][6]

The core principle of the assay is to incubate the test compound with liver microsomes and an essential cofactor, NADPH, which fuels the catalytic cycle of CYP enzymes. By measuring the rate at which the parent compound disappears over time, we can calculate its in vitro intrinsic clearance (CLint). This value represents the inherent capacity of the liver enzymes to metabolize the drug, independent of physiological factors like blood flow, and is a critical parameter for predicting in vivo hepatic clearance.[3][7]

cluster_Microsome Liver Microsome CYP450 Cytochrome P450 (CYP) Enzyme NADP NADP+ CYP450->NADP Metabolite Oxidized Metabolite CYP450->Metabolite Releases H2O H₂O CYP450->H2O NADPH NADPH (Cofactor) NADPH->CYP450 Donates e⁻ Drug Drug (e.g., 4-Chloroimidazo [5,1-f]triazine) Drug->CYP450 Binds O2 O₂ O2->CYP450 cluster_Prep 1. Preparation cluster_Incubate 2. Incubation @ 37°C cluster_Process 3. Sample Processing cluster_Analyze 4. Analysis & Data Reagents Prepare Buffers, NADPH System, Microsomes, and Compound Stocks PreInc Pre-incubate Microsomes + Compound Reagents->PreInc Start Initiate with NADPH System (Time = 0) PreInc->Start Sample Sample at Time Points (0, 5, 15, 30, 45 min) Start->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Spin Centrifuge to Pellet Protein Quench->Spin Transfer Transfer Supernatant Spin->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Calc Calculate % Remaining, t½, and CLint LCMS->Calc

Sources

A Comparative Analysis of the ADME/T Profiles of Imidazo[5,1-f]triazine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[5,1-f]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of therapeutic targets, including phosphodiesterase 5 (PDE5), polo-like kinase 1 (PLK1), and focal adhesion kinase (FAK).[1][2] As with any promising class of compounds, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles is paramount for successful drug development. An early and comprehensive assessment of these properties can significantly de-risk a project, reduce late-stage attrition, and ultimately, expedite the delivery of safe and effective medicines to patients.

This guide provides a comparative analysis of the ADME/T profiles of various imidazo[5,1-f]triazine derivatives, drawing upon published experimental data. It is designed to offer researchers, scientists, and drug development professionals a framework for evaluating and optimizing this important class of molecules. We will delve into key ADME/T parameters, present comparative data, and provide detailed protocols for essential in vitro assays.

The Crucial Role of Early ADME/T Profiling

In the competitive landscape of drug discovery, the "fail early, fail cheap" paradigm is more relevant than ever. A compound with excellent potency and selectivity against its intended target is of little value if it is poorly absorbed, rapidly metabolized, or exhibits unforeseen toxicity. Integrating ADME/T assessment into the early stages of the discovery process allows for the timely identification and mitigation of potential liabilities. This proactive approach enables medicinal chemists to make informed decisions in prioritizing and optimizing lead candidates, thereby increasing the probability of success in preclinical and clinical development.

Key ADME/T properties that are critical to evaluate include:

  • Absorption: The ability of a compound to cross biological membranes, such as the intestinal epithelium, to enter systemic circulation.

  • Distribution: The reversible transfer of a compound from the systemic circulation to various tissues and organs.

  • Metabolism: The enzymatic conversion of a compound into other chemical species (metabolites), primarily in the liver.

  • Excretion: The removal of the compound and its metabolites from the body.

  • Toxicity: The potential for a compound to cause adverse effects.

Comparative Analysis of Imidazo[5,1-f]triazine Derivatives

Metabolic Stability

Metabolic stability, typically assessed in liver microsomes or hepatocytes, is a critical parameter that influences a drug's half-life and oral bioavailability. Compounds that are rapidly metabolized will have a short duration of action and may require more frequent dosing.

Table 1: Comparative Metabolic Stability of Representative Imidazo-heterocyclic Derivatives

Compound ClassDerivativeIn Vitro System% Metabolized (Time)Reference
Imidazo[4,5-b]pyridineCompound 5Human Liver Microsomes89% (30 min)[3]
Imidazo[4,5-b]pyridineCompound 6Human Liver Microsomes86% (30 min)[3]
Imidazo[4,5-b]pyridineCompound 20fHuman Liver Microsomes24% (30 min)[3]
Imidazo[4,5-b]pyridineCompound 21iHuman Liver Microsomes10% (30 min)[3]

Note: Data for closely related imidazo[4,5-b]pyridine kinase inhibitors is presented here to illustrate the impact of structural modifications on metabolic stability. Specific data for a range of imidazo[5,1-f]triazine derivatives is an area for future investigation.

The data in Table 1 clearly demonstrates that even subtle structural modifications can have a profound impact on metabolic stability. For instance, the introduction of a meta-fluoro substituent and an N-methyl piperazine moiety in compound 20f significantly improved its stability compared to compounds 5 and 6.[3] This highlights the importance of iterative structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

Cell Permeability

The ability of a compound to permeate the intestinal epithelium is a key determinant of its oral absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.

Table 2: Caco-2 Permeability of Representative Drug Compounds

CompoundPapp (A→B) (10⁻⁶ cm/s)Permeability ClassEfflux Ratio (Papp B→A / Papp A→B)
Atenolol (Low Permeability Control)<1Low<2
Propranolol (High Permeability Control)>10High<2
Digoxin (P-gp Substrate Control)<1Low>2

Note: This table provides typical values for control compounds in a Caco-2 assay to serve as a benchmark for interpreting permeability data. Specific comparative data for imidazo[5,1-f]triazine derivatives is needed.

A high apparent permeability (Papp) value in the apical to basolateral (A→B) direction suggests good passive diffusion and potential for high oral absorption. An efflux ratio greater than 2 indicates that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). Early assessment of a compound's potential to inhibit key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a regulatory requirement and crucial for ensuring patient safety.

Table 3: CYP450 Inhibition Profile of a Dual IGF-1R/IR Imidazo[5,1-f][4][5][6]triazine Inhibitor (Compound 9b)

CYP IsoformIC50 (µM)
CYP1A2>50
CYP2C9>50
CYP2C19>50
CYP2D6>50
CYP3A4>50

Source: Adapted from a study on dual IGF-1R/IR inhibitors.[7]

The data for compound 9b indicates a low potential for CYP-mediated drug-drug interactions, as evidenced by the high IC50 values against the major CYP isoforms.[7]

hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Therefore, early screening for hERG liability is a critical safety assessment in drug discovery.

Table 4: hERG Inhibition of Representative Imidazo-heterocyclic Derivatives

Compound ClassDerivativehERG IC50 (µM)Reference
ImidazopyridazineCompound 13.61[3]
ImidazopyridazineCompound 142.36[3]
ImidazopyridazineCompound 1518.2[3]
ImidazopyridazineCompound 1632.3[3]

Note: Data for imidazopyridazine derivatives is presented to illustrate strategies for mitigating hERG risk. The introduction of a sulfoxide moiety in compound 15 and positional changes in compound 16 significantly reduced hERG inhibition compared to their sulfone and meta-substituted counterparts.[3]

Cytotoxicity

Assessing the in vitro cytotoxicity of compounds against various cell lines provides an early indication of their potential for causing toxicity in vivo. The MTT assay is a widely used method for this purpose.

Table 5: Comparative Cytotoxicity (IC50, µM) of Imidazo[1,2-a]-1,3,5-triazine Derivatives

CompoundRT-4 (Bladder Cancer)MCF-7 (Breast Cancer)Reference
2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione6.988.43[5]
6-Mercaptopurine (Reference)>100>100[5]

Table 6: Comparative Cytotoxicity (IC50, µM) of Imamine-1,3,5-triazine Derivatives

CompoundMDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)A498 (Kidney Cancer)Reference
4f6.25>50>50[6]
4k8.18>50>50[6]
Imatinib (Reference)35.50>50>50[6]

The cytotoxicity data reveals that specific structural modifications on the imidazo-triazine scaffold can lead to potent and selective anti-cancer activity. For example, compound 4f demonstrated significantly greater potency against MDA-MB-231 breast cancer cells than the established drug imatinib.[6]

Experimental Protocols

To ensure the generation of reliable and reproducible ADME/T data, it is essential to follow well-validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.

Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate of metabolism of a compound by liver microsomal enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Causality Behind Experimental Choices: The use of liver microsomes provides a simplified system to assess phase I metabolism, with the NADPH-regenerating system ensuring the continuous activity of CYP enzymes. The inclusion of multiple time points allows for the determination of the metabolic rate.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep Prepare Microsome and Test Compound Mixture pre_incubate Pre-incubate at 37°C prep->pre_incubate Transfer to Plate start_reaction Add NADPH & Start Reaction pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points Incubate at 37°C stop_reaction Stop Reaction with Acetonitrile time_points->stop_reaction analyze LC-MS/MS Analysis stop_reaction->analyze Process Samples Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwells differentiate Culture for 21-25 Days seed_cells->differentiate check_integrity Measure TEER differentiate->check_integrity add_compound Add Test Compound (A→B and B→A) check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples incubate->collect_samples lcms_analysis LC-MS/MS Analysis collect_samples->lcms_analysis calculate_papp Calculate Papp & Efflux Ratio lcms_analysis->calculate_papp

Caption: Workflow for the Caco-2 cell permeability assay.

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major cytochrome P450 isoforms.

Protocol:

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction with a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

Causality Behind Experimental Choices: The use of isoform-specific probe substrates allows for the assessment of inhibition of individual CYP enzymes. Determining the IC50 value provides a quantitative measure of the inhibitory potency.

hERG Inhibition Assay (Automated Patch Clamp)

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.

Protocol:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare a series of dilutions of the test compound.

  • Automated Patch Clamp: The instrument automatically performs cell capture, seal formation, whole-cell configuration, and compound application.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

  • Data Acquisition: Record the hERG current in the absence and presence of different concentrations of the test compound.

  • Data Analysis: Measure the reduction in the hERG tail current and calculate the IC50 value.

Causality Behind Experimental Choices: The patch-clamp technique directly measures the flow of ions through the hERG channel, providing a functional assessment of inhibition. Automated systems increase throughput, allowing for earlier screening of this critical safety liability.

Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Causality Behind Experimental Choices: The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a hallmark of viable, metabolically active cells. This provides a quantitative measure of cytotoxicity.

Conclusion and Future Directions

The imidazo[5,1-f]triazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. As this guide has illustrated, a comprehensive and early assessment of the ADME/T properties of these derivatives is critical for their successful development. While the available data provides valuable insights, there is a clear need for more systematic and comparative studies on a wider range of imidazo[5,1-f]triazine analogs. Future research should focus on establishing clear structure-ADME/T relationships to guide the rational design of compounds with optimized pharmacokinetic and safety profiles. By embracing a holistic approach that integrates medicinal chemistry with early and thorough ADME/T profiling, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Saczewski, F., Maruszak, M., & Bednarski, P. J. (2008). Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. Archiv der Pharmazie, 341(2), 121–125.
  • Paraza Pharma Inc. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 47, 116377.
  • Gibilaro, C., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry, 9(10), 1335-1344.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • BioDuro-Sundia. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Mallon, R., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f]t[4][5][6]riazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters, 1(7), 323-327.

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f]t[4][5][6]riazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.

  • Haning, H., et al. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Retrieved from [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12262392, Imidazo[1,2-b]t[4][5][6]riazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). State dependent dissociation of HERG channel inhibitors. Retrieved from [Link]

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved from [Link]

  • Degim, Z. (2005). Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis. Drug Development and Industrial Pharmacy, 31(9), 935-942.
  • Press, B. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 139-154.
  • National Center for Biotechnology Information. (2015). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives. Retrieved from [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[4][5][8]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.

  • National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Retrieved from [Link]

  • Haning, H., et al. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 865-8.
  • Cheung, M., et al. (2008). Imidazo[5,1-f]t[4][5][6]riazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-7.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroimidazo[5,1-f]triazine

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroimidazo[5,1-f][1][2][3]triazine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Chloroimidazo[5,1-f][1][2][3]triazine (CAS No. 889945-79-3), a heterocyclic compound frequently utilized in drug discovery and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in a professional research setting.

Part 1: Immediate Safety Profile & Hazard Assessment

Before handling or disposing of 4-Chloroimidazo[5,1-f][1][2][3]triazine, a thorough understanding of its hazard profile is essential. This compound is classified as hazardous under the Globally Harmonized System (GHS) and presents multiple risks upon exposure.

GHS Hazard Classification

The primary hazards associated with 4-Chloroimidazo[5,1-f][1][2][3]triazine and related chlorinated triazine compounds are summarized below. These classifications demand strict adherence to safety protocols to prevent accidental exposure.

Hazard ClassGHS CodeHazard StatementCitations
Acute Oral ToxicityH302Harmful if swallowed[2][4][5]
Skin Corrosion/IrritationH315Causes skin irritation[2][4][6]
Serious Eye DamageH318 / H319Causes serious eye damage / irritation[2][4][5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][4][5]
Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling 4-Chloroimidazo[5,1-f][1][2][3]triazine in any form (solid, in solution, or as waste):

  • Eye Protection : Use chemical safety goggles with side-shields meeting government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for larger quantities or when there is a splash hazard.[2][5]

  • Hand Protection : Wear impervious gloves, such as nitrile rubber. Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or showing signs of degradation.[2][7]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of exposure, impervious clothing or an apron should be utilized.[4]

  • Respiratory Protection : All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[2][4][5]

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical. This safety data sheet should be provided to attending medical personnel.[1][5]

  • If Inhaled : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][5]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][2][4]

  • In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Immediately call a poison center or doctor.[1][2][3][7]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][3]

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Waste containing 4-Chloroimidazo[5,1-f][1][2][3]triazine is classified as hazardous chemical waste.

Waste Stream Identification

All materials that have come into contact with 4-Chloroimidazo[5,1-f][1][2][3]triazine must be considered contaminated and disposed of as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Reaction mixtures containing the compound.

  • Solvents used to dissolve or rinse glassware.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).

  • Spill cleanup materials.

Incompatible Materials

To prevent dangerous chemical reactions within a waste container, do not mix waste containing 4-Chloroimidazo[5,1-f][1][2][3]triazine with the following:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

Mixing with incompatible materials can lead to decomposition, releasing toxic and irritating gases such as nitrogen oxides and hydrogen chloride.[7]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of chlorinated organic compounds is complete destruction to prevent their release into the environment, where they can be persistent and harmful.

On-Site Handling and Collection
  • Designate a Waste Container : Use a clearly labeled, dedicated hazardous waste container with a secure, tight-fitting lid. The container must be made of a material compatible with the waste (e.g., HDPE for organic solvent waste streams).

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "4-Chloroimidazo[5,1-f][1][2][3]triazine" and any solvents present with their approximate concentrations.

  • Segregation : Keep the waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.[8]

  • Container Management : Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Primary Disposal Method: Incineration

The required method for the final disposal of 4-Chloroimidazo[5,1-f][1][2][3]triazine is incineration at a licensed hazardous waste disposal facility.[2][3][9]

  • Causality : As a chlorinated heterocyclic compound, landfilling is not a responsible option due to the potential for leaching into groundwater.[10] Incineration is the preferred method because high-temperature combustion in the presence of sufficient oxygen ensures the complete breakdown of the molecule into simpler, less toxic components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride.[7] The acidic gases (HCl, NOx) generated during incineration are subsequently removed by scrubbers in the facility's exhaust system. This method is consistent with EPA guidelines for the disposal of chlorinated organic compounds.[9][11]

Disposal of Contaminated Materials
  • Sharps : Needles, scalpels, or other sharps contaminated with the compound must be placed in a designated sharps container and disposed of as hazardous waste.

  • Labware : Disposable labware (pipettes, tubes) should be collected in a lined, labeled hazardous waste box. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, methanol), with the rinsate collected as hazardous waste.[12]

  • PPE : Contaminated gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container for incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloroimidazo[5,1-f][1][2][3]triazine and associated waste.

GDisposal Workflow for 4-Chloroimidazo[5,1-f][1,2,4]triazinecluster_0Waste Generation & Identificationcluster_1On-Site Managementcluster_2Final DispositionStartGenerate Waste(Pure compound, solution, contaminated item)ClassifyClassify as Hazardous Waste:Chlorinated Heterocyclic CompoundStart->ClassifySegregateSegregate from Incompatible Materials(Strong acids, bases, oxidizers)Classify->SegregateContainerCollect in Labeled, ClosedHazardous Waste ContainerSegregate->ContainerStoreStore in Satellite Accumulation AreaContainer->StoreArrangeArrange for Pickup byLicensed Waste Management VendorStore->ArrangeTransportTransport to ApprovedTSDF (Treatment, Storage, and Disposal Facility)Arrange->TransportIncinerateDispose via High-Temperature Incinerationwith Flue Gas ScrubbingTransport->IncinerateEndEndIncinerate->EndWaste Destroyed

Caption: Decision workflow for handling and disposal of 4-Chloroimidazo[5,1-f][1][2][3]triazine waste.

Part 4: Spill Management & Decontamination

Accidental spills must be managed promptly and safely to mitigate exposure risks.

Spill Cleanup Protocol
  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Wear all required PPE, including respiratory protection if dealing with a large quantity of solid material outside of a fume hood.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, collect the absorbent material.[2][5]

  • Collect Waste : Place all cleanup materials into a designated hazardous waste container.[2][5]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., methanol, acetone) followed by soap and water. Collect all decontamination materials as hazardous waste.

References

  • MSDS of 4-Chloroimidazo[5,1-f][1][2][3]triazin. (2018). BOC Sciences.

  • Safety Data Sheet for 1,3,5-Triazine. (2024). MilliporeSigma.
  • 4-Chloro-5-methylimidazo[5,1-f][1][2][3]triazine Safety Data Sheets. Echemi.

  • Safety Data Sheet for 1,3,5-Triazine. (2024). Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • Material Safety Data Sheet for Milo-Pro (a triazine herbicide). Exposome-Explorer.
  • Safety Data Sheet for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. (2025). ChemScene.
  • Safety Data Sheet for 1,3,5-Triazine. (2024). Fisher Scientific.
  • Safety Data Sheet for a related triazine compound. (2025). TCI Chemicals.
  • Safety Data Sheet for 9,9'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole). (2024). Angene Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Valorization of chlorinated waste. (2023).
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry Effluent Guidelines. U.S. Environmental Protection Agency (EPA).
  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA).

Navigating the Safe Handling of 4-Chloroimidazo[5,1-f]triazine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 4-Chloroimidazo[5,1-f][1][2][3]triazine: A Comprehensive Guide to Personal Protective Equipment and Disposal

For researchers at the forefront of drug discovery and development, the ability to safely handle novel chemical entities is paramount. 4-Chloroimidazo[5,1-f][1][2][3]triazine, a heterocyclic compound of interest in medicinal chemistry, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal methods necessary for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Engineering Controls: The Foundation of Safety

While a comprehensive toxicological profile for 4-Chloroimidazo[5,1-f][1][2][3]triazine is not extensively documented in publicly available literature, the known hazards of structurally related chlorinated heterocyclic compounds necessitate a cautious approach. Safety data sheets for analogous chemicals indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Some complex molecules containing a triazine core have been shown to be toxic if swallowed and may cause organ damage through prolonged or repeated exposure. Therefore, a proactive and stringent safety culture is non-negotiable.

Before any handling of 4-Chloroimidazo[5,1-f][1][2][3]triazine, a designated work area must be established. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a critical engineering control, capturing and exhausting potentially harmful dust or vapors.

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal protective equipment is a critical barrier between the researcher and the chemical.[6] The following PPE is mandatory when handling 4-Chloroimidazo[5,1-f][1][2][3]triazine.

Table 1: Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles.[7]
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage.[7]
Eye & Face Protection Safety goggles or a full-face shield.[8]Protects the eyes and face from splashes or airborne particles of the compound. Standard safety glasses with side shields are insufficient.[6]
Respiratory Protection For handling the powder, a NIOSH-approved N95 or P100 respirator is recommended.Prevents the inhalation of fine particles. For larger-scale operations or in the event of a spill, a full-face respirator with appropriate chemical cartridges may be necessary.[4]
Shoe Covers Disposable shoe covers.Prevents the tracking of chemical contaminants outside of the designated work area.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to prevent exposure and contamination. The following procedures should be strictly adhered to.

Donning PPE: A Deliberate Approach

Properly putting on PPE is the first step in ensuring your safety. The following sequence should be followed to minimize the risk of contamination.

Donning_PPEcluster_prepPreparationcluster_donningDonning SequenceInspect_PPEInspect PPE for damageDon_Gown1. Don Gown/Lab CoatInspect_PPE->Don_GownIf intactDon_Respirator2. Don RespiratorDon_Gown->Don_RespiratorDon_Eye_Protection3. Don Eye/Face ProtectionDon_Respirator->Don_Eye_ProtectionDon_Gloves4. Don Gloves (Outer glove cuff over gown sleeve)Don_Eye_Protection->Don_Gloves

Figure 1. A stepwise workflow for the correct donning of Personal Protective Equipment.
Handling Procedures
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle the material gently to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling is complete, decontaminate the work area with an appropriate solvent and wipe it down.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur. The following sequence is designed to minimize this risk.

Doffing_PPEcluster_doffingDoffing SequenceRemove_Gloves1. Remove Outer GlovesRemove_Gown2. Remove Gown/Lab CoatRemove_Gloves->Remove_GownWash_Hands_13. Wash HandsRemove_Gown->Wash_Hands_1Remove_Eye_Protection4. Remove Eye/Face ProtectionWash_Hands_1->Remove_Eye_ProtectionRemove_Respirator5. Remove RespiratorRemove_Eye_Protection->Remove_RespiratorRemove_Inner_Gloves6. Remove Inner GlovesRemove_Respirator->Remove_Inner_GlovesWash_Hands_27. Wash Hands ThoroughlyRemove_Inner_Gloves->Wash_Hands_2

Figure 2. A systematic procedure for the safe removal of Personal Protective Equipment to prevent cross-contamination.

Emergency Plan: Spills and Exposure

In the event of an accidental spill or exposure, immediate and decisive action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.[7]

    • If the spill is outside of a fume hood, ensure the area is well-ventilated.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

    • Decontaminate the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of 4-Chloroimidazo[5,1-f][1][2][3]triazine and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weigh boats, and absorbent materials, must be segregated as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal Method: The recommended method for the disposal of chlorinated organic compounds is incineration by a licensed hazardous waste management facility.[10] This ensures the complete destruction of the compound and prevents environmental contamination. Do not dispose of this chemical down the drain or in regular trash.[4]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with 4-Chloroimidazo[5,1-f][1][2][3]triazine while minimizing risks to themselves and the environment. A steadfast commitment to safety is the bedrock of innovative and successful scientific discovery.

References

  • MSDS of 4-Chloroimidazo[5,1-f][1][2][3]triazin. (2018-11-28). Retrieved from

  • Safety Data Sheet - Cayman Chemical. (2024-10-11).
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-05-22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-07).
  • 4-Chloro-5-methylimidazo[5,1-f][1][2][3]triazine Safety Data Sheets - Echemi. Retrieved from

  • Safety Data Sheet - Angene Chemical. (2021-05-01).
  • SAFETY DATA SHEET. (2024-03-04).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 5 - SAFETY DATA SHEET. (2021-01-30).
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts.
  • SAFETY DATA SHEET - Fisher Scientific. (2024-02-17).
  • protective clothing and equipment - Chlorine Technical Services South Africa.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Safety Data Sheet - ChemScene.
  • Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide - Benchchem.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroimidazo[5,1-f][1,2,4]triazine
Reactant of Route 2
4-Chloroimidazo[5,1-f][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.